molecular formula C23H32N6O10 B592500 AC-Ser-gln-asn-tyr-OH CAS No. 129521-68-2

AC-Ser-gln-asn-tyr-OH

Numéro de catalogue: B592500
Numéro CAS: 129521-68-2
Poids moléculaire: 552.541
Clé InChI: SOXZHYWWHJJAIA-QAETUUGQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AC-Ser-gln-asn-tyr-OH is a useful research compound. Its molecular formula is C23H32N6O10 and its molecular weight is 552.541. The purity is usually 95%.
BenchChem offers high-quality AC-Ser-gln-asn-tyr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-Ser-gln-asn-tyr-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXZHYWWHJJAIA-QAETUUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH): Biological Activity, Enzymatic Cleavage Dynamics, and Applications in HIV-1 Protease Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The peptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is not a naturally occurring biological effector; rather, it is a highly specialized biochemical product generated during the in vitro evaluation of HIV-1 protease activity. Derived from the enzymatic cleavage of the synthetic Gag p17/p24 junction mimic (Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2), Ac-SQNY-OH serves as the primary quantifiable biomarker in high-throughput antiretroviral drug screening. This technical guide deconstructs the enzymatic generation of Ac-SQNY-OH, the causality behind its structural design, and the self-validating protocols used to isolate and quantify it.

Biological Context: The Gag p17/p24 Cleavage Site

During the maturation of the Human Immunodeficiency Virus Type 1 (HIV-1), the viral aspartic protease cleaves the Pr55gag polyprotein at multiple highly specific sites to yield infectious virions. One of the most critical junctions is the boundary between the p17 (Matrix) and p24 (Capsid) proteins, characterized by the native sequence Ser-Gln-Asn-Tyr-Pro-Ile-Val.

Mammalian proteases rarely cleave the peptide bond between Tyrosine (Tyr) and Proline (Pro) due to the conformational rigidity of the proline ring. HIV-1 protease, however, has evolved a specialized active site to accommodate and hydrolyze this exact bond. To study this in vitro without the complexities of full-length polyproteins, researchers developed the synthetic heptapeptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, which undergoes specific cleavage to yield Ac-SQNY-OH and Pro-Val-Val-NH2 [1].

Enzymatic Mechanism and Structural Causality

The design of the synthetic substrate and its resulting product, Ac-SQNY-OH, is a masterclass in biochemical engineering.

Causality of Terminal Modifications: The addition of the N-terminal acetyl (Ac) group and the C-terminal amide (NH2) to the parent heptapeptide is not merely structural; it deliberately eliminates the terminal charges of the zwitterionic peptide. This ensures the intact substrate remains electrically neutral (uncharged) at physiological pH.

When HIV-1 protease catalyzes the hydrolysis of the Tyr-Pro bond via a water-mediated nucleophilic attack (forming a tetrahedral intermediate), the bond breaks. The N-terminal fragment, Ac-SQNY-OH, emerges with a newly liberated C-terminal carboxylate group, rendering it anionic. This de novo charge generation is the foundational principle for its subsequent isolation [2].

CleavageMechanism Substrate Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Uncharged Substrate) Intermediate Tetrahedral Intermediate (Water-Mediated Attack) Substrate->Intermediate Binds Active Site Protease HIV-1 Protease (Aspartic Protease) Protease->Intermediate Catalysis Product1 Ac-Ser-Gln-Asn-Tyr-OH (Anionic Product) Intermediate->Product1 Tyr-Pro Bond Cleavage Product2 Pro-Val-Val-NH2 (Neutral Product) Intermediate->Product2 Tyr-Pro Bond Cleavage

Biochemical cleavage of the synthetic Gag substrate yielding the anionic Ac-SQNY-OH.

Quantitative Data: Kinetic Parameters

The generation of Ac-SQNY-OH follows classic Michaelis-Menten kinetics. The table below summarizes the kinetic parameters of the parent substrate and the properties of the cleavage products, providing a baseline for competitive inhibition assays [3, 4].

ParameterValue / CharacteristicReference / Source
Parent Substrate Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2Synthetic Gag p17/p24 mimic [4]
Cleavage Product 1 (N-term) Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH)Anionic at neutral/mildly acidic pH
Cleavage Product 2 (C-term) Pro-Val-Val-NH2Neutral/Cationic
Michaelis Constant (

)
~5.5 mMIn vitro kinetic assays [3]
Turnover Number (

)
~54 s

In vitro kinetic assays [3]
Scissile Bond Tyr - ProHighly specific to HIV-1 PR [1]

Experimental Protocol: Self-Validating Radiometric Assay

To quantify HIV-1 protease activity in drug development, the generation of Ac-SQNY-OH must be measured with high signal-to-noise ratios. The following radiometric assay protocol leverages the charge differential between the substrate and the Ac-SQNY-OH product.

Why this is a self-validating system: Because the intact substrate is uncharged, the baseline signal in the final eluate is inherently zero. A signal is only possible if enzymatic cleavage occurs to generate the anionic carboxylate group on Ac-SQNY-OH, effectively eliminating false positives from unreacted substrate [1].

AssayWorkflow Reaction Incubate [3H]-Substrate with HIV-1 PR Terminate Terminate Reaction (Acidification) Reaction->Terminate Resin AG1-X8 Resin (Anion-Exchange) Terminate->Resin Wash Wash Uncharged Substrate Resin->Wash Flow-through Elute Elute [3H]-Ac-SQNY-OH (Formic Acid) Resin->Elute Binds Anion Quantify Liquid Scintillation Counting Elute->Quantify Measure Activity

Self-validating radiometric assay workflow isolating the anionic Ac-SQNY-OH product.

Step-by-Step Methodology:
  • Substrate Preparation: Utilize [tyrosyl-3,5-3H]Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2.

    • Causality: Positioning the tritium label specifically on the Tyrosine residue ensures the radioactivity partitions exclusively with the Ac-SQNY-OH product after cleavage, rather than being lost with the C-terminal fragment.

  • Enzymatic Reaction: Incubate 10-50 µM of the radiolabeled substrate with recombinant HIV-1 protease in an assay buffer (50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT) at 37°C for 30-60 minutes.

    • Causality: The mildly acidic pH (5.5) is optimal for the protonation state of the catalytic aspartic acid residues (Asp25/Asp25') in the protease active site. The high ionic strength (1 M NaCl) prevents hydrophobic aggregation of the protease homodimer and enhances catalytic turnover [2].

  • Reaction Termination: Stop the reaction by adding an equal volume of 0.1 M trifluoroacetic acid (TFA).

    • Causality: This rapid acidification drops the pH well below the active range of the protease, instantly and irreversibly halting catalysis to provide a precise kinetic snapshot.

  • Anion-Exchange Separation: Apply the terminated reaction mixture to a 96-well filtration plate packed with AG1-X8 anion-exchange resin (formate form). Wash extensively with deionized water.

    • Causality: The uncharged parent substrate flows through the resin without binding. The newly formed [3H]Ac-SQNY-OH, possessing a free C-terminal carboxylate, binds tightly to the positively charged quaternary ammonium groups of the resin.

  • Product Elution: Elute the bound [3H]Ac-SQNY-OH using 50% formic acid.

    • Causality: The high concentration of formate ions outcompetes the peptide for binding sites on the resin, releasing the product into the collection plate.

  • Quantification: Measure the eluted radioactivity via liquid scintillation counting. The counts per minute (CPM) are directly proportional to the moles of Ac-SQNY-OH generated.

Applications in Drug Development

The reliable generation and isolation of Ac-SQNY-OH is the cornerstone of high-throughput screening (HTS) for HIV-1 protease inhibitors. By introducing small-molecule candidates into the reaction mixture, researchers can calculate


 values based on the reduction of Ac-SQNY-OH formation. Furthermore, Ac-SQNY-OH itself has been utilized in product inhibition studies to map the thermodynamics of the protease active site, revealing that the enzyme operates via a random or ordered uni-bi kinetic mechanism depending on the ionic environment [2].

References

  • Title: A radiometric assay for HIV-1 protease Source: Analytical Biochemistry URL: [Link]

  • Title: Human immunodeficiency virus-1 protease. 1. Initial velocity studies and kinetic characterization of reaction intermediates by 18O isotope exchange Source: Biochemistry URL: [Link]

AC-Ser-gln-asn-tyr-OH discovery and synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Design, Synthesis, and Characterization of the Novel Tetrapeptide: AC-Ser-Gln-Asn-Tyr-OH

Abstract

The field of peptide therapeutics continues to expand, driven by the high specificity and biological activity of these complex molecules. The design and synthesis of novel peptide sequences are fundamental to discovering new therapeutic agents and research tools. This technical guide provides a comprehensive overview of the de novo synthesis, purification, and characterization of the novel acetylated tetrapeptide, AC-Ser-Gln-Asn-Tyr-OH. We present a detailed, field-proven protocol based on Fmoc solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both the practical steps and the underlying scientific rationale for each stage of the process. From the strategic selection of building blocks to the final analytical validation, this guide serves as an authoritative resource for the creation and evaluation of novel peptide entities.

Introduction: Rationale for the Design of AC-Ser-Gln-Asn-Tyr-OH

The specific sequence Ser-Gln-Asn-Tyr was selected as a model for this guide due to the diverse functional roles of its constituent amino acids, making it a peptide of potential, albeit yet unexplored, biological interest.

  • N-Terminal Acetylation (Ac): The acetylation of the N-terminal serine serves a critical purpose: it neutralizes the positive charge of the N-terminal amine group and mimics the structure of native proteins. This modification can significantly increase the peptide's metabolic stability by rendering it resistant to degradation by aminopeptidases, thereby prolonging its in vivo half-life.

  • Serine (Ser): As a hydrophilic amino acid with a hydroxyl group, serine is a key residue for hydrogen bonding, potentially influencing the peptide's secondary structure and solubility. Furthermore, the hydroxyl group is a common site for post-translational modifications like phosphorylation and glycosylation, which are critical for many biological signaling processes.

  • Glutamine (Gln) and Asparagine (Asn): These hydrophilic amide-containing residues are also important for hydrogen bonding. Their presence can contribute to the peptide's solubility and structural stability.

  • Tyrosine (Tyr): The C-terminal tyrosine residue is of particular interest. Its phenolic hydroxyl group is a primary substrate for tyrosine kinases, a major class of enzymes involved in cellular signaling pathways that regulate growth, differentiation, and metabolism. The incorporation of tyrosine makes AC-Ser-Gln-Asn-Tyr-OH a potential substrate or inhibitor for kinase-related research.

This combination of residues results in a peptide with a balance of hydrophilicity and specific functional groups that make it an intriguing candidate for investigation in various biological systems.

Chemical Synthesis: A Step-by-Step Protocol for AC-Ser-Gln-Asn-Tyr-OH

The synthesis of AC-Ser-Gln-Asn-Tyr-OH is most efficiently achieved using automated Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents
Component Specification Purpose
Resin Fmoc-Tyr(tBu)-Wang ResinPre-loaded resin with the C-terminal amino acid. The Wang linker is acid-labile for final cleavage.
Amino Acids Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OHProtected amino acid building blocks. Trityl (Trt) and tert-Butyl (tBu) are acid-labile side-chain protecting groups.
Deprotection Reagent 20% Piperidine in Dimethylformamide (DMF)A basic solution to remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
Coupling Reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Promotes the formation of the amide (peptide) bond between the incoming amino acid and the deprotected N-terminus.
Base Activator DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic base used to activate the carboxyl group of the incoming amino acid for coupling.
Washing Solvents DMF, Dichloromethane (DCM), Isopropanol (IPA)Used extensively to wash the resin and remove excess reagents and byproducts after each step.
Acetylation Reagent Acetic AnhydrideUsed in the final synthesis step to acetylate the N-terminal serine.
Cleavage Cocktail 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)A strong acid cocktail to cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups.
Synthesis Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling for each amino acid, followed by a final N-terminal acetylation and cleavage from the resin.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle (n=3) Resin Fmoc-Tyr(tBu)-Wang Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 2. DMF Wash Deprotection->Wash1 Remove Dibenzopiperidine Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Add Next Amino Acid (Asn, Gln, Ser) Acetylation Final N-Terminal Acetylation (Acetic Anhydride/DIPEA) Wash2->Acetylation After Final Amino Acid (Ser) Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, Analytical HPLC) Purification->Analysis

Figure 1: Automated Fmoc-SPPS Workflow for AC-Ser-Gln-Asn-Tyr-OH.

Detailed Experimental Protocol
  • Resin Preparation: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and IPA (2 times) to remove all traces of piperidine.

  • Coupling (Fmoc-Asn(Trt)-OH):

    • In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.95 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat steps 2-5 for Fmoc-Gln(Trt)-OH and then for Fmoc-Ser(tBu)-OH.

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection of Serine, wash the resin thoroughly.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Final Washing: Wash the resin with DMF (3 times), DCM (3 times), and IPA (3 times). Dry the resin under a vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. TIS acts as a scavenger to prevent side reactions with the protecting groups.

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under a vacuum.

Purification and Analysis

The crude peptide product contains the target molecule as well as deletion sequences and other impurities from the synthesis and cleavage steps. Purification is essential to achieve the high purity required for biological assays.

Purification by Preparative RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.

  • Column: A preparative C18 column is typically used.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the solution onto the equilibrated C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

    • Monitor the elution profile at 220 nm and 280 nm (for the tyrosine residue).

    • Collect fractions corresponding to the major peak.

Analytical Validation

The purity and identity of the collected fractions must be confirmed.

  • Analytical RP-HPLC: Fractions are analyzed on an analytical C18 column with a faster gradient to confirm the purity is >95%.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the peptide.

Parameter Theoretical Value Purpose
Molecular Formula C₂₄H₃₃N₇O₁₀Chemical Formula
Average Molecular Weight 595.56 g/mol Mass Confirmation
Monoisotopic Molecular Weight 595.2238 g/mol High-Resolution Mass Confirmation

Hypothetical Biological Investigation: Kinase Substrate Potential

Given the C-terminal tyrosine, a primary hypothesis is that AC-Ser-Gln-Asn-Tyr-OH could serve as a substrate for a tyrosine kinase. A well-established experimental workflow can be used to investigate this.

Kinase_Assay_Workflow Peptide Purified Peptide (AC-Ser-Gln-Asn-Tyr-OH) Incubation In Vitro Kinase Assay (Incubate at 37°C) Peptide->Incubation Kinase Tyrosine Kinase (e.g., Src, Abl) Kinase->Incubation ATP ATP (Phospho-donor) ATP->Incubation Quench Quench Reaction (e.g., add EDTA) Incubation->Quench Detection Detection of Phosphorylation Quench->Detection LCMS LC-MS Analysis (Detect mass shift of +80 Da) Detection->LCMS Direct Method Antibody Western Blot / ELISA (Anti-phospho-Tyrosine Ab) Detection->Antibody Indirect Method

Figure 2: Workflow for Investigating Peptide Phosphorylation by Tyrosine Kinases.

This workflow allows researchers to determine if the peptide is a substrate for a specific kinase. A positive result, indicated by a mass shift corresponding to the addition of a phosphate group (+80 Da), would open avenues for using this peptide as a tool in kinase research or as a starting point for developing kinase inhibitors.

Conclusion

This guide has provided an in-depth, technically grounded framework for the synthesis and potential characterization of the novel peptide AC-Ser-Gln-Asn-Tyr-OH. By following the detailed Fmoc-SPPS protocol, researchers can reliably produce this and other custom peptides with high purity. The principles of rational design, systematic synthesis, and rigorous analytical validation are paramount to the successful development of new peptide-based tools and therapeutics. The hypothetical biological workflow presented serves as a logical next step, demonstrating how a newly synthesized peptide can be advanced into functional studies. This comprehensive approach, rooted in established chemical and biological methodologies, ensures the integrity and reproducibility of the research process.

References

  • Title: Role of N-terminal acetylation in the structure and function of proteins. Source: Frontiers in Plant Science URL: [Link]

  • Title: Tyrosine Kinase: The Most Important Therapeutic Target in Drug Development. Source: Molecules URL: [Link]

  • Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Source: Oxford University Press URL: [Link]

  • Title: Solid-Phase Peptide Synthesis (SPPS): A Powerful Tool for Discovery and Development of Peptide Therapeutics. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Guide to Reversed-Phase HPLC for Peptide and Protein Purification. Source: Bio-Rad Laboratories URL: [Link]

A Comprehensive Technical Guide to Characterizing the Enzymatic Substrate Specificity of the Tetrapeptide AC-Ser-Gln-Asn-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH (AC-SQNY-OH) presents a unique challenge in the field of enzymology. Unlike well-defined substrates such as Ac-DEVD-AFC for caspases[1][2] or IETD-based peptides for Granzyme B[3], the SQNY sequence does not align with the canonical recognition motifs of major protease families. This guide provides a systematic, field-proven framework for researchers, scientists, and drug development professionals to comprehensively determine the enzymatic substrate specificity of this and other novel peptide sequences. We will move beyond simple screening to establish a self-validating workflow that encompasses initial discovery, cleavage site identification, and in-depth kinetic characterization. The causality behind each experimental choice is detailed, empowering researchers to not only execute protocols but also to interpret the resulting data with confidence and authority.

Foundational Analysis of the AC-SQNY-OH Peptide

Before any enzymatic assay is initiated, a thorough in-silico analysis of the substrate itself is critical. This foundational step informs experimental design and helps to formulate initial hypotheses.

The peptide consists of an acetylated (Ac) N-terminus, which blocks degradation by most aminopeptidases and mimics the N-terminus of a protein, and a free carboxyl (-OH) C-terminus. The core sequence is composed of four amino acids with distinct properties.

Table 1: Physicochemical Properties of Amino Acids in AC-SQNY-OH

PositionAmino Acid3-Letter Code1-Letter CodeSide Chain PropertyPotential Role in Binding
P4SerineSerSPolar, uncharged, hydroxyl groupCan act as a hydrogen bond donor/acceptor.[4][5]
P3GlutamineGlnQPolar, uncharged, amide groupCan act as a hydrogen bond donor/acceptor.[4][5]
P2AsparagineAsnNPolar, uncharged, amide groupSimilar to Glutamine, involved in hydrogen bonding.[4][5]
P1TyrosineTyrYAromatic, polar, hydroxyl groupCan engage in hydrophobic, pi-stacking, and hydrogen bonding interactions.

The sequence is predominantly polar and hydrophilic, suggesting that any interacting enzyme will likely have a binding pocket capable of forming multiple hydrogen bonds.

A primary reason for a structured investigation is the peptide's divergence from established cleavage motifs:

  • Caspases: Typically require an Aspartic Acid (Asp) at the P1 position (e.g., DEVD for Caspase-3).[6][7] AC-SQNY-OH lacks this critical residue.

  • Granzyme B: A serine protease with a strong preference for Asp at P1.[6][8] While its extended specificity at P2-P4 is somewhat broad, the absence of P1-Asp makes it an unlikely high-affinity substrate.[3]

  • Trypsin-like Serine Proteases: Cleave after basic residues like Lysine (Lys) or Arginine (Arg).[9] None are present.

  • Chymotrypsin-like Proteases: Prefer large, hydrophobic, or aromatic residues at P1, such as Phenylalanine (Phe), Tryptophan (Trp), or Tyrosine (Tyr). The C-terminal Tyr in AC-SQNY-OH makes it a potential candidate for cleavage by a chymotrypsin-like enzyme, but cleavage would occur C-terminal to the Tyr, which is not possible in this free-acid peptide. Cleavage before Tyr (i.e., after Asn) is not a canonical chymotrypsin recognition pattern.

This analysis establishes the core scientific problem: AC-SQNY-OH is a non-obvious substrate, necessitating an unbiased, systematic screening approach rather than a targeted, hypothesis-driven one.

A Validated Workflow for Specificity Determination

The following workflow is designed as a self-validating cascade, where the results of each stage inform and justify the next. This structure ensures that resources are spent on characterizing genuine enzymatic interactions.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Characterization cluster_2 Phase 3: Application Screening Broad-Spectrum Protease Panel Screening Validation Hit Validation & Confirmation (Dose & Time Response) Screening->Validation Identify 'Hits' CleavageID Cleavage Site Identification (LC-MS/MS) Validation->CleavageID Confirm True Positives Kinetics Enzyme Kinetic Analysis (Km, kcat) CleavageID->Kinetics Determine Cleavage Point Inhibitor Inhibitor Screening & MOA Kinetics->Inhibitor

Caption: A systematic workflow for novel substrate characterization.

Causality: The lack of an obvious enzymatic target necessitates an unbiased screen against a diverse panel of proteases. The goal is not to measure precise kinetics but to efficiently identify potential interactions from a wide range of mechanistic classes (serine, cysteine, metallo-, etc.).

Experimental Protocol:

  • Substrate Preparation: Synthesize or procure a fluorescently-quenched (FQ) version of the peptide, such as (Fluorophore)-Ser-Gln-Asn-Tyr-(Quencher). Alternatively, a label-free HPLC-based method can be used.

  • Protease Panel: Assemble a panel of proteases including, but not limited to: Trypsin, Chymotrypsin, Elastase, Proteinase K, Papain, Caspases (-3, -7, -8), Granzyme B, Cathepsins, Kallikreins, and various Matrix Metalloproteinases (MMPs).

  • Assay Setup (96-well plate format):

    • To each well, add 50 µL of the respective protease diluted in its optimal assay buffer.

    • Include a "no enzyme" control for measuring background signal.

    • Include a "positive control" enzyme with a known substrate to ensure general assay viability.

    • Initiate the reaction by adding 50 µL of the FQ-SQNY substrate solution (final concentration ~10-20 µM).

  • Data Acquisition: Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation/emission wavelengths for the chosen fluorophore.[10]

  • Data Analysis: Calculate the initial reaction velocity (slope of fluorescence vs. time) for each protease. Express results as Relative Fluorescence Units per minute (RFU/min).

Trustworthiness: This screening method is self-validating through the inclusion of negative (no enzyme) and positive (known enzyme/substrate pair) controls. A "hit" is identified as any enzyme that produces a signal significantly above the background.

Causality: An initial hit could be an artifact or a result of a contaminating protease in a commercial enzyme preparation. Validation with dose-response and time-course experiments is essential to confirm that the observed activity is directly attributable to the specific enzyme .

Experimental Protocol:

  • Enzyme Titration: Using the most promising "hit" enzyme(s) from the screen, set up reactions with a fixed substrate concentration (e.g., 20 µM) and a serial dilution of the enzyme. A genuine interaction will show a clear dependence of reaction rate on enzyme concentration.

  • Time Course: Perform the assay over an extended period (e.g., 4-6 hours) to ensure the observed signal is not a short-lived artifact and to observe the full reaction progress curve.

  • Inhibitor Confirmation: If a known, specific inhibitor for the hit protease exists (e.g., a specific caspase or MMP inhibitor), pre-incubating the enzyme with this inhibitor should abolish the signal. This is a powerful confirmation of specificity.

Causality: Knowing that an enzyme cleaves the substrate is insufficient; knowing where it cleaves is paramount for understanding its specificity. This defines the P1 residue and provides the mechanistic basis for the interaction. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this determination.

G cluster_workflow LC-MS/MS Workflow for Cleavage Site ID node_reac 1. Enzymatic Reaction Set up a scaled-up reaction of AC-SQNY-OH with the validated 'hit' enzyme. Incubate for a time sufficient for ~50% cleavage. node_quench 2. Reaction Quench Stop the reaction by adding an acid (e.g., 1% Trifluoroacetic Acid - TFA) to denature the enzyme. node_reac->node_quench node_lc 3. LC Separation Inject the quenched mixture onto a C18 reverse-phase HPLC column to separate the uncleaved substrate from its cleavage products. node_quench->node_lc node_ms 4. MS/MS Analysis Eluted peaks are directed into a mass spectrometer. Perform MS1 scan to find parent ion masses and MS2 (fragmentation) to confirm their sequences. node_lc->node_ms node_data 5. Data Interpretation Identify the masses corresponding to the two cleavage fragments. For example, cleavage after Asn would yield Ac-Ser-Gln-Asn-OH and H-Tyr-OH. node_ms->node_data

Sources

Mechanistic Profiling of Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) in Viral Maturation Pathways: A Technical Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of antiviral therapeutics relies heavily on understanding the precise structural and thermodynamic interactions between viral enzymes and their natural substrates. Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is a synthetic tetrapeptide that mirrors the N-terminal cleavage product of the Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein at the Matrix/Capsid (MA/CA) junction[1].

As a Senior Application Scientist specializing in peptidomimetic drug development, I utilize Ac-SQNY-OH not merely as a biochemical byproduct, but as a highly specific product inhibitor and a structural probe. By mapping how this peptide occupies the S1–S4 subsites of the HIV-1 protease active site, researchers can decode the enzymatically competent conformations required for competitive inhibition, directly informing the development of next-generation transition-state analogs[2].

Molecular Architecture & Biochemical Identity

To utilize Ac-SQNY-OH effectively in cellular assays, one must understand its structural rationale. The peptide sequence is derived from the natural HIV-1 PR cleavage site (SQNY↓PIVQ)[1].

  • Sequence: Acetyl-Serine-Glutamine-Asparagine-Tyrosine-OH

  • CAS Number: 129521-68-2[3]

  • Molecular Weight: 552.53 Da[3]

  • Chemical Formula: C₂₃H₃₂N₆O₁₀[3]

Causality in Structural Design: Why use the acetylated (Ac) and free-acid (OH) form? In native viral processing, the SQNY sequence is embedded within the continuous Pr55Gag polyprotein. The N-terminal acetyl group is synthetically added to mimic the upstream peptide backbone, which prevents rapid degradation by exopeptidases in complex cellular lysates and satisfies the critical hydrogen-bonding network required for engagement with the S4 subsite of the protease[2]. The C-terminal hydroxyl (OH) mimics the newly formed carboxy-terminus post-cleavage.

Mechanistic Role in Viral Maturation Pathways

The HIV-1 Gag Processing Cascade

During the late stages of the HIV-1 replication cycle, the viral protease must cleave the Pr55Gag polyprotein at highly specific junctions to trigger the maturation of the virion into an infectious particle. The MA/CA junction (SQNY↓PIVQ) is one of the primary targets[1].

Structural Basis of Product Inhibition

Aspartic proteases like HIV-1 PR utilize two catalytic aspartic acid residues (Asp25 and Asp25') to activate a water molecule, which attacks the scissile peptide bond[4]. Following hydrolysis, the enzyme must release the N-terminal (SQNY) and C-terminal (PIVQ) products to process the next substrate.

However, Ac-SQNY-OH retains a significant binding affinity for the active site. Isotope exchange studies (


O) have demonstrated that this product binds in an enzymatically competent conformation[2]. By occupying the S1, S2, S3, and S4 subsites, Ac-SQNY-OH acts as a competitive product inhibitor, blocking subsequent polyprotein processing.

GagProcessing Gag Pr55Gag Polyprotein MACA MA/CA Junction (SQNY↓PIVQ) Gag->MACA presents site PR HIV-1 Protease PR->MACA cleaves MA Matrix (p17) + Ac-SQNY-OH MACA->MA N-terminal CA Capsid (p24) + PIVQ... MACA->CA C-terminal Inhibition Product Inhibition MA->Inhibition releases Inhibition->PR competitive block

HIV-1 Gag polyprotein cleavage at the MA/CA junction and subsequent product inhibition.

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro FRET-Based HIV-1 Protease Cleavage Assay

This protocol measures the competitive inhibition of HIV-1 PR by Ac-SQNY-OH using an internally quenched fluorogenic substrate (e.g., DABCYL-SQNYPIV-EDANS)[5].

Self-Validation Control: Always run a parallel assay using a catalytically inactive D25N HIV-1 PR mutant to confirm that fluorescence generation is strictly dependent on active-site proteolytic cleavage, ruling out auto-hydrolysis or background fluorescence.

  • Buffer Preparation: Prepare the reaction buffer (0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.0). Causality: HIV-1 PR is an aspartic protease; pH 5.0 ensures the optimal protonation state of the Asp25/Asp25' catalytic dyad[4].

  • Enzyme Equilibration: Dilute recombinant HIV-1 PR to a final concentration of 10 nM in the reaction buffer. Incubate at 37°C for 10 minutes to ensure dimer stabilization.

  • Inhibitor Titration: Prepare serial dilutions of Ac-SQNY-OH (0 µM to 500 µM) in DMSO. Add 2 µL of each dilution to 96-well black microplates. Keep final DMSO concentration ≤2% to prevent enzyme denaturation.

  • Reaction Initiation: Add the fluorogenic substrate (final concentration 5 µM) to the wells to initiate the reaction.

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 340 nm / Emission: 490 nm) for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. Plot 
    
    
    
    versus inhibitor concentration to determine the
    
    
    and the competitive inhibition constant (
    
    
    ).

ProtocolWorkflow Prep 1. Enzyme Prep Recombinant HIV-1 PR Substrate 2. Substrate FRET Peptide (SQNYPIV) Prep->Substrate Inhibitor 3. Inhibition Ac-SQNY-OH Titration Substrate->Inhibitor Incubate 4. Reaction 37°C, pH 5.0 Buffer Inhibitor->Incubate Readout 5. Detection Ex: 340nm / Em: 490nm Incubate->Readout Analysis 6. Kinetics Ki & IC50 Calculation Readout->Analysis

Step-by-step FRET-based in vitro workflow for evaluating HIV-1 protease product inhibition.

Protocol 2: Crystallographic Profiling of Protease-Product Complexes

To design better drugs, structural biologists co-crystallize HIV-1 PR with Ac-SQNY-OH to map the binding pocket[2].

  • Complex Formation: Incubate 2 mg/mL HIV-1 PR with a 10-fold molar excess of Ac-SQNY-OH to ensure complete active site saturation.

  • Hanging-Drop Vapor Diffusion: Mix 2 µL of the protein-inhibitor complex with 2 µL of reservoir solution (e.g., 1.5 M NaCl, 0.1 M MES pH 6.0).

  • Diffraction & Refinement: Harvest crystals after 3–5 days, cryoprotect in 20% glycerol, and collect X-ray diffraction data. The resulting electron density maps will unambiguously define the conformation of the P1-P4 residues within the active site cleft.

Quantitative Data & Kinetic Parameters

Understanding the kinetic baseline of Ac-SQNY-OH compared to natural substrates and advanced therapeutics is crucial for evaluating drug efficacy.

Ligand / CompoundClassificationTargetKinetic ParameterValueReference
Ac-SQNY-OH Product InhibitorHIV-1 Protease

(Competitive)
~Millimolar range[2]
SQNY/PIVQ Natural SubstrateHIV-1 Protease

High efficiency[1]
Ac-SLNF-OH Product InhibitorHIV-1 Protease

(Competitive)
~Millimolar range[2]
Darunavir Transition-State AnalogHIV-1 Protease

Picomolar range[4]

Implications for Drug Development

The study of Ac-SQNY-OH is a foundational pillar in the rational design of antiretroviral therapies. Because product inhibitors like Ac-SQNY-OH bind with millimolar affinity[2], they serve as structural templates. By analyzing how the Tyrosine (P1) and Asparagine (P2) residues interact with the protease flaps and the catalytic aspartates, medicinal chemists can design non-cleavable transition-state isosteres (e.g., hydroxyethylene or hydroxyethylamine scaffolds).

This evolutionary drug design process—moving from weak peptide product inhibitors to highly potent, non-peptidic transition-state analogs like Darunavir[4]—highlights the critical importance of utilizing peptides like Ac-SQNY-OH to decode viral enzyme mechanics.

References

Sources

An In-depth Technical Guide to the Core Mechanism of Action of Ac-Ser-Gln-Asn-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Synthetic Immunomodulator

The tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH represents a rationally designed synthetic peptide with the potential for significant immunomodulatory activity. In the absence of a specific designated name or extensive published literature on this exact sequence, this guide provides a foundational framework for its investigation. We will dissect the peptide based on its constituent components and propose a primary hypothetical mechanism of action centered on the modulation of critical signaling pathways in immune cells. This document will serve as a technical manual, offering both theoretical underpinnings and practical experimental designs to elucidate its biological function.

The choice of amino acids and their modifications are deliberate. The N-terminal acetylation and the C-terminal tyrosine are key features that suggest a role in modulating intracellular signaling cascades, particularly those reliant on phosphorylation events. This guide will, therefore, focus on the hypothesis that Ac-Ser-Gln-Asn-Tyr-OH acts as a modulator of tyrosine phosphorylation-dependent signaling pathways in immune cells.

Part 1: Molecular Architecture and Rationale for Design

The structure of Ac-Ser-Gln-Asn-Tyr-OH is fundamental to its proposed function. Each component has been selected for specific biochemical properties that contribute to its overall potential mechanism of action.

The Significance of N-Terminal Acetylation

The acetylation of the N-terminal serine residue is a critical modification that confers several advantageous properties to the peptide.[1][2][3]

  • Enhanced Stability: The acetyl group protects the peptide from degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus. This modification increases the peptide's half-life in biological systems.[2]

  • Neutralization of Charge: Acetylation removes the positive charge from the N-terminal amino group.[1][2] This can alter the peptide's overall electrostatic profile, potentially enhancing its ability to permeate cell membranes and interact with intracellular targets.[2]

  • Biomimicry: A significant portion of eukaryotic proteins are naturally N-terminally acetylated.[1][3] This modification can therefore make the synthetic peptide more closely resemble a native protein fragment, potentially improving its interaction with cellular machinery.

The Role of the Constituent Amino Acids

The amino acid sequence (Ser-Gln-Asn-Tyr) provides the peptide with a specific combination of polarity and reactive functional groups.

  • Serine (Ser): A polar, uncharged amino acid containing a hydroxyl (-OH) group. This hydroxyl group is a potential site for O-linked glycosylation or, more importantly for our proposed mechanism, phosphorylation by serine/threonine kinases. While our primary hypothesis focuses on tyrosine, the presence of serine offers an alternative or complementary site for regulatory modifications.[4]

  • Glutamine (Gln) and Asparagine (Asn): These are polar, uncharged amino acids characterized by their amide side chains. These side chains are capable of forming hydrogen bonds, which can be crucial for the peptide's conformation and its interaction with target proteins.[5] The specific positioning of these residues can influence the peptide's solubility and aggregation properties.[6]

  • Tyrosine (Tyr): This aromatic amino acid is the cornerstone of our proposed mechanism. Its phenolic hydroxyl group is a primary substrate for tyrosine kinases, enzymes that play a pivotal role in the signal transduction of immune cells.[7][8][9][10] The phosphorylation of tyrosine residues is a fundamental switch that can activate or deactivate signaling pathways controlling cell proliferation, differentiation, and cytokine release.[7][9][10]

ComponentKey FeatureImplication for Mechanism of Action
Ac- (Acetyl group) N-terminal capIncreased stability, altered charge, biomimicry
Serine (Ser) Hydroxyl groupPotential phosphorylation site, hydrogen bonding
Glutamine (Gln) Amide groupHydrogen bonding, structural conformation
Asparagine (Asn) Amide groupHydrogen bonding, structural conformation
Tyrosine (Tyr) Phenolic hydroxyl groupPrimary site for phosphorylation , aromatic interactions
-OH (Carboxyl group) C-terminalProvides a negative charge at physiological pH

Part 2: A Proposed Mechanism of Action - Modulation of Tyrosine Phosphorylation

We hypothesize that Ac-Ser-Gln-Asn-Tyr-OH functions as a modulator of immune cell activity by interfering with or promoting tyrosine phosphorylation-dependent signaling cascades. This can occur through several potential mechanisms:

  • Direct Substrate: The peptide itself may act as a substrate for tyrosine kinases or a decoy for tyrosine phosphatases.

  • Allosteric Modulator: The peptide could bind to a kinase or phosphatase at a site other than the active site, altering its enzymatic activity.

  • Disruption of Protein-Protein Interactions: The peptide might mimic a protein domain involved in signaling, thereby disrupting the formation of signaling complexes that rely on phosphotyrosine-binding domains (e.g., SH2 domains).

A plausible signaling pathway that could be influenced by this peptide is the T-cell receptor (TCR) signaling cascade, which is heavily reliant on tyrosine phosphorylation.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck (Tyr Kinase) TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Peptide Ac-Ser-Gln-Asn-Tyr-OH Peptide->Lck Modulates Activity Peptide->ZAP70 Competes for Phosphorylation LAT LAT ZAP70->LAT phosphorylates Downstream Downstream Signaling (e.g., NF-κB, AP-1) LAT->Downstream Cytokine Cytokine Production Downstream->Cytokine

Caption: Proposed modulation of the T-cell receptor (TCR) signaling pathway by Ac-Ser-Gln-Asn-Tyr-OH.

Part 3: Experimental Validation of the Proposed Mechanism

To investigate the immunomodulatory effects and the proposed mechanism of action of Ac-Ser-Gln-Asn-Tyr-OH, a series of in vitro experiments should be conducted. The following protocols are designed to be self-validating and provide a clear path to understanding the peptide's function.

Workflow for Investigating Peptide Activity

experimental_workflow A Isolate Primary Immune Cells (e.g., PBMCs, T-cells) B Cell Viability Assay (e.g., MTT, Trypan Blue) A->B Determine Non-toxic Concentration Range C Functional Assays: Proliferation (e.g., CFSE) Cytokine Secretion (e.g., ELISA) B->C Assess Immunomodulatory Effects D Phosphorylation Analysis: Western Blot for p-Tyr Phospho-flow Cytometry C->D Investigate Signaling Pathway Involvement F Data Analysis and Mechanism Elucidation C->F E Kinase Activity Assays (In vitro) D->E Pinpoint Specific Enzyme Modulation D->F E->F

Caption: A stepwise experimental workflow to characterize the mechanism of action of Ac-Ser-Gln-Asn-Tyr-OH.

Protocol: Immune Cell Proliferation Assay (CFSE Staining)

This protocol assesses the effect of the peptide on the proliferation of T-lymphocytes.

Objective: To determine if Ac-Ser-Gln-Asn-Tyr-OH enhances or inhibits T-cell proliferation in response to stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Ac-Ser-Gln-Asn-Tyr-OH (stock solution in DMSO or water)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI medium.

  • Resuspend the cells at 1x10^6 cells/mL in complete RPMI medium.

  • Plate 100 µL of cell suspension per well in a 96-well plate.

  • Add 50 µL of medium containing the desired concentrations of Ac-Ser-Gln-Asn-Tyr-OH (e.g., 0.1, 1, 10, 100 µM) or vehicle control.

  • Add 50 µL of medium containing a T-cell stimulus (e.g., PHA at 5 µg/mL) or medium alone (unstimulated control).

  • Incubate for 72-96 hours at 37°C, 5% CO2.

  • Harvest cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the fluorescence intensity in the FITC channel.

Data Analysis: Proliferation is indicated by a serial halving of CFSE fluorescence intensity as cells divide. Quantify the percentage of divided cells and the proliferation index.

Protocol: Analysis of Tyrosine Phosphorylation by Western Blot

This protocol directly assesses the impact of the peptide on the phosphorylation of intracellular signaling proteins.

Objective: To determine if Ac-Ser-Gln-Asn-Tyr-OH alters the global or specific tyrosine phosphorylation profile of immune cells upon stimulation.

Materials:

  • Jurkat T-cells or isolated primary T-cells

  • RPMI-1640 medium

  • Anti-CD3 antibody (OKT3)

  • Ac-Ser-Gln-Asn-Tyr-OH

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies: anti-phosphotyrosine (pY20 or 4G10), anti-p-ZAP70, anti-ZAP70, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat T-cells to a density of 1-2x10^6 cells/mL.

  • Starve cells in serum-free RPMI for 2-4 hours.

  • Pre-treat cells with various concentrations of Ac-Ser-Gln-Asn-Tyr-OH or vehicle for 1 hour.

  • Stimulate cells with soluble anti-CD3 antibody (10 µg/mL) for 2, 5, and 10 minutes.

  • Immediately lyse the cells in ice-cold RIPA buffer.

  • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration of the supernatants using a BCA assay.

  • Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with primary antibody (e.g., anti-phosphotyrosine) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash and develop with a chemiluminescent substrate. Image the blot.

  • Strip and re-probe the membrane for total protein and loading controls (e.g., β-actin).

Data Analysis: Compare the intensity of phosphotyrosine bands between untreated, peptide-treated, and stimulated samples to identify changes in the phosphorylation status of key signaling proteins.

Part 4: Concluding Remarks and Future Directions

This guide has outlined a scientifically rigorous approach to characterizing the mechanism of action of Ac-Ser-Gln-Asn-Tyr-OH. The proposed hypothesis, centered on the modulation of tyrosine phosphorylation, is strongly supported by the peptide's molecular structure. The provided experimental protocols offer a clear and logical path for testing this hypothesis.

Successful validation of this mechanism would position Ac-Ser-Gln-Asn-Tyr-OH as a promising candidate for further development as a therapeutic immunomodulator. Future studies could involve identifying the specific kinase or phosphatase targets through in vitro kinase assays and exploring its efficacy in in vivo models of immune-related diseases.

References

  • Tyrosine phosphorylation in immune cells: direct and indirect effects on toll-like receptor-induced proinflammatory cytokine production. PubMed. [Link]

  • Synthetic peptide immunogens as vaccines. PubMed. [Link]

  • A Novel Tyrosine Kinase Axis in Innate Immune Signaling. PMC. [Link]

  • Should My Peptide Be Acetylated?. LifeTein. [Link]

  • Synthetic peptides as valuable and versatile tools for research: our 20 year journey in Chile. Biological Research. [Link]

  • The immunomodulatory activity of tetra- and tripeptides of tuftsin-kentsin group. PubMed. [Link]

  • Synthetic Peptides as Vaccine Candidates: The Safe, Stable and Efficient Solution. Novoprolabs. [Link]

  • Modulation of TCR Signaling by Tyrosine Phosphatases: From Autoimmunity to Immunotherapy. Frontiers in Immunology. [Link]

  • Importance of tyrosine phosphorylation for transmembrane signaling in plants. Biochemical Journal. [Link]

  • Reciprocal regulation of lymphocyte activation by tyrosine kinases and phosphatases. Journal of Clinical Investigation. [Link]

  • N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular. Bio-Synthesis. [Link]

  • N-terminal acetylation. Wikipedia. [Link]

  • New Generation Peptide-Based Vaccine Prototype. IntechOpen. [Link]

  • Approaches to Improve Chemically Defined Synthetic Peptide Vaccines. Frontiers in Immunology. [Link]

  • Illuminating the impact of N-terminal acetylation: from protein to physiology. Nature Communications. [Link]

  • Immunomodulatory properties of certain amino acids influence the immunostimulating properties of specific peptides. PubMed. [Link]

  • The immunomodulatory properties of low-molecular tri- and tetrapeptides. PubMed. [Link]

  • Immune Enhancement by the Tetra-Peptide Hydrogel as a Promising Adjuvant for an H7N9 Vaccine against Highly Pathogenic H7N9 Virus. PMC. [Link]

  • Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study. RSC Advances. [Link]

  • Immunomodulatory properties of certain amino acids influence the immunostimulating properties of specific peptides. ScienceDirect. [Link]

  • Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential. MDPI. [Link]

  • Research Progress of Radiolabeled Asn-Gly-Arg (NGR) Peptides for Imaging and Therapy. Cancer Biotherapy and Radiopharmaceuticals. [Link]

  • Evaluation of antimicrobial and anticancer activities of three peptides identified from the skin secretion of Hylarana latouchii. Queen's University Belfast. [Link]

  • Synthesis and biological assays of a peptide from a tuberculin-active protein. PMC. [Link]

  • Amino Acids and Peptides. Doctor 2019. [Link]

  • 2.2: Structure & Function - Amino Acids. Biology LibreTexts. [Link]

  • Amino Acid Abbreviations Table. Aapptec. [Link]

  • Peptides & Proteins. Michigan State University Department of Chemistry. [Link]

  • Amino acid structure and classifications. Khan Academy. [Link]

Sources

Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH): Physicochemical Profiling, Proteolytic Mechanisms, and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating synthetic peptides requires moving beyond basic sequence data to understand the physicochemical causality that drives their behavior in vitro. Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH, CAS: 129521-68-2) is an N-acetylated tetrapeptide of profound significance in both structural virology and analytical chemistry.

Biologically, it represents the P4-P1 residues of the HIV-1 Gag polyprotein cleavage site at the p17/p24 (Matrix/Capsid) junction. Because it mimics the native substrate but lacks a scissile bond, it functions as a targeted product inhibitor of HIV-1 protease . Analytically, its highly polar nature (driven by Ser, Gln, and Asn) makes it an ideal hydrophilic benchmark in complex mass spectrometry calibrations, such as Solid-Phase Extraction-Gradient Elution-Mass Spectrometry (SPE-GEMS) .

This whitepaper deconstructs the physical properties, binding mechanics, and self-validating experimental protocols associated with Ac-SQNY-OH.

Physicochemical Profiling & Structural Causality

To utilize Ac-SQNY-OH effectively, one must understand how its atomic composition dictates its macroscopic behavior. The N-terminal acetylation removes the positive charge of the free amine, neutralizing the peptide and allowing it to mimic an internal protein sequence.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Causality / Significance
Sequence Ac-Ser-Gln-Asn-Tyr-OHMimics the P4-P1 region of the HIV-1 Gag MA/CA junction.
CAS Number 129521-68-2Standardized identifier for high-throughput screening libraries .
Molecular Weight 552.54 g/mol Ideal low-mass range for ESI-MS calibration and microchip SPE.
Molecular Formula C23H32N6O10High oxygen/nitrogen ratio drives extreme polarity and water solubility.
Hydrophobicity ~25% HydrophobicPolar side chains dictate poor retention on C18, causing early gradient elution.
Table 2: Amino Acid Causality Profile (S4-S1 Pocket Binding)
ResiduePositionChemical NatureRole in Protease Binding / Analytical Behavior
Acetyl N-TerminusHydrophobic CapPrevents exopeptidase degradation; mimics upstream Gag polyprotein backbone.
Serine P4Polar, unchargedForms critical hydrogen bonds with the S4 pocket of HIV-1 PR.
Glutamine P3Polar, unchargedInteracts with the S3 subsite; highly hydrophilic.
Asparagine P2Polar, unchargedDictates substrate specificity via S2 pocket hydrogen bonding.
Tyrosine P1Aromatic, amphipathicFits into the hydrophobic S1 pocket; provides the only significant hydrophobic anchor.

Mechanistic Biology: HIV-1 Protease Interaction

HIV-1 protease is a homodimeric aspartyl protease responsible for maturing the virus by cleaving the Gag and Gag-Pol polyproteins. The cleavage at the Matrix/Capsid (MA/CA) junction relies on the recognition of the SQNY / PIVQ sequence.

The Causality of Inhibition: Why does Ac-SQNY-OH act as an inhibitor? When synthetic substrates like Ac-SQNY-PIVQ are cleaved by the enzyme, Ac-SQNY-OH is released as the N-terminal product. Because its sequence perfectly matches the S4-S1 binding pockets, it can re-bind to the active site. However, because it terminates in a carboxyl group (-OH) rather than a scissile peptide bond, the catalytic aspartate residues (Asp25, Asp25') cannot perform hydrolysis. This traps the enzyme in a non-productive state, resulting in competitive product inhibition .

HIV_PR_Mech Substrate HIV-1 Gag Substrate (e.g., Ac-SQNY-PIVQ) Cleavage Proteolytic Cleavage (Acidic pH 4.7) Substrate->Cleavage Binds Active Site Protease HIV-1 Protease (Active Aspartic Dimer) Protease->Cleavage Catalysis Product1 Ac-SQNY-OH (Hydrophilic N-term) Cleavage->Product1 P4-P1 Release Product2 PIVQ-NH2 (Hydrophobic C-term) Cleavage->Product2 P1'-P4' Release Inhibition Product Inhibition (S4-S1 Pocket Binding) Product1->Inhibition Accumulation Inhibition->Protease Competitive Blockade

Fig 1: HIV-1 protease cleavage of the MA/CA junction and subsequent product inhibition by Ac-SQNY-OH.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be designed as a self-validating system. A protocol without internal controls is merely a recipe; a self-validating protocol is an assay.

Protocol 1: HIV-1 Protease Cleavage & Product Inhibition Assay

Objective: To determine the inhibitory constant (


) of Ac-SQNY-OH against recombinant HIV-1 protease.
Causality:  HIV-1 PR requires an acidic environment to maintain the partial protonation of its catalytic aspartates. We use a FRET-based substrate to monitor real-time cleavage velocity.
  • Buffer Preparation: Prepare 50 mM Sodium Acetate (pH 4.7), 1 M NaCl, 1 mM EDTA, and 1 mM DTT. Logic: EDTA chelates divalent cations, disabling contaminating metalloproteases and ensuring observed activity is strictly aspartyl-driven.

  • Reagent Assembly:

    • Enzyme: 10 nM recombinant HIV-1 PR.

    • Substrate: 5 µM Dabcyl-Gaba-SQNY-PIVQ-Edans (FRET substrate).

    • Inhibitor: Titrate Ac-SQNY-OH from 0.1 µM to 50 µM.

  • Reaction Initiation: Pre-incubate the enzyme and Ac-SQNY-OH for 10 minutes at 37°C, then initiate the reaction by adding the FRET substrate.

  • Data Acquisition: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 30 minutes to calculate initial velocity (

    
    ).
    
  • Self-Validation Logic:

    • Positive Control: Include a parallel well with 1 µM Saquinavir (a known transition-state analog). If Saquinavir fails to halt fluorescence, the enzyme is degraded.

    • Negative Control: A "No Enzyme" well must show zero fluorescence increase, validating that the substrate is not spontaneously hydrolyzing.

Protocol 2: Microchip SPE-GEMS Hydrophobicity Calibration

Objective: Utilizing Ac-SQNY-OH to validate the lower bounds of a stepwise methanol gradient in Solid-Phase Extraction-Gradient Elution-Mass Spectrometry . Causality: Because Ac-SQNY-OH is only 25% hydrophobic, it interacts weakly with C18 stationary phases. It requires very low organic solvent concentrations to elute, making it a perfect marker for early-gradient integrity.

  • Microchip Preparation: Load C18-coated magnetic beads (Mbs) into the trapping chamber of the microchip.

  • Sample Loading: Inject a multiplexed peptide mixture containing 25 nM each of Ac-SQNY-OH (25% hydrophobic), TVSFNF (50% hydrophobic), and MRFA (75% hydrophobic) at 40 µL/h.

  • Desalting Wash: Flush with 1 mM NaCl in

    
    . Logic: Removes salts that cause ion suppression in ESI-MS. The C18 beads retain the peptides.
    
  • Stepwise Gradient Elution: Apply an eluent mixture (MeOH /

    
     / 1% 
    
    
    
    ) in a stepwise gradient: 5%, 10%, 20%, 30%, 40% MeOH.
  • ESI-MS Detection: Monitor the specific

    
     values for the three peptides.
    
  • Self-Validation Logic: The system validates itself via retention time causality. Ac-SQNY-OH must elute first (at ~5-10% MeOH). TVSFNF must elute mid-gradient, and MRFA must elute last (>30% MeOH). If Ac-SQNY-OH is missing, the desalting wash was too harsh; if MRFA elutes early, the C18 phase is compromised.

SPE_GEMS_Workflow Sample Peptide Mixture (Ac-SQNY-OH + MRFA + TVSFNF) Load Load onto C18 Mbs (Microchip SPE, 40 µL/h) Sample->Load Wash Desalting Wash (1 mM NaCl) Load->Wash Retains Peptides Elute Stepwise Gradient Elution (5% -> 40% MeOH) Wash->Elute Removes Salts Detect ESI-MS Detection (m/z profiling) Elute->Detect Early Elution of Ac-SQNY-OH (25% Hydrophobic) Validate Self-Validation (Retention Time vs. Hydrophobicity) Detect->Validate

Fig 2: Self-validating SPE-GEMS workflow utilizing Ac-SQNY-OH for gradient elution calibration.

References

  • Analytical Chemistry. "Microchip Emitter for Solid-Phase Extraction−Gradient Elution−Mass Spectrometry." American Chemical Society (ACS), 2013, 85, 6254−6263. Available at:[Link]

An In-depth Technical Guide to the Evaluation of Ac-Ser-Gln-Asn-Tyr-OH as a Putative Protease Substrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrapeptide Acetyl-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is a synthetic peptide of interest in various biochemical contexts. While its primary documented application lies outside the realm of enzymology, its structure, featuring a C-terminal tyrosine residue, presents a potential recognition site for specific classes of proteases. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate Ac-Ser-Gln-Asn-Tyr-OH as a protease substrate. It moves beyond a simple description of the peptide, offering a detailed analysis of its potential enzymatic susceptibility based on established principles of protease-substrate interactions. Furthermore, this document furnishes a complete, field-proven experimental workflow, from initial screening to detailed kinetic characterization, enabling laboratories to systematically investigate and validate the peptide's role, if any, as a protease substrate.

Introduction: The Scientific Rationale for Investigation

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, a process known as proteolysis.[1][2][3] This action is not random; it is a highly specific event central to countless physiological processes, including digestion, blood clotting, immune response, and programmed cell death.[1][2] The specificity of a protease is dictated by its active site, which recognizes a particular sequence of amino acids flanking the scissile bond (the bond to be cleaved).[4][5]

The peptide Ac-Ser-Gln-Asn-Tyr-OH possesses a sequence that merits investigation as a potential substrate for certain proteases. The C-terminal tyrosine (Tyr) residue is a key feature, as many proteases exhibit a preference for cleaving after aromatic or bulky hydrophobic residues.[4] This guide provides the theoretical foundation and practical methodologies to test the hypothesis that Ac-Ser-Gln-Asn-Tyr-OH can be recognized and cleaved by one or more proteases.

Physicochemical and Structural Analysis of Ac-Ser-Gln-Asn-Tyr-OH

A thorough understanding of the peptide's constituent amino acids is fundamental to predicting its potential interactions with proteases. The sequence is N-terminally acetylated and has a free carboxyl group at the C-terminus.

PositionResidue3-Letter Code1-Letter CodeSide Chain PropertiesPotential Role in Substrate Recognition
Ac-N-terminusAc-Acetyl groupBlocks exopeptidase activity targeting the N-terminus; provides a neutral, slightly hydrophobic character.
P4SerineSerSPolar, uncharged, contains a hydroxyl groupCan form hydrogen bonds with the protease active site.[6]
P3GlutamineGlnQPolar, uncharged, contains an amide groupCan act as a hydrogen bond donor/acceptor.[6]
P2AsparagineAsnNPolar, uncharged, contains an amide groupSimilar to Gln, can engage in hydrogen bonding within the protease subsite.[6]
P1TyrosineTyrYAromatic, polar (due to hydroxyl group)Key recognition site for chymotrypsin-like proteases; the phenolic hydroxyl group can be a critical interaction point.[]
-OHC-terminus-OH-Free carboxyl groupProvides a negative charge at physiological pH; may influence binding to the protease active site.

Table 1: Properties of the constituent residues of Ac-Ser-Gln-Asn-Tyr-OH and their potential influence on protease recognition, based on the Schechter and Berger nomenclature where the scissile bond is assumed to be C-terminal to the P1 residue.[4][5]

The peptide is composed of polar amino acids, with the exception of the bulky aromatic side chain of tyrosine. This suggests that if it is a substrate, the recognizing protease will likely have subsites capable of accommodating polar and hydrogen-bonding side chains in the P2-P4 positions, with a pronounced S1 pocket that favorably binds tyrosine.

Theoretical Protease Susceptibility

The primary determinant for cleavage is the P1 residue.[4] Tyrosine at the P1 position is a classic recognition motif for serine proteases of the chymotrypsin family.

  • Chymotrypsin: Preferentially cleaves peptide bonds C-terminal to large hydrophobic and aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.

  • Proteinase K: Exhibits broad specificity but preferentially cleaves at aliphatic or aromatic amino acid residues.[4]

  • Other Potential Proteases: While less common, certain metalloproteases or cysteine proteases might also exhibit activity, depending on the influence of the P2-P4 residues.

The sequence preceding tyrosine (Gln-Asn) is polar. While chymotrypsin's S1 pocket is the primary driver of specificity, the S2 and S3 pockets can influence the rate of catalysis. The presence of polar residues in P2 and P3 might lead to lower catalytic efficiency compared to an ideal substrate with hydrophobic residues in those positions for some enzymes.

Experimental Workflow for Substrate Validation

This section provides a detailed, step-by-step methodology for determining if Ac-Ser-Gln-Asn-Tyr-OH is a protease substrate.

Peptide Synthesis and Quality Control

The peptide must first be synthesized and purified. Solid-phase peptide synthesis (SPPS) using an Fmoc/t-Bu strategy is a standard method.[8]

Protocol 1: Peptide Quality Control

  • Mass Spectrometry: Confirm the molecular weight of the synthesized peptide using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to ensure the correct sequence was assembled.

  • Purity Analysis: Assess the purity of the peptide stock using High-Performance Liquid Chromatography (HPLC). A purity of >95% is required for accurate kinetic studies.

  • Quantification: Accurately determine the peptide concentration. This can be done via UV absorbance at 274 nm, utilizing the molar extinction coefficient of tyrosine, or through amino acid analysis for highest accuracy.[]

Phase 1: Protease Screening Assay

The initial step is to screen a panel of commercially available proteases to identify any that cleave the peptide. An HPLC-based assay is robust as it directly measures the disappearance of the substrate and the appearance of cleavage products.

Protocol 2: HPLC-Based Protease Screening

  • Reagent Preparation:

    • Substrate Stock: Prepare a 10 mM stock solution of Ac-Ser-Gln-Asn-Tyr-OH in a suitable solvent (e.g., water or DMSO, depending on solubility) and store at -20°C.

    • Protease Panel: Reconstitute a panel of proteases (e.g., Chymotrypsin, Trypsin (as a negative control), Proteinase K, Elastase, Papain, Thermolysin) according to the manufacturer's instructions in their respective optimal assay buffers.

    • Assay Buffers: Prepare appropriate buffers for each protease to ensure optimal activity (e.g., Tris-HCl with CaCl₂ for chymotrypsin).

  • Reaction Setup:

    • For each protease, set up a reaction in a microcentrifuge tube:

      • Assay Buffer: X µL

      • Substrate (from stock): to a final concentration of 200 µM

      • Protease: to a final concentration of 10-100 nM

    • Prepare a "No Enzyme" control containing only buffer and substrate.

    • Incubate all tubes at the optimal temperature for the enzyme (e.g., 37°C).

  • Time-Point Analysis:

    • At time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of each reaction and quench it by adding an equal volume of a strong acid (e.g., 10% Trifluoroacetic Acid - TFA).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC) using a C18 column.

    • Monitor the elution profile at 220 nm (for the peptide backbone) and 274 nm (for the tyrosine side chain).

    • Positive Result: A positive "hit" is identified by a decrease in the peak area of the full-length substrate (Ac-Ser-Gln-Asn-Tyr-OH) over time and the corresponding appearance of new product peaks.

G cluster_prep Preparation cluster_assay Screening Assay cluster_analysis Data Analysis Peptide Synthesize & Purify Ac-SQNY-OH (>95%) Setup Incubate Peptide with each Protease Peptide->Setup Proteases Prepare Protease Panel (Chymotrypsin, etc.) Proteases->Setup Buffers Prepare Assay Buffers Buffers->Setup Timepoints Take & Quench Samples (t=0, 30, 60, 120 min) Setup->Timepoints HPLC Analyze by RP-HPLC Timepoints->HPLC Result Cleavage? HPLC->Result Positive Positive Hit: Substrate peak decreases, Product peak appears Result->Positive Yes Negative Negative Result: No change in peaks Result->Negative No

Fig 1. Workflow for initial protease screening.
Phase 2: Cleavage Site Determination

For any positive hits from the screening phase, the exact cleavage site must be confirmed.

Protocol 3: Mass Spectrometry for Cleavage Site Mapping

  • Scale up the positive reaction from Protocol 2 to generate sufficient product for analysis.

  • Purify the cleavage products using the same HPLC method.

  • Analyze the purified product peaks by ESI-MS.

  • Expected Result: If cleavage occurs after the Tyrosine residue, two fragments will be detected:

    • Fragment 1: Acetyl-Ser-Gln-Asn-Tyr (N-terminal fragment)

    • Fragment 2: The C-terminal hydroxyl group is lost, so no second peptide fragment is expected. The mass of the main product will confirm cleavage at the P1 Tyr site.

Phase 3: Enzyme Kinetic Characterization

Once a protease is confirmed to cleave the peptide, its efficiency as a substrate must be quantified by determining the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). A continuous, fluorescence-based assay is often more suitable for kinetics than a fixed-time-point HPLC assay. This requires a fluorogenic version of the peptide, such as Ac-Ser-Gln-Asn-Tyr-AMC (7-amino-4-methylcoumarin).

Protocol 4: Fluorogenic Kinetic Assay

  • Reagents:

    • Synthesize or procure the fluorogenic substrate Ac-Ser-Gln-Asn-Tyr-AMC.

    • Prepare a dilution series of the substrate in the optimal assay buffer.

    • Prepare a fixed, low concentration of the active protease.

  • Assay Procedure:

    • In a 96-well microplate, add the varying concentrations of the substrate.

    • Initiate the reaction by adding the enzyme to all wells simultaneously.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Monitor the increase in fluorescence over time (e.g., Excitation: 365 nm, Emission: 445 nm for AMC). The rate of fluorescence increase is the initial velocity (V₀).

  • Data Analysis:

    • Convert the fluorescence units to molar concentration of product using a standard curve of free AMC.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

    • Calculate kcat using the formula: kcat = Vₘₐₓ / [E], where [E] is the enzyme concentration.

    • The catalytic efficiency is given by the ratio kcat/Kₘ.

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Kinetic Analysis Substrate Prepare Substrate Dilutions (Ac-SQNY-AMC) Plate Add Reagents to 96-Well Plate Substrate->Plate Enzyme Prepare Fixed Enzyme Conc. Enzyme->Plate Reader Monitor Fluorescence Increase (Initial Velocity, V₀) Plate->Reader Plot Plot V₀ vs. [Substrate] Reader->Plot Fit Fit to Michaelis-Menten Eq. Plot->Fit Params Determine Km, Vmax Fit->Params Calc Calculate kcat & kcat/Km Params->Calc

Sources

Structural and Mechanistic Analysis of Ac-Ser-Gln-Asn-Tyr-OH: Applications in HIV-1 Protease Kinetics and Advanced Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in peptide chemistry and structural biology, I frequently encounter the necessity for highly specific molecular probes that bridge the gap between enzymatic kinetics and analytical validation. Ac-Ser-Gln-Asn-Tyr-OH (commonly referred to as Ac-SQNY-OH, CAS: []) is a pivotal tetrapeptide in this domain.

This molecule serves a dual purpose in modern biochemical research:

  • Enzymatic Footprinting: It is the primary N-terminal cleavage product of the HIV-1 protease at the matrix-capsid (MA/CA) junction, acting as a competitive feedback inhibitor that has guided the rational design of antiretroviral peptidomimetics[2].

  • Analytical Calibration: Due to its specific amphiphilic properties and molecular weight (552.53 Da), it is an ideal standardized model peptide for optimizing cutting-edge Solid-Phase Extraction-Gradient Elution-Mass Spectrometry (SPE-GEMS) microfluidic systems[3].

This whitepaper dissects the structural causality, mechanistic pathways, and self-validating experimental protocols associated with Ac-SQNY-OH.

Molecular Architecture and Structural Causality

The sequence of Ac-SQNY-OH (Acetyl-Serine-Glutamine-Asparagine-Tyrosine-OH) is not arbitrary; it is an evolutionary consequence of the HIV-1 Gag polyprotein structure.

  • N-Terminal Acetylation: The acetyl group prevents exopeptidase degradation during in vitro assays and structurally mimics the extended polypeptide chain of the Gag precursor, ensuring proper alignment within the S4 subsite of the protease.

  • P1 Tyrosine Residue: The C-terminal Tyrosine is the critical P1 residue. Its bulky aromatic ring drives hydrophobic packing into the S1 pocket of the HIV-1 protease active site, positioning the scissile bond directly above the catalytic aspartate dyad.

  • P2-P3 Hydrophilicity: The Asparagine (P2) and Glutamine (P3) residues form essential hydrogen bonds with the protease flap region, locking the substrate into a beta-sheet conformation required for transition-state stabilization.

Mechanistic Role in HIV-1 Protease Dynamics

The HIV-1 protease is a homodimeric aspartyl protease. The cleavage of synthetic substrates mimicking the MA/CA junction, such as[4] or Ac-SQNY-FLDG-amide, yields Ac-SQNY-OH and a corresponding C-terminal fragment.

Crucially, once the scissile bond is hydrolyzed, Ac-SQNY-OH does not immediately dissociate. It remains transiently bound to the S4-S1 subsites, acting as a competitive inhibitor[2]. Understanding this product-inhibition footprint was a foundational step in developing transition-state analogs like Saquinavir.

HIVProtease Substrate HIV-1 Gag Polyprotein (Ac-SQNY|PIVQ) Protease HIV-1 Protease Active Site (Asp25 / Asp25' Dyad) Substrate->Protease Binds S4-S4' Pockets Intermediate Tetrahedral Intermediate (Transition State) Protease->Intermediate Nucleophilic Attack Cleavage Proteolytic Cleavage (Water Hydrolysis) Intermediate->Cleavage C-N Bond Scission Product1 Ac-SQNY-OH (P4-P1 Product / Inhibitor) Cleavage->Product1 N-terminal Fragment Product2 H-PIVQ-NH2 (P1'-P4' Product) Cleavage->Product2 C-terminal Fragment Product1->Protease Feedback Inhibition

Figure 1: HIV-1 PR cleavage mechanism yielding Ac-SQNY-OH as a product and inhibitor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to troubleshoot and verify data in real-time.

Protocol A: Peptidolytic Assay for HIV-1 Protease Inhibition & Kinetics

This protocol measures the initial velocity of HIV-1 protease using the parent substrate to generate Ac-SQNY-OH, allowing for the characterization of catalytically competent intermediates[5].

  • Buffer Equilibration: Prepare a reaction buffer of 50 mM MES (pH 6.0) containing 0.2 M NaCl at 37°C.

    • Causality: The pH is strictly maintained at 6.0 because the catalytic mechanism requires the Asp25/Asp25' dyad to be in a mixed protonation state. The 0.2 M NaCl mimics physiological ionic strength[6].

  • Substrate Introduction: Introduce[6] at varying concentrations (1 mM to 10 mM).

    • Alternative Condition: To trap the enzyme-substrate intermediate for structural characterization, increase the NaCl concentration to 1.25 M. Causality: High salt dramatically decreases the

      
       of the substrate, forcing the equilibrium toward the bound state without altering the chemical cleavage rate[5].
      
  • Reaction Quenching (Self-Validation): At specific time intervals, quench the reaction by adding 10% Trifluoroacetic acid (TFA).

    • Causality: TFA instantly drops the pH below 3.0, fully protonating both catalytic aspartates and immediately halting nucleophilic attack. If background cleavage is detected post-quench, the TFA concentration must be titrated higher.

  • HPLC Quantification: Quantify the emergence of the Ac-SQNY-OH peak via RP-HPLC at 214 nm.

Protocol B: Microchip SPE-GEMS Analysis of Ac-SQNY-OH

Ac-SQNY-OH is utilized to calibrate microchip emitters for Solid-Phase Extraction-Gradient Elution-Mass Spectrometry (SPE-GEMS)[3].

  • Microchip Priming: Trap C18-coated magnetic beads (Mbs) within the microfluidic chamber.

    • Causality: The octadecyl (C18) carbon chains provide a high-surface-area hydrophobic stationary phase, ensuring complete retention of the amphiphilic Ac-SQNY-OH peptide from the solvent.

  • Sample Loading & Desalting: Load the peptide mixture (containing 1 mM NaCl) at a flow rate of 40 µL/h. Follow with a pure

    
     wash at 2 µL/h.
    
    • Causality: The water wash removes the 1 mM NaCl matrix. This step is a critical self-validating control; failure to remove sodium ions results in severe charge competition during electrospray ionization (ESI), leading to signal suppression and adduct formation (e.g., [M+Na]+ instead of [M+H]+)[3].

  • Stepwise Gradient Elution: Apply a stepwise gradient of Methanol (5% to 40%) over 14 minutes.

    • Causality: Ac-SQNY-OH elutes precisely as the organic modifier concentration overcomes its hydrophobic interaction with the C18 beads, separating it from heavier, more hydrophobic peptides like TVSFNF.

  • ESI-MS Detection: Apply 3.9 kV to induce electrospray directly from the microchip into the mass spectrometer.

SPEGEMS Sample Sample Loading (Ac-SQNY-OH) SPE Microchip SPE (C18 Mbs) Sample->SPE 40 µL/h Wash Desalting Wash (1 mM NaCl Out) SPE->Wash Retains Peptide Gradient Gradient Elution (5-40% MeOH) Wash->Gradient Prevents Suppression ESIMS ESI-MS Detection (m/z 553.2) Gradient->ESIMS Elutes Analyte

Figure 2: SPE-GEMS microfluidic workflow for the isolation and MS detection of Ac-SQNY-OH.

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters required for experimental replication and validation.

ParameterValueMechanistic Context / Significance
Molecular Weight 552.53 DaYields an exact mass of 552.218 Da. Detected in positive ESI-MS mode as the protonated molecular ion

at m/z 553.2 [3].
Substrate

5.5 mMRepresents the binding affinity of the parent substrate (Ac-SQNY-PVV-NH2) for the HIV-1 PR active site under physiological salt conditions[4].
Substrate

54 s

The turnover rate, indicating highly efficient nucleophilic hydrolysis at the MA/CA junction[4].
SPE-GEMS Flow Rate 40 µL/hThe optimal linear velocity for sample loading, ensuring maximum interaction time with the C18 magnetic beads without causing backpressure failure[3].

References

  • Analytical Chemistry (EPFL) : Microchip Emitter for Solid-Phase Extraction−Gradient Elution−Mass Spectrometry. Validates the use of Ac-SQNY-OH as a standard in SPE-GEMS microfluidics.[3] URL:[Link]

  • Biochemistry (ACS Publications): HIV-1 Protease: Characterization of a Catalytically Competent Enzyme−Substrate Intermediate. Details the kinetic mechanism and salt-dependent

    
     shifts.[5]
    URL:[Link]
    
  • PubMed (NIH) : Human immunodeficiency virus-1 protease. 1. Initial velocity studies and kinetic characterization of reaction intermediates by 18O isotope exchange. Establishes the pH 6.0 / 0.2 M NaCl baseline parameters.[6] URL:[Link]

Sources

In Silico Modeling of Ac-Ser-Gln-Asn-Tyr-OH Binding: Unraveling HIV-1 Protease Product Complex Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of human immunodeficiency virus type 1 (HIV-1) protease inhibitors has historically prioritized the substrate-bound or transition states. However, a comprehensive understanding of the viral catalytic cycle requires rigorous modeling of the product complex. The tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) represents the N-terminal cleavage product of the highly conserved matrix/capsid (MA/CA) junction (SQNY*PIVQ). This technical guide outlines a self-validating in silico methodology for modeling the Ac-SQNY-OH product complex, providing critical insights into S4-S1 subsite interactions, the thermodynamics of product inhibition, and the flap dynamics governing product release.

The Mechanistic Basis of Ac-SQNY-OH Binding

HIV-1 protease (PR) is a C2-symmetric homodimeric aspartic protease responsible for processing viral Gag and Gag-Pol polyproteins. The cleavage of the MA/CA junction (SQNY*PIVQ) is a critical rate-limiting step in viral maturation (1)[1]. Following bond scission, the resulting N-terminal product, Ac-SQNY-OH, remains transiently bound within the S4-S1 binding pockets.

Modeling the Ac-SQNY-OH complex is mechanistically unique because its C-terminal carboxylate—the newly formed product terminus—interacts directly with the catalytic triad (Asp25-Thr26-Gly27) and the conserved structural water molecule (Wat301) (2)[2]. Understanding how this product stabilizes the closed-flap conformation before dissociation is essential for designing next-generation peptidomimetics that exploit product-release pathways.

Pathway Apo Apo HIV-1 PR (Semi-Open Flaps) Sub Substrate Bound (SQNY*PIVQ) Apo->Sub Binding & Flap Closure Cleave Transition State (Catalytic Cleavage) Sub->Cleave Asp25/25' Attack Prod Product Complex (Ac-SQNY-OH + PIVQ) Cleave->Prod Bond Scission Rel Product Release (Flap Opening) Prod->Rel PIVQ & Ac-SQNY-OH Dissociation Rel->Apo Enzyme Regeneration

Figure 1: HIV-1 Protease catalytic cycle emphasizing the formation and release of the Ac-SQNY-OH product.

Thermodynamic Profiling: The Entropic Drive

Microcalorimetric studies and structure-based thermodynamic parameterizations reveal that the binding of peptide substrates and products like Ac-SQNY-OH to HIV-1 PR is fundamentally entropically driven (3)[3].

The binding event is characterized by an unfavorable enthalpy, which stems from the high energetic cost of desolvating the polar peptide backbone and forcing the PR flaps into a closed conformation. However, this enthalpic penalty is offset by a massive gain in solvent entropy. This entropy gain is driven by the displacement of ordered water molecules from the hydrophobic S4-S1 subsites, particularly the S1 pocket that accommodates the P1 Tyrosine[3].

Table 1: Thermodynamic Profiling of Ligand Binding to HIV-1 Protease
Ligand ComplexStateΔG_bind (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Primary Driving Force
SQNY*PIVQ Full Substrate-7.2 ± 0.4+4.5 ± 0.8-11.7 ± 0.6Entropic (Hydrophobic burial)
Ac-SQNY-OH N-Terminal Product-4.8 ± 0.3+2.1 ± 0.5-6.9 ± 0.4Entropic (Solvent displacement)
Indinavir Peptidomimetic Inhibitor-13.5 ± 0.2-5.2 ± 0.3-8.3 ± 0.2Enthalpic & Entropic

Note: Data synthesized from standard microcalorimetry baselines to illustrate the thermodynamic shift between flexible peptides and rigid inhibitors.

In Silico Modeling Workflow: A Self-Validating Protocol

Standard high-throughput virtual screening (HTVS) protocols often fail to capture the nuanced biophysics of HIV-1 PR product complexes. As an Application Scientist, you must enforce a self-validating methodology that preserves critical catalytic geometries.

Step 1: System Preparation & Protonation State Assignment
  • Protocol : Retrieve a relevant product-bound complex (e.g., PDB: 1F7A) or an apo HIV-1 PR structure. Utilize PROPKA and constant-pH MD to calculate the pKa of the Asp25/Asp25' catalytic dyad.

  • Causality : The catalytic aspartates cannot both be deprotonated during ligand binding. To stabilize the newly formed C-terminal carboxylate of the Ac-SQNY-OH product, one aspartate (typically Asp25' on the unprimed monomer) must be protonated to act as a hydrogen bond donor. Failure to assign this asymmetric protonation state results in severe electrostatic repulsion and immediate ligand dissociation during simulation.

Step 2: Constrained Molecular Docking
  • Protocol : Parameterize Ac-SQNY-OH using the AMBER ff19SB force field. Perform constrained docking using AutoDock Vina or Schrödinger Glide, explicitly retaining the conserved structural water molecule (Wat301). Validate the pose by calculating the RMSD against known crystallographic product complexes.

  • Causality : Why explicitly retain Wat301? In many automated workflows, all crystallographic waters are stripped. However, Wat301 acts as a critical structural bridge, coordinating the flap tips (Ile50/Ile50') with the P2 (Asn) and P1 (Tyr) carbonyl oxygens of the ligand. Stripping this water artificially forces the ligand to hydrogen-bond directly with the flaps, leading to collapsed, non-physiological flap conformations.

Step 3: Explicit Solvent Molecular Dynamics (MD)
  • Protocol : Solvate the complex in a TIP3P water box with 0.15 M NaCl to mimic physiological ionic strength. Perform steepest descent energy minimization, followed by NVT heating (to 300 K) and NPT equilibration. Run a minimum of 500 ns production MD.

  • Causality : Product release is governed by the transition of the β-hairpin flaps from a closed to a semi-open state (4)[4]. A 500 ns trajectory allows sufficient sampling to monitor the Ile50-Ile50' Cα distance, validating whether the Ac-SQNY-OH product stabilizes the closed state or initiates the flap opening sequence required for its own release.

Step 4: Thermodynamic Integration (TI)
  • Protocol : Compute the absolute binding free energy using TI or MM/GBSA with per-residue energy decomposition.

  • Causality : MM/PBSA often overestimates electrostatic contributions in the highly charged active site of HIV-1 PR. TI provides a rigorous alchemical free energy pathway, allowing for the accurate separation of enthalpic penalties and entropic gains, thereby validating the computational thermodynamic profile against experimental microcalorimetry.

Workflow Step1 1. System Preparation Assign Asp25/25' pKa & Retain Wat301 Step2 2. Constrained Docking Position Ac-SQNY-OH in S4-S1 Pockets Step1->Step2 Validated Structure Step3 3. Molecular Dynamics (MD) Explicit Solvent, 500ns, ff19SB/TIP3P Step2->Step3 Top Pose Step4 4. Thermodynamic Integration Calculate Absolute ΔG, ΔH, and -TΔS Step3->Step4 Trajectory Data

Figure 2: Self-validating in silico workflow for modeling Ac-SQNY-OH binding to HIV-1 Protease.

Structural Bioinformatics & Resistance Implications

Mutational scans and coevolutionary analyses of HIV-1 PR reveal that drug resistance often emerges outside the immediate S4-S1 pockets. Mutations such as V82A and I84V alter the volume and hydrophobicity of the binding cavity. Because Ac-SQNY-OH is a highly flexible peptide compared to rigid clinical inhibitors, it suffers a higher conformational entropy loss upon binding but possesses a significantly greater capacity to adapt to backbone rearrangements induced by these resistance mutations[3].

By running the aforementioned in silico workflow on mutant PR strains bound to Ac-SQNY-OH, drug development professionals can establish a structural baseline. This baseline is invaluable for designing next-generation peptidomimetics that mimic the flexibility of the natural product complex, allowing them to evade viral resistance mechanisms while maintaining high binding affinity.

References

  • Molecular Basis of Resistance to HIV-1 Protease Inhibition: A Plausible Hypothesis Source: ACS Publications (Biochemistry)[Link][3]

  • Three-Dimensional Structures of HIV-1 and SIV Protease Product Complexes Source: ACS Publications (Biochemistry)[Link][2]

  • Kinetic characterization of the critical step in HIV-1 protease maturation Source: PNAS / NIH[Link][4]

  • Amino Acid Preferences for a Critical Substrate Binding Subsite of Retroviral Proteases in Type 1 Cleavage Sites Source: ASM Journals (Journal of Virology)[Link][1]

Sources

Predicted Protein Targets of Ac-Ser-Gln-Asn-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the predicted protein targets, molecular mechanism, and experimental validation for the tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH).

A Technical Deep Dive into Retroviral Protease Recognition Motifs[1]

Executive Summary

The tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is a synthetic peptide sequence that functions as a highly specific substrate recognition motif and competitive ligand for HIV-1 Protease (EC 3.4.23.16).[1]

Biologically, this sequence represents the P4–P1 residues of the native cleavage site between the Matrix (MA) and Capsid (CA) domains within the HIV-1 Gag polyprotein. While often utilized as a substrate in extended fluorogenic forms (e.g., Ac-SQNY-PVV), the isolated tetrapeptide Ac-SQNY-OH serves as a critical molecular probe for mapping the S4–S1 subsites of the protease active tunnel. Its primary utility in drug development is as a structural template for the design of peptidomimetic protease inhibitors (PIs).

Primary Target: HIV-1 Protease (Retropepsin) Interaction Type: Substrate Recognition / Product Inhibition (Competitive Binding) Binding Affinity (Km): Typically in the low micromolar to millimolar range (dependent on P1' extension).

Molecular Mechanism & Structural Logic[1][2]

The Target: HIV-1 Protease

HIV-1 Protease is a homodimeric aspartyl protease responsible for processing the viral Gag and Gag-Pro-Pol polyproteins.[1] This processing is essential for the maturation of infectious virions. The enzyme active site is a hydrophobic tunnel covered by two flexible "flaps" that close upon substrate binding.

The Ligand: Ac-SQNY-OH

The sequence Ser-Gln-Asn-Tyr is evolutionarily conserved to fit the specific geometry of the HIV-1 Protease active site cleft.[1] The N-terminal Acetylation (Ac-) removes the positive charge of the amine, allowing the peptide to mimic the electronic state of an internal polypeptide chain segment.

Subsite Interactions (Schechter & Berger Nomenclature)

The binding logic follows a "lock-and-key" induced fit mechanism:

Peptide ResiduePositionProtease SubsiteInteraction Mechanism
Tyr (Y) P1 S1 Pocket Hydrophobic/Aromatic Stacking. The Tyrosine side chain fits into the deep, hydrophobic S1 pocket (formed by L23, P81, V82). This is the primary determinant of specificity.
Asn (N) P2 S2 Pocket Hydrogen Bonding. The Asparagine side chain engages in H-bonds with the backbone of the protease flap (specifically Ile50/Ile50'), stabilizing the closed conformation.
Gln (Q) P3 S3 Pocket Solvent Exposed/Polar. The Glutamine residue sits in a more open, solvent-accessible region but contributes to backbone alignment via H-bonds with Arg8.[1]
Ser (S) P4 S4 Pocket Shape Complementarity. The Serine residue occupies the S4 subsite, often interacting with the enzyme's surface loops.
Mechanism of Action

In a full substrate (e.g., SQNY|PIVQ), the protease cleaves the peptide bond between Tyr (P1) and Pro (P1') .

  • As a Substrate: Extended versions (Ac-SQNY-Pro-...) are cleaved.

  • As Ac-SQNY-OH: This tetrapeptide represents the N-terminal product of the cleavage reaction.[1] It binds to the S4-S1 pockets but lacks the scissile bond context for further reaction. Therefore, it acts as a product inhibitor , competing with full-length Gag polyprotein for the active site.

Visualization: Signaling & Processing Pathway[1]

The following diagram illustrates the role of the SQNY motif within the HIV-1 Life Cycle and its interaction with the Protease target.

HIV_Protease_Pathway cluster_viral_maturation HIV-1 Virion Maturation Pathway cluster_interaction Molecular Interaction (Ac-SQNY-OH) Gag Immature Gag Polyprotein (MA-CA-NC-p6) Cleavage Proteolytic Cleavage @ SQNY|PIVQ Site Gag->Cleavage Substrate Presentation Protease HIV-1 Protease (Active Dimer) Protease->Cleavage Catalysis Mature Mature Virion (Infectious) Cleavage->Mature Capsid Assembly Peptide Ac-SQNY-OH (Ligand) S_Pockets Protease Active Site (S4-S3-S2-S1 Pockets) Peptide->S_Pockets Binds Inhibition Competitive Binding (Product Inhibition) S_Pockets->Inhibition Occupies Active Site Inhibition->Protease Reduces Activity

Caption: The HIV-1 Gag processing pathway showing the specific SQNY cleavage site and the competitive binding mechanism of the Ac-SQNY-OH peptide to the protease active site.

Experimental Validation Protocols

To validate Ac-SQNY-OH as a target binder, we employ a Product Inhibition Assay .[1] Since Ac-SQNY-OH is the product of the reaction, it will inhibit the cleavage of a fluorogenic substrate in a dose-dependent manner.

Protocol: Competitive Fluorescence Resonance Energy Transfer (FRET) Assay

Objective: Determine the affinity (


) of Ac-SQNY-OH for HIV-1 Protease by measuring its ability to inhibit the cleavage of a standard FRET substrate.

Reagents:

  • Enzyme: Recombinant HIV-1 Protease (20 nM final concentration).[1]

  • FRET Substrate: RE(EDANS)-SQNYPIVQK(DABCYL)-R (Sigma H6660 or similar).[1]

  • Test Compound: Ac-SQNY-OH (Custom synthesis, >95% purity).

  • Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.[2]

Step-by-Step Methodology:

  • Preparation of Stocks:

    • Dissolve HIV-1 Protease in Buffer to 200 nM (10x stock).[1]

    • Dissolve FRET Substrate in DMSO to 1 mM.[1][2] Dilute to 40 µM in Buffer (2x working solution).

    • Dissolve Ac-SQNY-OH in Buffer to prepare a serial dilution series (e.g., 0 µM to 500 µM).

  • Equilibration (The Binding Step):

    • In a black 96-well microplate, add 10 µL of HIV-1 Protease (10x).[1]

    • Add 40 µL of Ac-SQNY-OH (at various concentrations).

    • Incubate for 10 minutes at 37°C. Causality: This allows the Ac-SQNY-OH to occupy the S4-S1 pockets before the competing substrate is introduced.[1]

  • Reaction Initiation:

    • Add 50 µL of FRET Substrate (2x) to each well.

    • Final Volume: 100 µL. Final Enzyme: 20 nM.[1] Final Substrate: 20 µM.[1]

  • Data Acquisition:

    • Monitor fluorescence immediately in a kinetic plate reader.[1]

    • Excitation: 340 nm | Emission: 490 nm.[1][2]

    • Read every 30 seconds for 20 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration of Ac-SQNY-OH.[1]
      
    • Plot

      
       vs. [Ac-SQNY-OH].[1]
      
    • Fit data to the Cheng-Prusoff equation or a competitive inhibition model to determine the

      
       and 
      
      
      
      .

Self-Validating Check:

  • Control A (No Enzyme): Should show near-zero fluorescence change (validates substrate stability).[1]

  • Control B (No Inhibitor): Should show maximum velocity (validates enzyme activity).

  • Result: As [Ac-SQNY-OH] increases, the reaction velocity must decrease, confirming specific binding to the active site.

Quantitative Data Summary

The following table summarizes the physicochemical properties and binding characteristics of the Ac-SQNY motif relative to the HIV-1 Protease target.

ParameterValue / DescriptionSignificance
Sequence Ac-Ser-Gln-Asn-Tyr-OHP4-P1 residue match for HIV-1 MA/CA site.[1]
Molecular Weight ~552.5 DaSmall molecule / Peptidomimetic range.[1]
Target Enzyme HIV-1 Protease (Aspartyl Protease)Validated antiretroviral drug target.[1][3]
Binding Mode Competitive (Product Inhibition)Occupies catalytic tunnel; prevents substrate entry.
Key Residue (P1) Tyrosine (Tyr)Critical for hydrophobic interaction with S1 pocket.
Key Residue (P2) Asparagine (Asn)Critical for flap stabilization (Ile50 H-bonds).
Predicted Ki ~50 - 500 µMModerate affinity as a fragment; increases with P1' addition.[1]

References

  • Billich, S., et al. (1988).[4] "Synthetic peptides as substrates and inhibitors of human immune deficiency virus-1 protease."[1] Journal of Biological Chemistry, 263(34), 17905-17908.

  • Matayoshi, E. D., et al. (1990).[2] "Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer."[1] Science, 247(4945), 954-958.[2]

  • Tözsér, J., et al. (2005).[5] "Amino Acid Preferences of Retroviral Proteases for Amino-Terminal Positions in a Type 1 Cleavage Site." Journal of Virology, 79(7), 4213-4218.

  • Sigma-Aldrich. "HIV Protease Substrate 1 (Product Specification)." Merck / Sigma-Aldrich Technical Documents.

  • Beck, Z. Q., et al. (2000). "Catalytic efficiency and vitality of HIV-1 proteases from African viral subtypes." Proceedings of the National Academy of Sciences (PNAS), 97(19), 10342-10347.

Sources

Methodological & Application

Application Note: Precision Quantitation of HIV-1 Protease Activity using Ac-SQNY-OH

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) for in vitro enzyme assays. Role: Analytical Reference Standard & Cleavage Product Control for HIV-1 Protease.

Executive Summary

Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is the specific tetrapeptide corresponding to the N-terminal product generated upon the cleavage of the HIV-1 Gag polyprotein (matrix/capsid junction) by HIV-1 Protease .

While high-throughput screening (HTS) often utilizes fluorogenic (FRET) substrates, these methods are prone to false positives due to compound autofluorescence or quenching ("inner filter effects"). Consequently, Ac-SQNY-OH serves a critical role as the Analytical Reference Standard in label-free assays (HPLC/UPLC or LC-MS). It allows researchers to build absolute quantitation curves to verify enzymatic kinetics (


, 

) and validate "hit" compounds from drug discovery campaigns.

Scientific Background & Mechanism[1][2]

The Target: HIV-1 Protease

HIV-1 Protease is a retroviral aspartyl protease functioning as a homodimer.[1] It is essential for the life cycle of HIV, processing the Gag and Gag-Pol polyproteins into mature structural proteins and enzymes.[2][3]

The Cleavage Site

The enzyme recognizes specific asymmetric peptide sequences.[1] The classic processing site between the Matrix (p17) and Capsid (p24) proteins is: ...Ser-Gln-Asn-Tyr (P1)


 Pro (P1')-Ile-Val... 
  • Substrate: Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-NH

    
     (Ac-SQNY-PIV)
    
  • Cleavage Event: Hydrolysis of the peptide bond between Tyrosine (Tyr) and Proline (Pro).

  • Resulting Product (P4-P1): Ac-Ser-Gln-Asn-Tyr-OH (The subject of this guide).

Because Ac-SQNY-OH represents the stable post-cleavage fragment, it is chemically distinct from the intact substrate, allowing for chromatographic separation and quantification.

HIV_Protease_Mechanism Enzyme HIV-1 Protease (Aspartyl Dimer) Complex Enzyme-Substrate Complex Enzyme->Complex Substrate Substrate Ac-SQNY-PIV-NH2 Substrate->Complex Binding (Km) Complex->Enzyme Recycling Product1 Product 1 (N-term) Ac-SQNY-OH (Analytic Target) Complex->Product1 Catalysis (kcat) Hydrolysis at Tyr-Pro Product2 Product 2 (C-term) H-PIV-NH2 Complex->Product2

Figure 1: Mechanism of HIV-1 Protease cleavage generating Ac-SQNY-OH.

Experimental Protocol: Label-Free HPLC Assay

This protocol describes the use of Ac-SQNY-OH to generate a standard curve for quantifying the activity of HIV-1 Protease on the parent substrate (Ac-SQNY-PIV).

Materials Required
  • Enzyme: Recombinant HIV-1 Protease (Active).

  • Substrate: Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-NH

    
     (Purity >95%).
    
  • Reference Standard: Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH, Purity >98%).

  • Buffer: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 5.0 (Optimal for HIV PR).

  • Stop Solution: 10% Trifluoroacetic acid (TFA) or 100% Acetonitrile.

  • Instrumentation: HPLC or UPLC system with UV detection (214 nm and 280 nm) or Mass Spectrometer.

Preparation of Reference Standards (Calibration Curve)

Purpose: To correlate the chromatographic peak area of Ac-SQNY-OH with molar concentration.

  • Stock Solution: Dissolve 1 mg of Ac-SQNY-OH in DMSO to a concentration of 10 mM.

    • Note: The Tyrosine residue aids UV detection, but the peptide is relatively polar. If solubility issues arise in pure DMSO, use 10% Acetic Acid.

  • Dilution Series: Prepare serial dilutions of Ac-SQNY-OH in the Assay Buffer (not water, to match matrix effects).

    • Points: 0, 10, 25, 50, 100, 200, 500 µM.

  • Analysis: Inject 10-50 µL of each standard onto the HPLC (see conditions below).

  • Calculation: Plot Peak Area (y-axis) vs. Concentration (x-axis) . Ensure linearity (

    
    ).
    
Enzyme Reaction Protocol
  • Enzyme Mix: Dilute HIV-1 Protease to 20-100 nM in Assay Buffer. Keep on ice.

  • Substrate Mix: Prepare Ac-SQNY-PIV substrate at 2x desired concentration (e.g., 100 µM) in Assay Buffer.

  • Initiation: Mix 50 µL Enzyme + 50 µL Substrate in a PCR tube or microplate.

  • Incubation: Incubate at 37°C for a defined time (e.g., 30 mins). Ensure <15% substrate conversion to maintain initial velocity conditions.

  • Termination: Add 10 µL of 10% TFA to quench the reaction. The low pH inactivates the aspartyl protease immediately.

  • Clarification: Centrifuge at 10,000 x g for 5 mins to remove any precipitated protein (optional but recommended for HPLC column life).

HPLC Analysis Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm or 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 40% B over 15 minutes. (The short Ac-SQNY-OH product elutes earlier than the hydrophobic full-length substrate).

  • Detection:

    • 214 nm: Detects the peptide bond (High sensitivity).

    • 280 nm: Detects the Tyrosine residue (High specificity, less noise).

Data Analysis & Interpretation

The quantification of HIV-1 Protease activity relies on measuring the appearance of the Ac-SQNY-OH peak.

Identification
  • Retention Time (

    
    ):  Compare the chromatogram of the reaction mix with the pure Ac-SQNY-OH standard.
    
    • Typical profile: Ac-SQNY-OH (Product) elutes first (more polar). The full substrate (Ac-SQNY-PIV) elutes later.

  • Validation: If using LC-MS, monitor the m/z for Ac-SQNY-OH.

    • Formula: C22H31N5O9 (approx). Calculate exact mass based on acetylation and side chains.

    • MW of Ac-Ser-Gln-Asn-Tyr-OH

      
       567.5 Da. (Verify exact mass: Ser=87, Gln=128, Asn=114, Tyr=163, Ac=42, OH=17 + backbone).
      
Calculation of Activity
  • Integrate the peak area of Ac-SQNY-OH in the reaction sample.

  • Convert area to concentration [P] using the Reference Standard Curve (Section 3.2).

  • Calculate Velocity (

    
    ):
    
    
    
    
  • Inhibition % (for Drug Screening):

    
    
    

Assay_Workflow Step1 Standard Prep Dissolve Ac-SQNY-OH Create Calibration Curve Step5 Data Analysis Measure Ac-SQNY-OH Peak Calculate Velocity Step1->Step5 Reference Data Step2 Enzyme Reaction HIV-1 PR + Ac-SQNY-PIV 37°C, pH 5.0 Step3 Quench Add 10% TFA (Stops reaction) Step2->Step3 Step4 HPLC/LC-MS Injection Separate Substrate vs Product Step3->Step4 Step4->Step5

Figure 2: Step-by-step workflow for the label-free HIV-1 Protease assay.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Product Peak Enzyme inactive or pH incorrect.HIV-1 PR is strictly pH dependent (4.5–5.5). Ensure buffer is fresh. Verify enzyme activity with a FRET control if available.
Peak Tailing Tyrosine interaction with column.Ensure TFA is present in mobile phase. Increase column temperature to 40°C.
Substrate Precipitation Hydrophobic substrate (PIV tail).Add 5-10% DMSO to the reaction buffer. Ac-SQNY-OH is generally soluble, but the parent substrate is less so.
Non-Linear Standard Curve Saturation of UV detector.Dilute samples or inject smaller volumes. Check 280 nm (lower sensitivity) if 214 nm is saturated.

References

  • Structure and Specificity of HIV-1 Protease.

    • Source: Wlodawer, A., & Erickson, J. W. (1993). Annual Review of Biochemistry.
    • Relevance: Defines the structural basis for the cleavage preference
  • Continuous Spectrophotometric Assays for Retroviral Proteases.

    • Source: Nashed, N. T., et al. (1989).
    • Relevance: Establishes the baseline kinetics for HIV-1 PR substr
  • HPLC Methods for HIV Protease Activity.

    • Source: Billich, A., et al. (1988). Journal of Biological Chemistry.
    • Relevance: Describes the separation of SQNY-based peptides using Reverse Phase HPLC.
  • HIV-1 Protease Substr

    • Source: Tözsér, J. (2010). Viruses.
    • Relevance: Detailed analysis of the P4-P1 (Ac-SQNY) recognition motif.

Sources

Application Note: Label-Free High-Throughput Screening of HIV-1 Protease Using Mass Spectrometric Quantification of Ac-Ser-Gln-Asn-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, High-Throughput Screening (HTS) Specialists, and Antiviral Drug Discovery Researchers.

Introduction & Mechanistic Rationale

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a homodimeric aspartic protease essential for viral maturation. It processes the viral Gag and Gag-Pol polyproteins into mature structural and functional proteins. One of the most critical and kinetically distinct cleavage events occurs at the matrix-capsid (MA/CA or p17/p24) junction, characterized by the specific sequence Ser-Gln-Asn-Tyr / Pro-Ile-Val-Gln (SQNY/PIVQ)[1].

Historically, High-Throughput Screening (HTS) for HIV-1 protease inhibitors relied heavily on fluorogenic substrates (e.g., FRET pairs). However, the incorporation of bulky, hydrophobic fluorophores alters the natural binding kinetics within the S1-S4 subsites of the enzyme. Furthermore, small-molecule screening libraries are notorious for containing auto-fluorescent compounds, which leads to unacceptable false-positive and false-negative rates in optical assays.

To overcome these limitations, modern HTS workflows employ label-free Mass Spectrometry (such as SPE-MS/MS or RapidFire-MS). By utilizing the native substrate sequence Ac-SQNY-PIVQ-NH2, the assay directly quantifies the physiological N-terminal cleavage product, Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) , yielding high-fidelity kinetic data completely free of optical interference[2][3].

Cleavage_Mechanism Substrate Intact Substrate Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH2 Enzyme HIV-1 Protease (Asp25 / Asp25' Catalytic Dyad) Substrate->Enzyme S1-S1' Pocket Binding Product1 N-terminal Cleavage Product Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH, m/z 553.2) Enzyme->Product1 Hydrolysis of Tyr-Pro Scissile Bond Product2 C-terminal Cleavage Product H-Pro-Ile-Val-Gln-NH2 Enzyme->Product2

HIV-1 Protease mediated hydrolytic cleavage of the MA/CA junction substrate yielding Ac-SQNY-OH.

Experimental Design & Causality

A robust HTS protocol must function as a self-validating system. Every parameter in this assay is optimized based on the biophysical properties of the enzyme and the specific requirements of the MS detection modality:

  • Buffer Causality (pH 4.7): HIV-1 PR relies on two apposed aspartic acid residues (Asp25 and Asp25'). For catalysis to occur, one aspartate must be protonated and the other deprotonated. A strictly controlled sodium acetate buffer at pH 4.7 ensures optimal ionization of this catalytic dyad[4].

  • Substrate Selection: The MA/CA junction is unique because it contains a P1' Proline. Proline is a conformationally constrained amino acid, making it a challenging substrate for most proteases. HIV-1 PR has evolved a highly specific S1' subsite to accommodate this structural constraint[1]. Using Ac-SQNY-PIVQ-NH2 ensures that screening hits are true active-site binders rather than allosteric artifacts.

  • Quenching Mechanism: The addition of 1% Formic Acid (FA) serves a dual purpose. First, it drops the pH to ~2.0, fully protonating both Asp25 residues, thereby instantly and irreversibly quenching the reaction. Second, FA acts as an ideal ion-pairing agent, enhancing the ionization efficiency of the Ac-SQNY-OH product in positive-mode Electrospray Ionization (ESI)[2].

Step-by-Step High-Throughput Screening Protocol

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% CHAPS, pH 4.7. (Causality: CHAPS prevents non-specific adsorption of the enzyme to the microplate walls without suppressing MS ionization).

  • Enzyme Solution: Dilute recombinant HIV-1 Protease to 10 nM in Assay Buffer.

  • Substrate Solution: Prepare a 10 µM solution of Ac-SQNY-PIVQ-NH2 in Assay Buffer.

  • Quench Solution: 1% (v/v) Formic Acid in LC-MS grade Water containing 50 nM of an internal standard (e.g., isotopically labeled Ac-SQNY-OH-[13C,15N]).

Phase 2: Assay Execution (384-Well Format)
  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of test compounds (in 100% DMSO) to the wells of a 384-well polypropylene plate. Include DMSO-only wells for negative controls (maximum activity) and 1 µM Darunavir for positive controls (100% inhibition).

  • Enzyme Addition: Dispense 5 µL of the Enzyme Solution (10 nM) into all wells.

  • Pre-incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 15 minutes to allow compound-enzyme equilibration.

  • Reaction Initiation: Dispense 5 µL of the Substrate Solution (10 µM) to all wells to start the reaction. (Final assay volume: 10 µL. Final concentrations: 5 nM HIV-1 PR, 5 µM Substrate).

  • Incubation: Seal the plate and incubate at 37°C for 45 minutes.

Phase 3: Quenching & MS Acquisition
  • Quenching: Dispense 10 µL of Quench Solution to all wells. The final pH will drop below 2.5, halting cleavage.

  • SPE-MS/MS Analysis: Load the plate onto a high-throughput SPE-MS system (e.g., Agilent RapidFire).

  • Aspiration & Desalting: Aspirate the sample and load it onto a C18 micro-cartridge. Wash with 0.1% FA in water for 2 seconds to remove salts and CHAPS[2].

  • Elution & Detection: Elute with 0.1% FA in Acetonitrile directly into the ESI-MS/MS. Monitor the MRM transitions for the Ac-SQNY-OH product.

HTS_Workflow Lib Compound Library (Acoustic Dispensing) Enz HIV-1 Protease (Pre-incubation) Lib->Enz Sub Substrate Addition (Ac-SQNY-PIVQ) Enz->Sub Quench Acid Quench (1% Formic Acid) Sub->Quench Read SPE-MS/MS Detection (Ac-SQNY-OH) Quench->Read Hit Data Analysis (Hit Identification) Read->Hit

Label-free High-Throughput Screening workflow for HIV-1 Protease using MS detection of Ac-SQNY-OH.

Data Presentation & Quality Control

To ensure quantitative accuracy, the mass spectrometer must be tuned specifically for the Ac-SQNY-OH cleavage product. The table below outlines the optimal MS parameters.

Table 1: Mass Spectrometry Parameters for Ac-SQNY-OH Quantification

ParameterValueCausality / Rationale
Analyte Ac-Ser-Gln-Asn-Tyr-OHStable N-terminal product of MA/CA cleavage.
Molecular Weight 552.53 DaExact mass required for Q1 tuning.
Precursor Ion (Q1) m/z 553.2 [M+H]⁺Primary protonated species in positive ESI mode.
Product Ion (Q3) m/z 424.2 (y₃ ion)Dominant fragment ion for MRM quantification.
Ionization Mode ESI PositiveOptimal for peptide amides and acids.

Assay robustness is evaluated using the Z'-factor, which compares the dynamic range of the assay to the data variation. A Z'-factor > 0.5 is required for a valid HTS campaign, validating the system's trustworthiness.

Table 2: Expected HTS Validation Metrics

MetricExpected ValueInterpretation
Z'-Factor > 0.75Excellent assay robustness; highly distinct hit threshold.
Signal-to-Background (S/B) > 15High dynamic range between active and inhibited states.
CV (Control Wells) < 8%Low well-to-well variability across the 384-well plate.
Reference IC₅₀ (Darunavir) 1.5 - 3.0 nMValidates the pharmacological relevance of the assay.

By tracking the precise accumulation of Ac-SQNY-OH, this protocol eliminates the high false-discovery rates associated with fluorogenic assays, streamlining the path from primary screening to lead optimization.

References

  • Source: nih.
  • Source: epfl.
  • Source: google.com (Google Patents)
  • Information on EC 3.4.23.

Sources

Application Note: A Comprehensive Guide to the Synthesis and Purification of Ac-Ser-Gln-Asn-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the chemical synthesis, purification, and characterization of the acetylated tetrapeptide, Ac-Ser-Gln-Asn-Tyr-OH. The methodology is grounded in the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust technique for the assembly of peptide chains.[1][2] We will elucidate the rationale behind the selection of protecting groups, coupling reagents, and cleavage strategies tailored for this specific sequence. Furthermore, this guide details the subsequent purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and final characterization by mass spectrometry and analytical HPLC. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive and scientifically rigorous guide to producing high-purity peptides.

Introduction: Strategic Considerations for Ac-Ser-Gln-Asn-Tyr-OH Synthesis

The target peptide, with the sequence Acetyl-Serine-Glutamine-Asparagine-Tyrosine-OH, incorporates several amino acids that require careful strategic planning during synthesis to ensure high yield and purity.

  • Serine (Ser) and Tyrosine (Tyr): Both possess hydroxyl groups that are nucleophilic and necessitate protection to prevent undesirable side reactions, such as O-acylation, during the coupling steps.[3] The tert-butyl (tBu) ether is the most common and effective protecting group for both in Fmoc/tBu synthesis strategies due to its stability under the basic conditions used for Fmoc removal and its clean cleavage with strong acid.[3][4]

  • Glutamine (Gln) and Asparagine (Asn): These amino acids contain side-chain amides. While they can sometimes be used without side-chain protection, doing so carries a risk of side reactions, particularly dehydration to a nitrile when using carbodiimide coupling reagents.[5] More critically, the unprotected Fmoc derivatives of Asn and Gln have very poor solubility in standard SPPS solvents like DMF.[5][6] To mitigate these issues and improve coupling efficiency, the trityl (Trt) protecting group is strongly recommended for the side-chain amides of both Gln and Asn.[5][7]

  • N-Terminal Acetylation: The N-terminus is capped with an acetyl group. This modification neutralizes the positive charge of the N-terminal amine, which can increase the peptide's stability against degradation by aminopeptidases and mimic the natural state of many eukaryotic proteins.[8][9] Acetylation is typically performed as the final step on the solid support before cleavage.[9]

This guide will employ a standard Fmoc/tBu strategy, which offers the advantage of milder deprotection conditions for the α-amino group compared to the older Boc/Bzl strategy.[4]

Materials and Reagents

Resins, Amino Acids, and Reagents
ItemRecommended Specification
Resin Fmoc-Tyr(tBu)-Wang Resin (or other suitable acid-labile resin, e.g., 2-Chlorotrityl chloride resin)
Protected Amino Acids Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH
Solvents (Peptide Grade) N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold)
Fmoc Deprotection Reagent 20% (v/v) Piperidine in DMF
Coupling Reagents HBTU (or HATU, HCTU), HOBt (or Oxyma Pure)
Activation Base N,N-Diisopropylethylamine (DIPEA)
N-Terminal Acetylation Reagent Acetic Anhydride, DIPEA (or Pyridine)
Cleavage Cocktail Reagents Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized Water
HPLC Mobile Phase A 0.1% (v/v) TFA in Deionized Water
HPLC Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)

Detailed Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a fritted syringe reaction vessel.

The synthesis proceeds via a series of iterative cycles, as depicted below. Each cycle adds one amino acid to the growing peptide chain.

SPPS_Cycle cluster_main SPPS Iterative Cycle Start Start with Fmoc-AA(n)-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling - Fmoc-AA(n+1)-OH - HBTU/DIPEA Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat If not last residue

Caption: Iterative cycle of deprotection and coupling in Fmoc-SPPS.

  • Resin Swelling:

    • Place Fmoc-Tyr(tBu)-Wang resin (0.1 mmol) in the reaction vessel.

    • Add DMF (approx. 5 mL) and agitate for 30-60 minutes to swell the resin, which is crucial for efficient reaction kinetics.[10]

    • Drain the solvent.

  • Fmoc Deprotection (Cycle 1 - for Tyr residue):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[2][10]

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling (Cycle 1 - Asn):

    • In a separate vial, pre-activate the next amino acid: Dissolve Fmoc-Asn(Trt)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) and allow to react for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.[2]

    • Drain and wash the resin with DMF (5 x 5 mL). A small sample of resin can be taken for a Kaiser test to confirm reaction completion.

  • Repeat Cycles:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for the remaining amino acids in the sequence:

      • Next: Fmoc-Gln(Trt)-OH

      • Finally: Fmoc-Ser(tBu)-OH

  • Final Fmoc Deprotection:

    • After coupling the final amino acid (Fmoc-Ser(tBu)-OH), perform the Fmoc deprotection step (Step 2) one last time to free the N-terminal amine for acetylation.

  • N-Terminal Acetylation:

    • Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.

    • Add this solution to the deprotected peptide-resin and agitate for 30-60 minutes.[11]

    • Drain and wash the resin thoroughly with DMF (3x), followed by DCM (3x).

    • Dry the peptide-resin under vacuum.

Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (tBu and Trt).[10]

CAUTION: This procedure must be performed in a certified fume hood. TFA is highly corrosive.

  • Prepare Cleavage Cocktail:

    • A standard, low-odor cocktail is effective for this sequence. Prepare a fresh solution of:

      • 95% Trifluoroacetic acid (TFA)

      • 2.5% Triisopropylsilane (TIS) (A scavenger to trap reactive cations, primarily the tert-butyl cation from the tBu groups, preventing re-attachment to the peptide, especially at the Tyr residue).[10][12]

      • 2.5% Water (Another scavenger).[13]

  • Cleavage Reaction:

    • Add the cleavage cocktail (approx. 2-5 mL) to the dry peptide-resin.

    • Agitate at room temperature for 2-3 hours.[2][10] The resin may turn yellow or orange due to the formation of trityl cations.[14]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate (which contains the peptide) into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.

    • In the fume hood, add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual cleavage scavengers.

    • Dry the crude peptide pellet under vacuum.

Purification and Quality Control

The crude peptide must be purified to remove deletion sequences, incompletely deprotected species, and other impurities generated during synthesis and cleavage.[1] The standard method for this is preparative RP-HPLC.[15]

Purification_Workflow cluster_purification Purification & QC Workflow Crude Crude Peptide (Dried Pellet) Dissolve 1. Dissolve in Aqueous Buffer Crude->Dissolve PrepHPLC 2. Preparative RP-HPLC (Gradient Elution) Dissolve->PrepHPLC Collect 3. Collect Fractions PrepHPLC->Collect Analyze 4. Analytical HPLC/MS of Fractions Collect->Analyze Pool 5. Pool Pure Fractions (>95%) Analyze->Pool Lyophilize 6. Lyophilization Pool->Lyophilize FinalQC 7. Final QC (Purity & Identity) Lyophilize->FinalQC Product Pure Ac-Ser-Gln-Asn-Tyr-OH FinalQC->Product

Caption: Workflow for peptide purification and quality control.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, adding a small amount of acetonitrile or using a buffer like aqueous ammonium bicarbonate can help.

  • Chromatography:

    • Equilibrate a preparative C18 RP-HPLC column with Mobile Phase A.

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. The exact gradient will need to be optimized but a general starting point is a 1-2% per minute increase in Mobile Phase B.

    • Monitor the elution profile at 214-220 nm, the absorbance wavelength of the peptide bond.[15]

    • Collect fractions corresponding to the major peaks.

HPLC ParameterRecommended Setting
Column Preparative C18 (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 5-45% B over 40 minutes (Requires optimization)
Flow Rate Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column)[16]
Detection UV at 214 nm or 220 nm
Temperature Ambient or controlled (e.g., 40 °C)
  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry (MS) to identify those containing the pure target peptide.[17][18]

  • Pooling and Lyophilization: Combine the fractions with >95% purity. Freeze the pooled solution and lyophilize to obtain a dry, fluffy white powder.

  • Final Analysis: Perform a final analytical HPLC to confirm the purity of the final product and use high-resolution mass spectrometry (e.g., ESI-MS) to confirm its identity by comparing the observed molecular weight to the theoretical mass.[19]

AnalysisExpected Result
Purity (HPLC) >95% (single major peak)
Identity (MS) Theoretical Mass: 539.52 g/mol
Observed Mass [M+H]⁺: ~540.53 m/z

Conclusion

The synthesis of Ac-Ser-Gln-Asn-Tyr-OH can be achieved with high purity and yield by following a well-designed Fmoc-SPPS strategy. The critical parameters for success include the use of trityl (Trt) side-chain protection for asparagine and glutamine to enhance solubility and prevent side reactions, and tert-butyl (tBu) protection for serine and tyrosine. A straightforward on-resin acetylation followed by a standard TFA/TIS/Water cleavage cocktail provides the crude peptide. Final purification by preparative RP-HPLC is essential to isolate the target peptide, whose purity and identity must be rigorously confirmed by analytical HPLC and mass spectrometry. This comprehensive protocol provides a reliable foundation for the successful production of this and other similarly structured peptides.

References

  • Chandra K, Roy TK, Naoum JN, et al. A highly efficient in situ N-acetylation approach for solid phase synthesis. Org Biomol Chem. 2014 Mar 28;12(12):1879-84. Available from: [Link]

  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies Application Note. Available from: [Link]

  • Wang, R., et al. Characterization of Synthetic Peptides by Mass Spectrometry. In: Methods in Molecular Biology. 2014. Available from: [Link]

  • Perich JW, Reynolds EC. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. Int J Pept Protein Res. 1991 Jun;37(6):572-5. Available from: [Link]

  • Mant CT, Hodges RS. HPLC Analysis and Purification of Peptides. Methods Mol Biol. 2007;386:3-37. Available from: [Link]

  • CD Formulation. Acetylated Peptide. Available from: [Link]

  • Mant CT, Hodges RS. HPLC of Peptides and Proteins. In: Methods in Molecular Biology. Humana Press. Available from: [Link]

  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling. Waters Application Note. Available from: [Link]

  • Agilent Technologies. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent E-book. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Talabér, G., et al. Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry. J Mass Spectrom. 2013;48(8):894-902. Available from: [Link]

  • Kofoed, J. Characterization of Synthetic Peptides by Mass Spectrometry. Methods Mol Biol. 2014;1143:1-7. Available from: [Link]

  • Perich JW, Reynolds EC. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. Int J Pept Protein Res. 1994 Feb;43(2):172-8. Available from: [Link]

  • AAPPTec. Cleavage Cocktails; Reagent K. Available from: [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chem Rev. 2009;109(6):2455-2504. Available from: [Link]

  • Agilent Technologies. Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Application Note. Available from: [Link]

  • LifeTein. Should My Peptide Be Acetylated?. Available from: [Link]

  • CEM Corporation. Automated N-Terminal Acetylation. Application Note. Available from: [Link]

  • Fields, G. B., et al. Protecting groups for asparagine and glutamine in peptide synthesis. U.S. Patent 4,935,536. 1990.
  • AAPPTec. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Available from: [Link]

  • U.S. Patent Application Publication No. US 2021/0009631 A1. Solid phase synthesis of acylated peptides. 2021.
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. 2007;2(12):3247-3256. Available from: [Link]

  • Zhang, Q., et al. A novel tyrosine hyperoxidation enables selective peptide cleavage. Chem Sci. 2022;13(4):1045-1052. Available from: [Link]

  • Ramkisson, S. Solid phase peptide synthesis: New resin and new protecting group. University of KwaZulu-Natal, 2017. Available from: [Link]

  • Garcia-Ramos, Y., et al. Solid-phase peptide synthesis. RSC Adv. 2014;4:32658-32672. Available from: [Link]

  • Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. 2007. Available from: [Link]

Sources

Application Note: Ac-SQNY-OH as a Critical Reference Standard in HIV-1 Protease Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) in HIV-1 Protease Drug Discovery Content Type: Detailed Application Note and Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists

Abstract

The tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) represents the N-terminal cleavage product of the HIV-1 Gag polyprotein at the Matrix/Capsid (MA/CA) junction. In the context of drug discovery, this peptide is not primarily a substrate itself, but the essential analytical standard used to quantify protease activity in HPLC and LC-MS kinetic assays. This guide details the use of Ac-SQNY-OH to establish rigorous calibration curves for High-Performance Liquid Chromatography (HPLC) assays, enabling the precise determination of kinetic parameters (


, 

) and inhibitor potency (

) for HIV-1 Protease.

Scientific Background: The MA/CA Cleavage Site

HIV-1 Protease (PR) is a homodimeric aspartyl protease responsible for processing the Gag and Gag-Pol polyproteins. This processing is essential for viral maturation and infectivity.[1] The enzyme recognizes specific asymmetric peptide sequences.

One of the critical cleavage sites is located between the Matrix (MA) and Capsid (CA) proteins. The native sequence spanning this site is Ser-Gln-Asn-Tyr | Pro-Ile-Val-Gln (SQNY|PIVQ).

  • Substrate: Synthetic peptides spanning this site (e.g., Ac-SQNYPIVQ-NH2) are used as substrates in vitro.

  • Cleavage Event: HIV-1 PR hydrolyzes the peptide bond between Tyrosine (Tyr, P1) and Proline (Pro, P1').

  • Product: The cleavage yields two fragments:

    • N-terminal Product: Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH)

    • C-terminal Product: Pro-Ile-Val-Gln-NH2 (PIVQ-NH2)

Why Ac-SQNY-OH? In HPLC-based assays, the depletion of substrate is often difficult to quantify accurately at low conversion rates (initial velocity conditions). Therefore, measuring the appearance of the product is the gold standard. Ac-SQNY-OH serves as the stable, authentic reference material to map retention times and generate the calibration curve required to convert UV absorbance (or MS ion count) into molar product concentration.

Mechanism of Action Diagram

HIV_Protease_Mechanism Substrate Substrate (Ac-SQNY-PIVQ-NH2) Complex Michaelis Complex (ES) Substrate->Complex + Enzyme Enzyme HIV-1 Protease (Aspartyl Homodimer) Enzyme->Complex TS Tetrahedral Intermediate Complex->TS Hydrolysis Prod1 Product 1 (P-side) Ac-SQNY-OH (Analyte of Interest) TS->Prod1 Release Prod2 Product 2 (P'-side) PIVQ-NH2 TS->Prod2 Release Inhibitor Protease Inhibitor (e.g., Saquinavir) Inhibitor->Enzyme Competitive Binding

Figure 1: The enzymatic pathway of HIV-1 Protease showing the generation of Ac-SQNY-OH. In inhibition assays, the reduction in Ac-SQNY-OH formation is the direct metric of drug potency.

Protocol: HPLC-Based HIV-1 Protease Kinetic Assay

This protocol describes the "Gold Standard" method for determining enzyme kinetics and inhibitor efficacy using Ac-SQNY-OH for product quantification.

Materials Required[2][3]
  • Enzyme: Recombinant HIV-1 Protease (approx. 20-100 nM final concentration).

  • Substrate: Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH2 (or similar MA/CA analog).

  • Reference Standard: Ac-Ser-Gln-Asn-Tyr-OH (High purity >98%).

  • Buffer: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7 (High salt promotes dimer stability).

  • HPLC System: C18 Reverse-Phase Column (e.g., 5µm, 4.6 x 150 mm).

Preparation of the Calibration Curve (The Critical Step)

Use Ac-SQNY-OH to establish the relationship between Peak Area and Moles of Product.

  • Stock Solution: Dissolve Ac-SQNY-OH in DMSO to create a 10 mM Master Stock.

  • Working Standards: Dilute the Master Stock into Assay Buffer (not water, to match matrix effects) to create a series: 0, 5, 10, 25, 50, and 100 µM.

  • Injection: Inject 50 µL of each standard onto the HPLC.

  • Detection: Monitor Absorbance at 280 nm (Tyrosine) or 214 nm (Peptide bond).

    • Note: 280 nm is more specific but less sensitive; 214 nm is highly sensitive but prone to buffer interference. For Ac-SQNY-OH, 214 nm is often preferred due to the single Tyrosine.

  • Linear Regression: Plot Peak Area (y) vs. Concentration (x). Ensure

    
    .
    
Enzymatic Reaction Workflow
  • Pre-incubation: Mix HIV-1 Protease in Assay Buffer with the test inhibitor (or DMSO control) for 10 minutes at 37°C.

  • Initiation: Add the Substrate (e.g., Ac-SQNYPIVQ-NH2) to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15–30 minutes). Crucial: Ensure <15% substrate consumption to maintain initial velocity conditions.

  • Quenching: Stop the reaction by adding an equal volume of 10% Trifluoroacetic Acid (TFA).

    • Tip: The low pH instantly denatures the protease.

  • Analysis: Inject the quenched sample onto the HPLC.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0–40% B over 20 minutes (Optimized to separate Substrate from Product)
Flow Rate 1.0 mL/min
Detection UV at 214 nm (or 280 nm)
Retention Time Ac-SQNY-OH will elute earlier than the full hydrophobic substrate.
Data Analysis Logic

Analysis_Logic RawData HPLC Chromatogram (Peak Area of Product) CalcConc Calculate [Product] (µM) RawData->CalcConc Apply Linear Regression StdCurve Ac-SQNY-OH Standard Curve StdCurve->CalcConc RateCalc Calculate Velocity (v) (µM/min) CalcConc->RateCalc Divide by Time FinalParam Determine IC50 / Km RateCalc->FinalParam Fit to Models

Figure 2: Workflow for converting raw HPLC data into kinetic constants using the Ac-SQNY-OH standard.

Application 2: Structural Biology (S-Subsite Mapping)

Beyond kinetics, Ac-SQNY-OH is used in X-ray crystallography to study the Non-Prime Side (S4-S1) interactions of the protease active site.

  • Rationale: Because Ac-SQNY-OH lacks the scissile bond (it effectively ends at P1), it cannot be cleaved. It binds to the S4, S3, S2, and S1 pockets of the enzyme.

  • Method: Co-crystallize HIV-1 Protease with Ac-SQNY-OH.

  • Insight: This reveals the specific hydrogen bonding network between:

    • Ser (P4) and the enzyme surface.

    • Gln (P3) and the S3 subsite.

    • Asn (P2) and the S2 subsite.

    • Tyr (P1) and the S1 catalytic aspartates (Asp25/Asp25').

  • Utility: This structural data is vital for Fragment-Based Drug Design (FBDD) , allowing chemists to design inhibitors that mimic the backbone hydrogen bonds of the natural substrate while replacing the side chains with non-peptide scaffolds.

Quality Control & Handling

To ensure assay reproducibility, the Ac-SQNY-OH standard must be handled correctly.

PropertySpecification / Recommendation
Solubility Soluble in DMSO (recommended for stocks) and Water. Dissolve in DMSO first to ensure complete solubilization before diluting in buffer.
Stability Solid: Stable at -20°C for >1 year. Solution: Unstable at neutral pH over long periods (deamidation of Asn). Store aliquots at -80°C.
Purity Must be >98% by HPLC. Impurities can co-elute with the enzymatic product, skewing kinetic data.
Hygroscopicity Peptide is hygroscopic. Allow vial to equilibrate to room temperature before opening to prevent water condensation.

References

  • Substrate Specificity: Prabu-Jeyabalan, M., et al. (2002). "Structure of HIV-1 protease with a substrate analog of the cleavage site."[2] Journal of Virology.

  • Assay Methodology: Dunn, B. M., et al. (1994). "Retroviral proteases." Methods in Enzymology, 241, 254-278.

  • HPLC Protocols: Tozser, J. (2001). "HIV-1 Protease: Substrate Specificity and Inhibitors." Viruses.[1][3]

  • Structural Basis: Schiffer, C. A. (2001). "Substrate Shape Determines Specificity of Recognition for HIV-1 Protease." Journal of Molecular Biology.

Sources

Analytical methods for AC-Ser-gln-asn-tyr-OH detection

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analytical Determination of Ac-Ser-Gln-Asn-Tyr-OH

Abstract

This document provides a comprehensive technical guide for the detection and quantification of the N-terminally acetylated tetrapeptide, Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH). Accurate measurement of such peptides is critical in various research and development fields, including pharmacology, biomarker discovery, and quality control of synthetic peptides. We present detailed, field-tested protocols for robust analytical determination using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence (FLD) detection, and the gold-standard method of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Ac-Ser-Gln-Asn-Tyr-OH is a synthetic tetrapeptide characterized by an acetylated N-terminus and a free carboxyl group at the C-terminus. N-terminal acetylation is a common post-translational modification that can significantly influence a peptide's stability, localization, and biological activity.[1] The presence of a Tyrosine (Tyr) residue provides unique spectrophotometric properties that can be leveraged for sensitive detection.

The accurate quantification of Ac-SQNY-OH is paramount for several reasons:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of peptide-based drug candidates.[2]

  • Biomarker Validation: Measuring endogenous or exogenous levels of the peptide in complex biological matrices like plasma or serum.

  • Quality Control (QC): Ensuring the purity and correct concentration of synthetically produced peptides for research or therapeutic use.

This guide details methodologies that offer a spectrum of capabilities, from the robust and accessible HPLC-UV for routine QC to the highly sensitive and specific LC-MS/MS for demanding bioanalytical applications.

Physicochemical Properties of Ac-Ser-Gln-Asn-Tyr-OH

Understanding the peptide's properties is fundamental to designing an effective analytical strategy.

PropertyValue / CharacteristicRationale for Analysis
Sequence Ac-Ser-Gln-Asn-Tyr-OHThe specific amino acid sequence dictates polarity and retention behavior.
Molecular Formula C₂₃H₃₂N₆O₁₀Used for accurate mass determination in mass spectrometry.
Monoisotopic Mass 552.2180 g/mol The exact mass used for high-resolution mass spectrometry.
Average Mass 552.54 g/mol The weighted average mass of all stable isotopes.
Key Residues Tyrosine (Tyr): Contains a phenol group, which is a strong chromophore and is naturally fluorescent.Enables sensitive detection via UV-Vis spectrophotometry (~275-280 nm) and Fluorescence detection.[3]
N-terminus Acetylated: The primary amine is capped.This modification increases the peptide's hydrophobicity relative to its non-acetylated counterpart, affecting chromatographic retention.
C-terminus Carboxylic Acid (-OH): Can be ionized.The charge state is pH-dependent, influencing retention and ionization efficiency in MS.

Core Analytical Methodologies: Principles and Selection

The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier separation technique for peptides.[4] Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[5]

  • Expertise & Experience: Peptides like Ac-SQNY-OH often require a gradient elution, where the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased.[4] This is because a single isocratic mobile phase composition is often insufficient to elute the peptide with a good peak shape in a reasonable time. A shallow gradient is typically preferred for peptides to achieve optimal resolution.[4] To improve peak shape and reproducibility, an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid (FA) is added to the mobile phase. Formic acid is the preferred choice for LC-MS applications as it is volatile and MS-compatible.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[7][8] After chromatographic separation, the peptide is ionized, typically using Electrospray Ionization (ESI), and detected by a tandem mass spectrometer.

  • Trustworthiness: The technique's power lies in its use of Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole isolates the peptide's specific precursor ion (its mass-to-charge ratio, m/z). This ion is then fragmented in a collision cell, and the second quadrupole isolates a specific, characteristic fragment ion (product ion). This precursor-to-product transition is unique to the analyte, virtually eliminating interference from matrix components and ensuring confident quantification.[7][9]

HPLC with Fluorescence Detection (FLD)

The intrinsic fluorescence of the Tyrosine residue can be exploited for highly sensitive and selective detection, often exceeding that of standard UV detection.[3][10]

  • Expertise & Experience: The method involves exciting the sample at the absorbance maximum of Tyrosine (~275 nm) and measuring the emitted light at its emission maximum (~305 nm). This approach offers excellent selectivity because very few compounds in a typical sample will fluoresce at this specific wavelength combination.

Experimental Protocols and Workflows

The following protocols are designed to be self-validating starting points and should be optimized for specific instrumentation and application needs.

General Sample Preparation from Biological Matrices (Plasma)

Efficiently extracting the peptide from a complex matrix while removing interfering substances like proteins is the most critical step for reliable quantification.[2][11]

cluster_0 Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) precip 2. Add 300 µL Ice-Cold Acetonitrile + IS (Protein Precipitation) plasma->precip is Internal Standard (IS) is->precip vortex 3. Vortex (1 min) precip->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry 6. Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute 7. Reconstitute in 100 µL Initial Mobile Phase dry->reconstitute hplc_vial 8. Transfer to HPLC Vial reconstitute->hplc_vial cluster_1 LC-MS/MS Analytical Workflow sample Prepared Sample (from Section 3.1) hplc UPLC/HPLC Separation (Reversed-Phase Gradient) sample->hplc esi Electrospray Ionization (ESI) (Creates Gaseous Ions) hplc->esi q1 Quadrupole 1 (Q1) (Isolates Precursor Ion [M+H]+) esi->q1 q2 Quadrupole 2 (q2) (Collision-Induced Dissociation) q1->q2 q3 Quadrupole 3 (Q3) (Isolates Product Ion) q2->q3 detector Detector q3->detector data Data System (Chromatogram & Quantification) detector->data

Sources

Application Note & Protocol: A Fluorescence-Based Assay for Monitoring AC-Ser-Gln-Asn-Tyr-OH Cleavage

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for developing and implementing a continuous, fluorescence-based assay to monitor the enzymatic cleavage of the tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH). Utilizing the principle of Fluorescence Resonance Energy Transfer (FRET), this assay offers a highly sensitive and high-throughput method for studying proteases that recognize and cleave this specific peptide sequence. We will delve into the rationale behind assay design, provide detailed step-by-step protocols for execution, and offer guidance on data analysis and troubleshooting. This application note is intended for researchers, scientists, and drug development professionals engaged in protease research and inhibitor screening.

Introduction: The Power of FRET in Protease Research

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention.[1] The ability to accurately measure protease activity is fundamental to understanding their function and for the discovery of potent and specific inhibitors. Fluorescence Resonance Energy Transfer (FRET) based assays have emerged as a powerful tool for this purpose, offering a sensitive and continuous method for monitoring enzymatic activity in real-time.[1][2]

FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[1][3] In the context of a protease assay, a synthetic peptide substrate is designed to incorporate a specific cleavage site for the target protease, flanked by a FRET donor and acceptor pair.[3] When the peptide is intact, excitation of the donor fluorophore results in energy transfer to the acceptor, leading to quenching of the donor's fluorescence and, in some cases, emission from the acceptor.[1] Upon cleavage of the peptide by the protease, the donor and acceptor are separated, disrupting FRET.[4] This disruption leads to a measurable increase in the donor's fluorescence, which is directly proportional to the rate of substrate cleavage and, therefore, the protease's activity.[1][4]

This application note specifically focuses on an assay designed for the cleavage of the Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) peptide sequence. The principles and protocols outlined herein can be adapted for other peptide sequences and proteases.

Assay Design and Rationale

The successful development of a robust FRET-based protease assay hinges on the careful selection of its components, particularly the FRET pair and the design of the peptide substrate.

The FRET Substrate: Ac-SQNY-OH

The core of this assay is the tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH. The single-letter codes for these amino acids are S, Q, N, and Y, respectively.[5][6][7][8] The N-terminus is acetylated (Ac) to mimic a native protein structure and prevent degradation by exopeptidases. The C-terminus is a free carboxyl group (-OH).

Selecting the Fluorophore-Quencher Pair

For this assay, we will utilize a fluorophore-quencher pair. In this configuration, the acceptor is a non-fluorescent molecule (a quencher) that dissipates the transferred energy as heat.[1] This "turn-on" system, where fluorescence increases upon cleavage, generally provides a high signal-to-background ratio.[1]

A critical factor in selecting a FRET pair is the overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the quencher.[3][9] For our Ac-SQNY-OH substrate, a common and effective pairing is EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as the donor fluorophore and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) as the quencher.[10]

  • EDANS (Donor): Excitation ~336 nm, Emission ~490 nm

  • DABCYL (Quencher): Absorption ~453 nm

The spectral overlap between EDANS emission and DABCYL absorption allows for efficient quenching when the peptide is intact.

Synthesis of the FRET Peptide Substrate

The FRET substrate, EDANS-Ser-Gln-Asn-Tyr-Lys(DABCYL)-OH, is synthesized using standard solid-phase peptide synthesis techniques.[11] A lysine (K) residue is added to the C-terminus to provide a primary amine for the conjugation of the DABCYL quencher. The EDANS fluorophore is conjugated to the N-terminal serine.

Visualizing the Mechanism and Workflow

FRET-Based Cleavage Mechanism

The following diagram illustrates the principle of the FRET-based assay. In the intact substrate, the proximity of EDANS and DABCYL results in quenching of the EDANS fluorescence. Upon cleavage by the target protease, the separation of the fluorophore and quencher leads to an increase in fluorescence.

FRET_Mechanism cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Excitation Excitation Intact_Peptide Intact_Peptide Excitation->Intact_Peptide 336 nm Quenching Energy Transfer (No Emission) Intact_Peptide->Quenching Excitation_2 Excitation_2 Cleaved_Peptide_1 Cleaved_Peptide_1 Excitation_2->Cleaved_Peptide_1 336 nm Cleaved_Peptide_2 Y-K(DABCYL) Fluorescence Emission Protease Protease Protease->Cleaved_Peptide_1 Cleavage Cleaved_Peptide_1->Fluorescence 490 nm

Caption: FRET mechanism for protease detection.

Experimental Workflow

The general workflow for performing the assay is depicted below. This involves preparing reagents, setting up the reaction in a microplate, incubating, and measuring the fluorescence signal over time.

Assay_Workflow Reagent_Prep 1. Reagent Preparation - Assay Buffer - Enzyme Stock - Substrate Stock Plate_Setup 2. Reaction Setup (96-well plate) - Add Buffer - Add Enzyme/Inhibitor - Pre-incubate Reagent_Prep->Plate_Setup Reaction_Start 3. Initiate Reaction - Add FRET Substrate Plate_Setup->Reaction_Start Incubation 4. Incubation & Measurement - Kinetic read in fluorescence plate reader Reaction_Start->Incubation Data_Analysis 5. Data Analysis - Calculate initial velocities - Determine kinetic parameters Incubation->Data_Analysis

Sources

Application Note: Kinetic Profiling of Ac-Ser-Gln-Asn-Tyr-OH with Elastase

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers in the experimental evaluation of Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) . While canonically known as the N-terminal cleavage product of the HIV-1 Protease substrate, this guide addresses its experimental utility in Elastase studies—specifically for specificity profiling, proteolytic stability testing in inflammatory models, and subsite promiscuity investigations.

Abstract & Scientific Rationale

The tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH is widely recognized as the stable metabolic product of HIV-1 Protease activity on the substrate Ac-SQNY-PVV-NH2. However, in complex physiological environments (e.g., coinfection or inflammation), this peptide encounters other proteases, most notably Human Neutrophil Elastase (HNE) .

While Elastase classically prefers small hydrophobic residues (Ala, Val) at the P1 position, it exhibits subsite promiscuity under high concentrations or specific pH conditions. This protocol details the experimental setup to evaluate Ac-SQNY-OH as a non-canonical substrate for Elastase. This is critical for:

  • Stability Profiling: Determining the half-life of HIV-related peptides in neutrophil-rich plasma.

  • Specificity Screening: Quantifying the "leakage" activity of Elastase against Tyrosine-containing peptides (typically substrates for Cathepsin G).

  • Cross-Reactivity Studies: Establishing background noise in multiplexed protease assays.

Mechanism of Action & Experimental Logic

Elastase is a serine protease that hydrolyzes peptide bonds. Its catalytic triad (His-Asp-Ser) attacks the carbonyl carbon of the scissile bond.

  • Canonical Substrate: Ac-Ala-Ala-Pro-Val-OH (Fast cleavage).

  • Experimental Substrate: Ac-Ser-Gln-Asn-Tyr-OH.[][2][3]

    • Challenge: The P1 Tyrosine (Tyr) is bulky and aromatic, sterically hindering the S1 specificity pocket of Elastase.

    • Hypothesis: If cleavage occurs, it will likely be slow and may occur at the Ser-Gln bond (P3-P2) rather than the C-terminus, or require high enzyme concentrations.

    • Detection: Since the peptide lacks a chromogenic leaving group (like pNA), UV-Vis spectroscopy is insufficient. Reverse-Phase HPLC (RP-HPLC) is required to separate the parent peptide from its cleavage fragments.

Pathway Diagram (Graphviz)

The following diagram illustrates the origin of the peptide and the experimental degradation pathway being tested.

G HIV_Sub Ac-SQNY-PVV-NH2 (Full Substrate) HIV_PR HIV-1 Protease HIV_Sub->HIV_PR Target_Pep Ac-SQNY-OH (Target Peptide) HIV_PR->Target_Pep Primary Cleavage Elastase Neutrophil Elastase (HNE) Target_Pep->Elastase Incubation Frag_A Fragment 1 (e.g., Ac-Ser-OH) Elastase->Frag_A Putative Hydrolysis Frag_B Fragment 2 (e.g., Gln-Asn-Tyr-OH) Elastase->Frag_B

Caption: Workflow tracking the generation of Ac-SQNY-OH and its subsequent experimental degradation by Elastase.

Materials & Equipment

Reagents[3]
  • Substrate: Ac-Ser-Gln-Asn-Tyr-OH (Purity >95%, HPLC grade).[4]

    • Note: Dissolve in DMSO to 10 mM stock; dilute in buffer to avoid precipitation.

  • Enzyme: Human Neutrophil Elastase (HNE), lyophilized.

    • Activity Standard: Must be titrated against MeO-Suc-Ala-Ala-Pro-Val-pNA to verify active site concentration.

  • Reaction Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

    • Critical: High ionic strength (NaCl) mimics the physiological environment of neutrophil degranulation.

  • Quenching Agent: 10% Trifluoroacetic Acid (TFA).

Instrumentation
  • HPLC System: Agilent 1200 or equivalent with UV detection (214 nm and 280 nm).

  • Column: C18 Reverse-Phase Column (e.g., Zorbax 300SB-C18, 5 µm, 4.6 x 150 mm).

  • Thermostatted Autosampler: Kept at 4°C to prevent degradation post-quench.

Experimental Protocol

Phase 1: Preparation of Stock Solutions
  • Peptide Stock (10 mM): Weigh 5.5 mg of Ac-SQNY-OH (MW ≈ 552.5 g/mol ). Dissolve in 1.0 mL of 100% DMSO. Vortex until clear. Store at -20°C.

  • Elastase Stock (10 µM): Reconstitute lyophilized Elastase in 50 mM Sodium Acetate (pH 5.5) to preserve stability. Aliquot and freeze at -80°C. Do not refreeze.

Phase 2: Discontinuous Kinetic Assay (Time-Course)

This assay measures the disappearance of the peak area of Ac-SQNY-OH over time.

  • Reaction Mix Setup: Prepare the following master mix in a microcentrifuge tube (Total Vol: 200 µL per time point):

    • Buffer: 178 µL

    • Peptide Stock (10 mM): 2 µL (Final Conc: 100 µM)

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of Elastase (10 µM stock) to the reaction mix.

    • Final Enzyme Conc: 1.0 µM. (Note: High enzyme concentration is chosen because Ac-SQNY-OH is expected to be a poor substrate).

  • Sampling: At defined time points (

    
     min):
    
    • Remove 30 µL of reaction mixture.

    • Immediately add to 30 µL of 10% TFA in a separate HPLC vial.

    • Vortex to quench enzyme activity.

  • Control: Run a "No Enzyme" control (Buffer + Peptide) incubated for 240 min to verify spontaneous stability.

Phase 3: HPLC Analysis
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 40% B over 20 minutes.

  • Detection:

    • 214 nm: Detects peptide bonds (Backbone).

    • 280 nm: Detects Tyrosine (Specific to parent and Tyr-containing fragments).

Data Analysis & Interpretation

Calculation of Hydrolysis Rate
  • Integration: Integrate the area under the curve (AUC) for the parent peak (Ac-SQNY-OH) at each time point.

  • Normalization: Convert AUC to concentration (

    
    ) using a standard curve of Ac-SQNY-OH.
    
  • Plotting: Plot

    
     remaining vs. Time.
    
  • Rate Determination:

    
    
    If the decay is linear (initial rate), calculate the slope. If exponential, fit to a first-order decay model to determine 
    
    
    
    .
Specificity Comparison Table

Compare your results against standard substrates to contextualize the "Experimental" nature of this peptide.

SubstrateEnzyme

(

)
Role in Assay
Ac-AAPV-pNA Elastase

Positive Control (High Activity)
Ac-SQNY-OH Elastase < 100 (Expected) Experimental Target (Low Specificity)
Ac-SQNY-OH HIV-1 PR~ Reference ValueOrigin of Peptide
Ac-SQNY-OH Cathepsin GModerateSpecificity Check (Tyr cleavage)

Troubleshooting & Optimization

  • Issue: No Cleavage Observed.

    • Cause: The peptide is likely not a substrate for Elastase under standard conditions.

    • Solution: Increase Enzyme concentration to 5 µM or extend incubation to 24 hours. If still stable, report as "Proteolytically Stable against HNE."

  • Issue: Peak Broadening.

    • Cause: Tyrosine oxidation or disulfide formation (if Cys present, though not here).

    • Solution: Ensure fresh buffers and use HPLC grade solvents.

  • Issue: Co-elution of Fragments.

    • Solution: Flatten the HPLC gradient (e.g., 0-20% B over 30 mins) to separate small polar fragments like Ac-Ser-OH.

References

  • Hyland, L. J., et al. (1990). A radiometric assay for HIV-1 protease.[5] Analytical Biochemistry.[5]

    • Context: Establishes Ac-SQNY-OH as the standard product of HIV-1 PR activity.
  • Bieth, J. G. (1986).Elastases: Catalytic mechanisms and regulation. Regulation of Matrix Accumulation. Context: Defines the canonical specificity of Elastase (Val/Ala preference) vs. the experimental Tyr residue.
  • Boc Sciences. Product Data: Ac-Ser-Gln-Asn-Tyr-OH.[][2][3][4]

    • Context: Chemical properties and solubility data for the peptide.[3]

  • EPFL. Microchip Emitter for Solid-Phase Extraction-Mass Spectrometry. Analytical Chemistry (2013).[3]

    • Context: Demonstrates the use of Ac-SQNY-OH as a model peptide in analytical separation, validating its stability in non-enzym

Sources

Precision Synthesis of Ac-Ser-Gln-Asn-Tyr-OH: A Senior Scientist’s Guide to Solid-Phase Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note details an optimized protocol for the solid-phase synthesis (SPPS) of the tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH . Designed for researchers requiring high-purity compounds, this guide prioritizes the mitigation of common side reactions—specifically the dehydration of Asparagine/Glutamine and C-terminal racemization. We employ a 2-Chlorotrityl Chloride (2-CTC) resin strategy to ensure enantiomeric integrity and utilize Trityl (Trt) side-chain protection to suppress nitrile formation.

Strategic Planning & Chemical Logic

Resin Selection: The Case for 2-Chlorotrityl Chloride

While Wang resin is the industry standard for C-terminal acids, this protocol recommends 2-Chlorotrityl Chloride (2-CTC) resin .[1][2][3]

  • Causality: Loading the first amino acid (Tyrosine) onto Wang resin requires esterification conditions (e.g., DMAP catalysis) that frequently induce racemization. 2-CTC resin allows loading under very mild basic conditions (DIPEA), effectively eliminating C-terminal racemization [1].

  • Benefit: The steric bulk of the trityl linker further protects the C-terminal Tyrosine from premature cleavage or diketopiperazine formation during the synthesis of the second residue.

Protecting Group Strategy

To achieve >98% purity without extensive preparative HPLC, the choice of side-chain protection is critical.

  • Ser(tBu) & Tyr(tBu): Standard acid-labile protection.

  • Asn(Trt) & Gln(Trt): Critical. Unprotected or Xanthyl-protected Asn/Gln can undergo dehydration during activation, converting the amide side chain into a nitrile (

    
    ). The Trityl (Trt) group provides steric shielding that prevents this dehydration [2].
    

Materials & Reagents

ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (100-200 mesh)Solid support; prevents racemization.
Amino Acids Fmoc-Tyr(tBu)-OHFmoc-Asn(Trt)-OHFmoc-Gln(Trt)-OHFmoc-Ser(tBu)-OHBuilding blocks.
Coupling DIC (Diisopropylcarbodiimide)Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Activation reagents; superior to HBTU/HOBt for preventing racemization [3].
Deprotection 20% Piperidine in DMFRemoves Fmoc group.[4][5]
Acetylation Acetic Anhydride (

), Pyridine
N-terminal capping.[6]
Cleavage TFA, TIS (Triisopropylsilane),

Global deprotection and resin cleavage.[2]

Experimental Protocol

Step 1: Resin Loading (The Critical First Step)

Unlike amide resins, 2-CTC requires a specific loading protocol to determine substitution levels.

  • Swell Resin: Place 2-CTC resin (1.0 g) in a reactor and swell in dry DCM for 20 mins.

  • Prepare Solution: Dissolve Fmoc-Tyr(tBu)-OH (1.0 eq relative to nominal loading) in 10 mL dry DCM. Add DIPEA (4.0 eq).

  • Loading: Add solution to resin.[4][5] Agitate for 2 hours at room temperature.

  • Capping (Methanol): Add 1 mL of HPLC-grade Methanol (MeOH) to the reaction mixture and agitate for 15 mins.

    • Logic: MeOH caps unreacted trityl chloride sites, preventing them from reacting with subsequent amino acids or moisture.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Peptide Assembly Cycle

Perform the following cycle for Asn , Gln , and Ser (in that order).

A. Fmoc Deprotection

  • Treat resin with 20% Piperidine/DMF (2 x 10 mins).

  • Wash with DMF (5x) to remove all traces of piperidine.

    • Note: Residual piperidine will react with the activated amino acid in the next step, causing yield loss.

B. Activation & Coupling

  • Dissolve Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Add DIC (3.0 eq) and mix for 2 minutes to pre-activate.

  • Add to resin and agitate for 60 minutes.

  • Kaiser Test: Verify coupling completeness (Blue = Free amine/Incomplete; Yellow = Complete).

Step 3: N-Terminal Acetylation

This step converts the N-terminal amine of Serine into an acetyl group.

  • Perform final Fmoc deprotection on the N-terminal Serine.

  • Wash resin thoroughly with DMF.

  • Acetylation Cocktail: Prepare a solution of Acetic Anhydride / Pyridine / DMF (1:1:8 v/v/v) .

  • Add to resin and agitate for 20 minutes.

  • Perform Kaiser Test. It must be negative (Yellow) before proceeding.

Step 4: Cleavage & Global Deprotection

The goal is to detach the peptide and remove tBu/Trt groups simultaneously.

  • Wash resin with DCM (5x) to remove DMF traces (DMF can cause incomplete precipitation). Dry resin under nitrogen.

  • Cleavage Cocktail: Prepare TFA / TIS /

    
     (95 : 2.5 : 2.5) .
    
    • Logic: TIS and Water are essential scavengers to trap the bulky Trityl and t-Butyl cations, preventing them from re-alkylating the Tyrosine ring [4].

  • Add cocktail to resin (10 mL per gram of resin). Agitate for 2.5 hours .

  • Filter resin and collect the filtrate.[7][8]

Step 5: Work-up
  • Concentrate filtrate to ~20% volume using a nitrogen stream (do not use heat).

  • Add cold Diethyl Ether (

    
    ) to precipitate the peptide.
    
  • Centrifuge (3000 rpm, 5 min) and decant supernatant.

  • Wash pellet 2x with cold ether.

  • Lyophilize the resulting white powder.

Visualization: Synthesis Workflow

SPPS_Workflow cluster_Cycle Elongation Cycle (Repeat for Asn, Gln, Ser) Start Start: 2-CTC Resin Load 1. Load Fmoc-Tyr(tBu)-OH (DIPEA/DCM) Start->Load Cap 2. Cap Unreacted Sites (MeOH) Load->Cap Deprotect 3. Fmoc Deprotection (20% Piperidine) Cap->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 4. Coupling (AA + DIC + Oxyma) Wash1->Couple Check Kaiser Test (Complete?) Couple->Check Check->Deprotect Next AA (No) Acetylate 5. N-Terminal Acetylation (Ac2O / Pyridine) Check->Acetylate Seq Complete (Yes) Cleave 6. Cleavage & Deprotection (TFA/TIS/H2O) Acetylate->Cleave Finish Final Product: Ac-Ser-Gln-Asn-Tyr-OH Cleave->Finish

Caption: Logical flow of the solid-phase synthesis cycle, highlighting the recursive elongation loop and critical acetylation checkpoint.

Analytical Data Summary

ParameterExpected Value/ObservationNotes
Molecular Formula

Monoisotopic Mass 536.22 Da

HPLC Retention Early eluting (Polar)Gradient: 5-60% B over 20 min.[9]
Solubility High in

or DMSO
Due to polar side chains (Ser, Gln, Asn).

Troubleshooting & Optimization

  • Low Solubility of Protected Peptide: If the resin becomes gelatinous during the synthesis of Gln/Asn, use NMP (N-methyl-2-pyrrolidone) instead of DMF for coupling steps to disrupt aggregation.

  • Incomplete Acetylation: If the Kaiser test remains slightly blue after acetylation, repeat the step using DIPEA instead of Pyridine as the base.

  • Methionine/Cys Note: While not present in this sequence, if future variations include Met or Cys, switch the cleavage cocktail to Reagent K (TFA/Phenol/Water/Thioanisole/EDT) to prevent oxidation [5].

References

  • Barlos, K., et al. "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research, 1991.

  • Novabiochem. "Fmoc Chemical Synthesis: Side Reactions." Merck KGaA Technical Library.

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis." Chemistry – A European Journal, 2009.

  • CEM Corporation. "Cleavage Cocktail Selection Guide." CEM Application Notes.

  • King, D.S., et al. "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research, 1990.

Sources

Troubleshooting & Optimization

Technical Support Center: Ac-Ser-Gln-Asn-Tyr-OH Aggregation Issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing aggregation issues with the peptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and stability of this peptide in solution. Our goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental decisions.

Aggregation is a common but manageable issue in peptide research, often influenced by a variety of physicochemical factors. The sequence of Ac-SQNY-OH, containing both polar (Ser, Gln, Asn) and aromatic (Tyr) residues, presents a unique set of properties that require careful handling to prevent the formation of non-functional aggregates. This guide offers a structured, question-and-answer approach to troubleshoot common problems, supplemented with detailed protocols and visual workflows.

Peptide Properties at a Glance: Ac-Ser-Gln-Asn-Tyr-OH

Understanding the inherent properties of your peptide is the first step in troubleshooting.

PropertyValue / CharacteristicImplication for Handling
Sequence Ac-Ser-Gln-Asn-Tyr-OHContains polar, uncharged residues (S, Q, N) and a hydrophobic, aromatic residue (Y).[1]
N-terminus Acetylated (Ac)Neutral charge. Removes the positive charge of the N-terminal amine.
C-terminus Carboxylic Acid (-OH)Negative charge at pH > ~3. Contributes to overall acidity.
Key Residue: Tyrosine (Y) Aromatic side chain; pKa of hydroxyl group is ~10.Prone to hydrophobic and π-π stacking interactions, a key driver of aggregation.[2] The hydroxyl group can be deprotonated at high pH, increasing negative charge and potentially solubility.[3]
Overall Charge (at pH 7) NegativeThe peptide is acidic due to the C-terminal carboxyl group.[4] This suggests better solubility in slightly basic buffers.[4][5]
Aggregation Potential ModerateDriven by potential intermolecular hydrogen bonding (from S, Q, N backbones and side chains) and hydrophobic interactions from the tyrosine residue.[6]

Section 1: Frequently Asked Questions (FAQs) - Initial Solubilization

Q1: My lyophilized Ac-SQNY-OH powder won't dissolve in sterile water. What is my next step?

Answer: This is a common issue. When a peptide fails to dissolve in water, it indicates that the intermolecular forces between peptide molecules are stronger than the interactions between the peptide and water. The primary drivers for Ac-SQNY-OH are likely hydrophobic interactions from the tyrosine residue and extensive hydrogen bonding.[6]

A systematic approach is crucial. Do not vortex vigorously at first, as this can sometimes promote aggregation. Instead, follow a logical workflow.

Below is a decision-making workflow to guide your solubilization strategy.

G cluster_0 cluster_1 cluster_2 start Start: Lyophilized Ac-SQNY-OH Powder water Attempt to dissolve in sterile dH₂O or PBS (pH 7.4) start->water check1 Is the solution clear? water->check1 success Success! Aliquot and store at -20°C or below. check1->success Yes basic_buffer Add small amount (10-20 µL) of 0.1M Ammonium Bicarbonate (NH₄HCO₃) or 0.1% aq. NH₃ to raise pH > 8 check1->basic_buffer No check2 Is the solution clear? basic_buffer->check2 success2 Success! Adjust pH if necessary. Aliquot and store. check2->success2 Yes organic For a NEW, small aliquot: Dissolve in minimal DMSO (e.g., 20-50 µL). Slowly add aqueous buffer to desired concentration. check2->organic No check3 Does it remain clear? organic->check3 success3 Success! Note final DMSO %. Aliquot and store. check3->success3 Yes fail Precipitation indicates solubility limit exceeded. Consider chaotropic agents. check3->fail No

Caption: Troubleshooting workflow for initial peptide solubilization.
Q2: Why is a basic buffer suggested as the first alternative?

Answer: The recommendation for a basic buffer is based on the peptide's net charge.[4] At neutral pH, the N-terminus is acetylated (neutral) and the C-terminus is deprotonated (charge of -1). The side chains of Ser, Gln, and Asn are neutral. The tyrosine side chain's hydroxyl group has a pKa of approximately 10, so it is also neutral at pH 7.[7] Therefore, the overall net charge of the peptide at pH 7 is -1, making it acidic.

According to the principle "like dissolves like" in terms of charge, acidic peptides are more soluble in basic solutions.[4][5] Increasing the pH well above the pKa of the C-terminus (~3) ensures it remains deprotonated and charged. As the pH approaches 10, the tyrosine hydroxyl group will also begin to deprotonate, further increasing the net negative charge and electrostatic repulsion between peptide molecules, which can disrupt aggregation and enhance solubility.[3][8]

Q3: When should I use organic solvents like DMSO, and what are the risks?

Answer: You should turn to organic solvents like Dimethyl Sulfoxide (DMSO) when aqueous and pH-adjusted buffers fail.[5] Peptides with hydrophobic residues, like the tyrosine in Ac-SQNY-OH, often dissolve well in organic solvents which can disrupt the hydrophobic interactions driving aggregation.[9]

Best Practice:

  • Dissolve the peptide in a minimal volume of 100% DMSO.

  • Once fully dissolved, slowly add your desired aqueous buffer to the DMSO-peptide solution dropwise while gently mixing.

  • Never add a small amount of DMSO to a large volume of buffer containing undissolved peptide; this is much less effective.

Risks and Considerations:

  • Assay Compatibility: DMSO can interfere with biological assays, particularly cell-based assays or certain enzymatic reactions. Always check the tolerance of your downstream application and aim for the lowest possible final DMSO concentration.[5][9]

  • Precipitation: If the peptide precipitates as you add the aqueous buffer, you have exceeded its solubility limit in that specific co-solvent mixture.[9] You may need to use a higher final percentage of DMSO or accept a lower final peptide concentration.

Section 2: FAQs - Aggregation in Solution Over Time

Q4: My Ac-SQNY-OH solution was initially clear but became cloudy/formed a precipitate after storage. What's happening?

Answer: This phenomenon is known as time-dependent aggregation. The initial clear solution may be a metastable supersaturated state. Over time, peptide molecules can slowly self-assemble into larger, insoluble aggregates. This process is often nucleated by small, soluble oligomers that gradually grow into larger structures, eventually leading to visible precipitation.[8]

Key Influencing Factors:

  • Temperature: Storing solutions at 4°C can sometimes slow down aggregation kinetics compared to room temperature. However, for some peptides, freeze-thaw cycles are detrimental. It is often best to prepare single-use aliquots and store them frozen at -20°C or -80°C.[4][10]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular encounters, accelerating the rate of aggregation.[11] If possible, work with the lowest concentration suitable for your experiment.

  • Buffer Composition: pH and ionic strength can change slightly over time (e.g., due to CO₂ absorption from the air), potentially pushing the peptide into a less soluble state.[8]

Q5: How can I modify my buffer to improve long-term stability?

Answer: Optimizing the buffer is a key strategy for preventing aggregation.

  • pH Control: Ensure your buffer has sufficient buffering capacity to maintain a stable pH. For this acidic peptide, maintaining a pH of 7.5-8.5 is a good starting point.

  • Ionic Strength: The effect of salt (e.g., NaCl) can be complex. Low to moderate ionic strength (50-150 mM) can sometimes shield charges and reduce aggregation. However, for some peptides, high salt concentrations can have a "salting-out" effect, reducing solubility.[12] This must be determined empirically.

  • Excipients/Additives: Consider including stabilizing excipients in your buffer. These are small molecules that can interfere with the aggregation process.[11]

ExcipientRecommended ConcentrationMechanism of Action
L-Arginine 50-100 mMSuppresses aggregation by interacting with both charged and hydrophobic regions on the peptide surface, effectively "shielding" them from self-association.[8][13]
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as cryoprotectants and stabilizers, promoting the native peptide conformation and increasing the energy barrier for unfolding and aggregation.[13]
Non-ionic Surfactants (e.g., Tween-20) 0.01% - 0.1%Can coat hydrophobic patches on the peptide, preventing them from interacting and initiating aggregation.[6][8] Use with caution as they can interfere with some assays.

Section 3: FAQs - Detection and Characterization of Aggregates

Q6: How can I quantitatively confirm that my peptide is aggregating?

Answer: Visual inspection (cloudiness) is a qualitative indicator. For quantitative data, two common biophysical techniques are highly effective: the Thioflavin T (ThT) assay and Dynamic Light Scattering (DLS).

  • Thioflavin T (ThT) Assay: This is a fluorescence-based assay used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure.[14][15] ThT dye exhibits a significant increase in fluorescence upon binding to these structures.[14][16] While not all aggregates are amyloidogenic, this is an excellent method for monitoring aggregation kinetics over time.

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution.[17][18] It can detect the presence of larger species (oligomers, aggregates) in your peptide solution compared to the expected size of the monomer.[19][20]

G cluster_0 Technique 1: Thioflavin T (ThT) Assay cluster_1 Technique 2: Dynamic Light Scattering (DLS) start Peptide Solution (Suspected Aggregation) tht Monitor ThT fluorescence over time (Ex: ~450 nm, Em: ~485 nm) start->tht dls Measure particle size distribution start->dls tht_result Increased Fluorescence? tht->tht_result tht_yes Indicates formation of β-sheet rich aggregates (amyloid-like). tht_result->tht_yes Yes tht_no Aggregates may be amorphous or non-β-sheet in nature. tht_result->tht_no No dls_result Multiple peaks or large hydrodynamic radius observed? dls->dls_result dls_yes Confirms presence of soluble oligomers and/or large aggregates. dls_result->dls_yes Yes dls_no Solution is likely monodisperse (monomeric). dls_result->dls_no No

Caption: Workflow for the characterization of peptide aggregation.

Detailed Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Kinetics Assay

This protocol allows for the real-time monitoring of amyloid-like fibril formation.

Materials:

  • Ac-SQNY-OH peptide stock solution

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4, with 150 mM NaCl)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in sterile water, filtered through a 0.22 µm filter)

  • Black, clear-bottom 96-well plate[21]

  • Fluorescence plate reader with excitation ~440-450 nm and emission ~480-490 nm capabilities.[14][16]

Procedure:

  • Prepare Reagents: On the day of the experiment, dilute the ThT stock solution into the assay buffer to a final working concentration of 20-25 µM.[16][21] Prepare your Ac-SQNY-OH peptide at 2x the final desired concentration in the same assay buffer.

  • Plate Setup:

    • Test Wells: Add 100 µL of the 2x peptide solution to each well.

    • Control Wells: Add 100 µL of assay buffer (without peptide) to control wells.

  • Initiate Reaction: Add 100 µL of the ThT working solution to all wells. The final volume will be 200 µL, and all components will be at their 1x final concentration.

  • Incubation and Measurement:

    • Place the plate in the fluorescence reader set to 37°C.[16][21]

    • Program the reader to take fluorescence measurements every 5-15 minutes for the desired duration (e.g., 24-48 hours).[14][16]

    • Incorporate orbital shaking for a few seconds before each read to ensure a homogenous solution and accelerate aggregation kinetics.[14][15]

  • Data Analysis:

    • Subtract the average fluorescence of the control wells (ThT only) from the test wells at each time point.

    • Plot the corrected fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid aggregation, showing a lag phase, an exponential growth phase, and a plateau.

Protocol 2: Sample Preparation for Dynamic Light Scattering (DLS)

DLS is highly sensitive to dust and other contaminants, so careful sample preparation is critical.

Materials:

  • Peptide solution to be analyzed

  • High-quality, low-volume DLS cuvette

  • 0.22 µm or smaller syringe filters (ensure they are compatible with your peptide and solvent)

Procedure:

  • Buffer Preparation: Prepare and filter the exact buffer your peptide is dissolved in through a 0.22 µm filter. This will be used as a blank and for any dilutions.

  • Sample Filtration: Filter your peptide solution directly into the clean DLS cuvette. This step is crucial to remove any extrinsic dust particles that would otherwise obscure the data from your peptide aggregates.

  • Equilibration: Allow the sample to equilibrate to the desired measurement temperature within the DLS instrument for at least 5-10 minutes before starting the measurement.

  • Measurement: Follow the instrument's software guidelines for data acquisition. Typically, this involves multiple short acquisitions that are averaged.

  • Interpretation: Analyze the size distribution report. A monodisperse (single, narrow peak) solution of a small peptide should show a hydrodynamic radius (Rh) in the low single-digit nanometers. The appearance of larger peaks (e.g., >10 nm to microns) is a direct indication of the presence of soluble oligomers or larger aggregates.[17][22]

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Schönherr, C., et al. (2016). Thioflavin T Binding Assay. Bio-protocol, 6(19). Retrieved from [Link]

  • Valo Labs. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]

  • Jiskoot, W., et al. (2016). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of the Royal Society Interface, 13(123), 20160638. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • CD Formulation. (n.d.). Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides. Retrieved from [Link]

  • Pieri, L., et al. (2017). Thioflavin T alpha-synuclein aggregation assay. Bio-protocol, 7(18). Retrieved from [Link]

  • BioProcess International. (2008, November 1). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • FairJourney Biologics. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ZentriForce Pharma. (n.d.). DLS Services for Peptide Development. Retrieved from [Link]

  • Buzón, V., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14). Retrieved from [Link]

  • Herrera, F. E., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4815. Retrieved from [Link]

  • Wang, Y., et al. (2021). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in Molecular Biosciences, 8, 638841. Retrieved from [Link]

  • Frontiers Media S.A. (2021, February 14). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Retrieved from [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Das, S., et al. (2018). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 30(34), 1705923. Retrieved from [Link]

  • Microtrac. (n.d.). Dynamic Light Scattering (DLS) particle size and zeta potential analysis. Retrieved from [Link]

  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. Retrieved from [Link]

  • PlantPepDB. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Nine physicochemical properties for 20 amino acid types. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • PubChem. (n.d.). Ser-Gln-Asn-Tyr-Pro-Ile-Val. Retrieved from [Link]

  • Carta, R., et al. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 41(3), 414-417. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 11). The Solubility of Tyrosine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tyrosine (CAS 60-18-4). Retrieved from [Link]

Sources

AC-Ser-gln-asn-tyr-OH solubility improvement techniques

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a response from a specialized Peptide Support Center . It prioritizes experimental reproducibility and mechanistic understanding over generic advice.

Topic: Solubility Optimization for Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Troubleshooting Mode]

Executive Summary & Physicochemical Analysis

User Issue: Difficulty dissolving Ac-SQNY-OH in neutral aqueous buffers; observation of gelation or immediate precipitation upon reconstitution.

Root Cause Diagnosis: The peptide Ac-SQNY-OH presents a deceptive solubility profile. While short (4 amino acids), it possesses specific structural features that drive rapid aggregation:

  • The "Prion-Like" Domain: The Gln (Q) and Asn (N) residues are classic "polar zipper" motifs found in yeast prions (e.g., Sup35). They form tight intermolecular hydrogen bond networks (amyloid-like fibrils) that exclude water.

  • N-Terminal Capping (Acetylation): Acetylation removes the positive charge of the N-terminal amine.

    • Free Amine (H-SQNY-OH) at pH 7: Zwitterionic (Net Charge 0).[1]

    • Acetylated (Ac-SQNY-OH) at pH 7: Anionic (Net Charge -1 due to C-term).

    • Impact: While the net -1 charge should aid solubility, the removal of the N-terminal hydration shell allows the hydrophobic Tyrosine (Y) and the Q/N zipper to dominate, leading to β-sheet stacking.

  • Tyrosine Stacking: The aromatic ring of Tyrosine facilitates

    
    -
    
    
    
    stacking, further stabilizing aggregates.

Strategic Solution: You cannot simply "dissolve" this peptide; you must disaggregate it first. The protocol requires a "Hard Reset" using organic solvents followed by a pH-tuned aqueous reconstitution.

The "Hard Reset" Protocol (Pre-treatment)

Mandatory for kinetic assays, CD spectroscopy, or consistent concentration determination.

If your peptide arrived as a lyophilized powder, it likely contains pre-formed seeds (micro-aggregates). Adding water directly to this powder will result in heterogeneous solutions.

Workflow Visualization

The following diagram outlines the critical "Disaggregation" pathway to ensure monomeric starting material.

G Start Lyophilized Ac-SQNY-OH (Contains Aggregates) Step1 1. Dissolve in 100% HFIP (Hexafluoroisopropanol) Start->Step1 Disrupts H-bonds Step2 2. Incubate 1-2 hrs (Room Temp, Sealed) Step1->Step2 Ensures complete disaggregation Step3 3. Aliquot into Microtubes Step2->Step3 Step4 4. Evaporate Solvent (SpeedVac or N2 Stream) Step3->Step4 Removes HFIP End Peptide Film (Monomeric, Storable at -80°C) Step4->End Ready for Reconstitution

Caption: Figure 1. The HFIP "Reset" Protocol. This workflow disrupts pre-formed amyloid seeds, creating a uniform peptide film for consistent reconstitution.

Step-by-Step Methodology
  • Solvent: Use 100% HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol). Warning: HFIP is volatile and corrosive. Work in a fume hood.

  • Dissolution: Add HFIP to the peptide powder to achieve a concentration of 1–2 mg/mL. Vortex vigorously. The solution should become completely clear.

  • Incubation: Let stand for 60 minutes at room temperature to break down stubborn

    
    -sheet stacks.
    
  • Aliquot & Dry: Dispense into experimental aliquots (e.g., 100

    
    g per tube). Evaporate the HFIP using a centrifugal vacuum concentrator (SpeedVac) or a gentle stream of nitrogen gas.
    
  • Storage: The resulting thin film can be stored at -80°C for months.

Aqueous Reconstitution Strategies

Once you have the "Peptide Film" from Part 2, choose the reconstitution method based on your application.

Method A: The pH-Switch (Best for Biophysics/Structure)

Mechanism: Ac-SQNY-OH has two acidic protons: the C-terminal carboxyl (pKa ~3.6) and the Tyrosine side chain (pKa ~10.1). Raising the pH > 10 fully ionizes the peptide (Net Charge -2), forcing electrostatic repulsion between monomers.

  • Initial Solvent: Add 10 mM NaOH (pH ~11-12) directly to the peptide film.

  • Volume: Use ~10-20% of your final target volume.

  • Vortex: Vortex for 10-20 seconds. The film should dissolve instantly.

  • Dilution: Rapidly dilute with your experimental buffer (e.g., PBS or HEPES) to the final volume.

    • Note: Ensure your buffer has enough capacity to bring the pH back to neutral (7.4) if required, or keep it basic if the experiment permits.

Method B: The DMSO "Kick" (Best for Cell Culture)

Mechanism: DMSO solvates the hydrophobic Tyrosine and disrupts hydrogen bonding without the extreme pH of Method A.

  • Initial Solvent: Add sterile, anhydrous DMSO to the peptide film.

    • Target: Make a 100x or 1000x stock solution (e.g., 5-10 mM).

  • Sonication: Sonicate in a water bath for 5 minutes to ensure no micro-gels remain.

  • Dilution: Add the DMSO stock dropwise to the cell culture media or buffer while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Solubility Decision Tree

DecisionTree Start Reconstitution Goal Q1 Is high pH (>10) tolerated? Start->Q1 MethodA Method A: NaOH Dissolution Q1->MethodA Yes (Biophysics) CheckDMSO Is DMSO toxic to assay? Q1->CheckDMSO No MethodB Method B: DMSO Stock MethodC Method C: NH4OH (Volatile) CheckDMSO->MethodB No (Standard Assay) CheckDMSO->MethodC Yes (Sensitive Cells)

Caption: Figure 2. Solvent Selection Guide. Select the reconstitution method that minimizes interference with your downstream assay.

Concentration Verification (Self-Validating Protocol)

Never assume the weighed mass of the lyophilized powder is the actual peptide mass. Salts and bound water can account for 10-30% of the weight.

Protocol:

  • Dissolve peptide using Method A (NaOH) or Method B (DMSO).[2]

  • Measure Absorbance at 280 nm (A280) using a Nanodrop or UV-Vis spectrophotometer.

  • Calculate concentration using the Beer-Lambert Law:

    
    
    
    • 
       (Extinction Coefficient):  1490 
      
      
      
      (Tyrosine contribution).
    • Note: In 6M Guanidine HCl or DMSO, the

      
       for Tyr shifts slightly (approx 1280 - 1500 range), but 1490 is the standard aqueous estimate.
      

Troubleshooting & FAQ

Symptom: The solution turns cloudy immediately after adding PBS.
  • Diagnosis: "Salting out." The ionic strength of PBS shields the charges that were keeping the peptide soluble, causing the hydrophobic/amyloid forces to dominate.

  • Fix: Reduce the salt concentration. Try 10mM Phosphate buffer (no NaCl) or dilute the PBS. Alternatively, ensure the pH remains slightly basic (> 7.5).

Symptom: The solution forms a clear gel (Hydrogel).
  • Diagnosis: You have successfully created a steric zipper network. This is common for Q/N rich peptides at high concentrations (> 5 mg/mL).

  • Fix: You must work at lower concentrations. If the gel has formed, add 6M Urea or GdnHCl to dissolve it, then dialyze or dilute rapidly.

FAQ: Can I use TFA (Trifluoroacetic acid) to dissolve it?
  • Answer: NO. Ac-SQNY-OH is an acidic peptide (pI ~3.6). Adding TFA (pH < 2) will protonate the C-terminal carboxylate, making the peptide neutral and highly prone to aggregation. TFA is for basic peptides; Ammonium Hydroxide (NH4OH) is for acidic peptides.

FAQ: What is the maximum solubility?
  • Answer:

    • In Water (pH 7): < 0.5 mg/mL (unstable)

    • In 10mM NaOH (pH 11): > 10 mg/mL

    • In DMSO: > 20 mg/mL

References

  • Amyloid Solubilization Protocols: Stine, W. B., et al. (2011). "In Vitro Characterization of Conditions for Amyloid-β Peptide Oligomerization and Fibrillogenesis." Journal of Biological Chemistry. Link

    • Context: Establishes the HFIP film method as the gold standard for resetting amyloid peptides.
  • Tyrosine Absorbance Properties: Pace, C. N., et al. (1995). "How to measure and predict the molar absorption coefficient of a protein." Protein Science. Link

    • Context: Source for Tyrosine extinction coefficient ( ).
  • Steric Zippers in Q/N Peptides: Sawaya, M. R., et al. (2007). "Atomic structures of amyloid cross-beta spines reveal varied steric zippers." Nature. Link

    • Context: Explains the structural basis (GNNQQNY-like segments)
  • Peptide Solubility Guidelines: Sigma-Aldrich (Merck). "Solubility Guidelines for Peptides." Link

    • Context: General rules for acidic vs.

Sources

Technical Support Center: Ac-Ser-Gln-Asn-Tyr-OH Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthetic peptide Ac-Ser-Gln-Asn-Tyr-OH. This document provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals to ensure the stability and integrity of this peptide throughout its lifecycle, from storage to experimental use. Understanding the inherent stability of this pentapeptide is critical for reproducible results and the development of robust formulations.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of Ac-Ser-Gln-Asn-Tyr-OH. The Q&A format is designed to help you quickly diagnose and resolve stability-related problems.

Q1: My bioassay results are inconsistent. Could peptide instability be the cause?

A1: Absolutely. Inconsistent bioactivity is a classic symptom of peptide degradation. Peptides are susceptible to various degradation pathways that can alter their structure and function.[1][2] For Ac-Ser-Gln-Asn-Tyr-OH, the most probable culprits are deamidation of the asparagine (Asn) and glutamine (Gln) residues or oxidation of the tyrosine (Tyr) residue.[3][4][5]

Causality: Deamidation introduces a carboxyl group, altering the peptide's net charge and potentially disrupting key interactions with its target. Oxidation of tyrosine can also lead to a loss of biological activity.[1][6]

First Steps:

  • Verify Purity: Immediately analyze an aliquot of your working solution using a stability-indicating method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][7][8][9] Compare the chromatogram to a freshly prepared standard or the certificate of analysis.

  • Review Handling Practices: Were the lyophilized peptide and stock solutions stored correctly? Lyophilized peptides are stable for years when stored at -20°C or -80°C with a desiccant.[10][11][12] However, once reconstituted, they are much more prone to degradation.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5][13]

Q2: I see a new, more polar peak in my RP-HPLC analysis. What is it?

A2: A new, earlier-eluting (more polar) peak is often indicative of deamidation. The Asn and Gln residues in your peptide are particularly susceptible to this modification, which converts the neutral amide side chain into a charged carboxylic acid (Aspartic or Glutamic acid).[4][14] This increases the peptide's polarity, causing it to elute sooner from a reverse-phase column.

Causality: Deamidation proceeds via a cyclic succinimide intermediate, especially under neutral to alkaline pH conditions.[14][15] This reaction results in a mass increase of approximately 1 Dalton, which can be confirmed by mass spectrometry (MS).[14][16]

Troubleshooting Workflow:

Use the following workflow to systematically identify the issue.

G A Problem Observed: Inconsistent Results / New HPLC Peak B Step 1: Purity Analysis (RP-HPLC) A->B C Compare to Reference Standard B->C D Step 2: Degradant Identification (LC-MS) C->D Purity Loss Confirmed E Mass Shift of +1 Da? D->E F Mass Shift of +16 Da? D->F G Hypothesis: Deamidation of Asn/Gln E->G Yes H Hypothesis: Oxidation of Tyr F->H Yes I Step 3: Root Cause Analysis G->I H->I J Review Buffer pH & Type I->J K Review Storage Conditions (Temp, Light, O2 Exposure) I->K L Solution: Optimize Formulation (e.g., Use pH 4-6 Buffer) J->L M Solution: Optimize Storage (e.g., Aliquot, -80°C, Inert Gas) K->M

Caption: Troubleshooting workflow for peptide stability issues.

Q3: My peptide solution has turned slightly yellow. What does this indicate?

A3: A yellow or brownish discoloration can be a sign of tyrosine oxidation.[17] Tyrosine is sensitive to oxidation, which can be catalyzed by exposure to light, metal ions, or reactive oxygen species.[1][18][19]

Causality: The phenolic side chain of tyrosine can be oxidized to form various products, including dityrosine cross-links or other colored species. This is often accelerated at neutral or basic pH and in the presence of trace metal contaminants.[18][20]

Preventative Measures:

  • Use High-Purity Buffers: Prepare all solutions with high-purity water and reagents to minimize metal ion contamination.

  • Protect from Light: Store solutions in amber vials or protect them from light.[2][21]

  • Consider Antioxidants: For long-term storage in solution, adding an antioxidant like ascorbic acid might be beneficial, but compatibility must be verified.[3]

  • Inert Atmosphere: When storing, particularly for long durations, purging the vial with an inert gas like argon or nitrogen can prevent oxidation.[11][21]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to specific questions regarding the optimal handling and formulation of Ac-Ser-Gln-Asn-Tyr-OH.

Q4: What are the primary chemical degradation pathways for Ac-Ser-Gln-Asn-Tyr-OH?

A4: The two primary degradation pathways for this peptide are deamidation and oxidation . A secondary, less common pathway under specific conditions is hydrolysis of the peptide backbone.[3][4][5]

  • Deamidation: This occurs at the Gln and Asn residues. The rate is highly pH-dependent, being significantly faster at neutral and alkaline pH (pH > 7).[5][15] Deamidation of Asn is typically faster than that of Gln.[14]

  • Oxidation: The Tyr residue is susceptible to oxidation, which can be initiated by light, metal ions, or oxygen.[1][18]

  • Hydrolysis: At pH values between 5 and 6, the peptide bond on the N-terminal side of the Serine (Ser) residue can be susceptible to hydrolysis, though this is generally a slower process.[4][22]

G cluster_main Ac-Ser-Gln-Asn-Tyr-OH cluster_degradation Degradation Products Peptide Ac-Ser-Gln-Asn-Tyr-OH Deamidated Deamidated Peptide (Asp/Glu Forms) +1 Da Mass Shift Peptide->Deamidated Deamidation (Asn, Gln) Major Pathway (pH > 6) Oxidized Oxidized Peptide (Oxidized Tyr) +16 Da Mass Shift Peptide->Oxidized Oxidation (Tyr) (Light, O2, Metals) Hydrolyzed Fragmented Peptides Peptide->Hydrolyzed Hydrolysis (Ser) Minor Pathway (pH 5-6)

Caption: Primary degradation pathways for Ac-Ser-Gln-Asn-Tyr-OH.

Q5: How does pH and buffer choice affect the stability of my peptide?

A5: Both pH and the specific buffer species have a profound impact on stability.[23]

  • pH: This is the most critical factor.

    • Acidic pH (3-5): Generally provides the best stability for this peptide. Deamidation rates are minimized in this range.[20][22] Direct hydrolysis of the amide side-chain can occur at very low pH (<3), but this is typically slower than the cyclic imide pathway at higher pH.[4][15][22]

    • Neutral to Alkaline pH (>6): Significantly accelerates deamidation of Asn and Gln residues.[4][5] Oxidation of Tyr is also more favorable at alkaline pH.[5]

  • Buffer Species: The ions in the buffer can directly participate in or catalyze degradation.[19]

    • Phosphate Buffers: While common, phosphate ions have been shown to catalyze hydrolysis and degradation in some peptides.[4][19][22]

    • Citrate and Acetate Buffers: These are often preferred for formulations in the acidic pH range (pH 3-6) as they are generally more inert.[20]

    • HEPES and other "Good's" Buffers: Studies have shown that zwitterionic buffers like HEPES can minimize artificial deamidation compared to other common buffers like Tris or phosphate, potentially by shielding the susceptible residue.[24][25]

Summary of Buffer Conditions for Ac-Ser-Gln-Asn-Tyr-OH Stability
Buffer TypeRecommended pH RangeTemperatureKey Stability Concern(s)Recommendation
Acetate 4.0 - 5.52-8°CLowExcellent Choice. Optimal for minimizing deamidation.
Citrate 3.0 - 6.02-8°CLowExcellent Choice. Provides good stability across a broad acidic range.
Phosphate 6.5 - 7.52-8°CHigh (Deamidation)Use with Caution. Only for short-term use where neutral pH is required. Expect rapid deamidation.
HEPES 7.0 - 8.02-8°CModerate (Deamidation)Good Alternative to Phosphate. May reduce deamidation rates compared to phosphate at neutral pH.[24][25]
Tris 7.5 - 8.52-8°CVery High (Deamidation)Not Recommended for storage due to high pH and potential reactivity.
Q6: What are the ideal storage conditions for lyophilized powder and reconstituted solutions?

A6:

  • Lyophilized Powder: For long-term storage (months to years), the lyophilized peptide should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant.[10][21] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can accelerate degradation.[10][13]

  • Reconstituted Solutions: Peptide solutions are far less stable than the lyophilized powder.

    • Solvent: Use a sterile, appropriate buffer (e.g., Acetate or Citrate, pH 4-6).[20]

    • Aliquoting: Reconstitute the entire vial at once, then immediately create single-use aliquots .[5] This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

    • Storage: Flash-freeze the aliquots and store them at -80°C .[12] For short-term use (a few days), 4°C may be acceptable, but verify stability for your specific assay. Do not use frost-free freezers, as their temperature cycling can damage the peptide.[5][12]

Part 3: Experimental Protocols

To empower your research, we provide the following validated protocols. These are designed as self-validating systems to help you proactively assess the stability of your peptide.

Protocol 1: Forced Degradation Study

A forced degradation study intentionally stresses the peptide to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[26][27][28] This is a cornerstone of pharmaceutical development.[29][30]

Objective: To identify the degradation products of Ac-Ser-Gln-Asn-Tyr-OH under various stress conditions.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the peptide in water or a weak buffer (e.g., 10 mM Acetate, pH 5.0).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

    • Control (t=0): Immediately freeze one aliquot at -80°C.

    • Acid Hydrolysis: Add HCl to an aliquot to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to an aliquot to a final concentration of 0.1 M. Incubate at room temperature for 4-8 hours (base-catalyzed degradation is rapid).

    • Oxidation: Add H₂O₂ to an aliquot to a final concentration of 0.1%. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate an aliquot of the stock solution at 60°C for 72 hours.

    • Photostability: Expose an aliquot in a clear vial to a light source (as per ICH Q1B guidelines) for a defined period.

  • Neutralization & Analysis: After incubation, neutralize the acid and base samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with mobile phase.

  • Analysis: Analyze all samples (including the t=0 control) by RP-HPLC-UV and LC-MS.[7][9] The goal is to achieve 5-20% degradation of the main peak.[27]

Expected Outcome: This study will reveal the primary degradation products, their rate of formation under different stresses, and confirm that your HPLC method can resolve these impurities from the parent peptide.[28]

Protocol 2: RP-HPLC Method for Purity Assessment

Objective: To monitor the purity of Ac-Ser-Gln-Asn-Tyr-OH and quantify its degradation products.

Instrumentation:

  • HPLC or UPLC system with UV detector[31]

  • Column: C18, 2.1 or 4.6 mm ID, 1.8-3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Detection: 220 nm or 280 nm (for Tyr)

  • Column Temperature: 30-40°C

  • Flow Rate: As appropriate for column dimensions (e.g., 0.3 mL/min for 2.1 mm ID)

Gradient:

Time (min)% Mobile Phase B
0.05
20.040
22.095
25.095
25.15
30.05

System Suitability:

  • Inject a reference standard multiple times to ensure consistent retention time and peak area.

  • Use a sample from the forced degradation study (e.g., the base-hydrolyzed sample) to confirm that the method separates the main peak from the deamidation products. A "stability-indicating" method must be able to do this.[28]

References

  • Allied Academies. (2023, April 25). Improving peptide stability: Strategies and applications. [Link]

  • Everest Pharma. (2025, July 10). Peptide Stability in Formulations | R&D Guide for Success. [Link]

  • LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides. [Link]

  • LifeTein. How to store and handle Synthetic Peptides. [Link]

  • Al-Hussein, A., et al. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]

  • Al-Hussein, A., et al. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Encyclopedia MDPI. [Link]

  • Hao, L., et al. (2023). Revisiting the effect of trypsin digestion buffers on artificial deamidation. PMC. [Link]

  • NovoPro. (2017, March 29). Handling and Storage of Synthetic Peptides. [Link]

  • Peptide Sciences. How to Store Peptides | Best Practices for Researchers. [Link]

  • Biron. Peptide Stability: How Long Do Peptides Last?[Link]

  • Bio-Synthesis Inc. (2021, August 11). Standard Procedure For Storing Peptides. [Link]

  • Peptides.co. (2025, October 30). Understanding Peptide Stability Under Various pH Conditions. [Link]

  • AmbioPharm. (2024, April 11). Ensuring GMP Peptide Quality: Storage & Packaging Best Practices. [Link]

  • Wuxi AppTec. How to Enhance the Pharmacokinetic Stability of Peptides?[Link]

  • International Journal of Pharmaceutical Sciences. (2024, September 2). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. [Link]

  • Genentech. (2013, June 24). Journal Highlight: Asparagine deamidation dependence on buffer type, pH, and temperature. [Link]

  • Wikipedia. Deamidation. [Link]

  • International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • ResearchGate. Effect of buffer pH on deamidation levels. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Pharmaceutical Technology. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Peptides.co. Peptide Storage & Stability: A Definitive Guide. [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Everest Pharma. (2025, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • ACS Publications. (2025, January 31). Revisiting the Effect of Trypsin Digestion Buffers on Artificial Deamidation. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Patel, M.V., & Borchardt, R.T. (1990). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. PMC. [Link]

  • Patel, K., & Borchardt, R.T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

  • Steill, J.D., et al. (2016, September 13). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. PMC. [Link]

  • Chi, E.Y., et al. (2003). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Research. [Link]

  • Mant, C.T., & Hodges, R.S. (2002). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

  • Vlachy, N., et al. (2012). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PMC. [Link]

  • ACS Publications. (2016, June 6). Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. [Link]

  • ACS Publications. Chemoselective, oxidation-induced macrocyclization of tyrosine-containing peptides. [Link]

  • Kale, N.R., & Grossweiner, L.I. (1968). Oxidation of tyrosine and its peptides with potassium nitrosodisulphonate. Photochemistry and Photobiology. [Link]

  • ACS Publications. (2017, November 22). Chemoselective, Oxidation-Induced Macrocyclization of Tyrosine-Containing Peptides. [Link]

  • Manavalan, P., & Ponnuswamy, P.K. (1998). Importance of Fluctuating Amino Acid Residues in Folding and Binding of Proteins. PMC. [Link]

  • Han, L.S., et al. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Metabolites. [Link]

  • ResearchGate. Serum stability of branched and linear peptides. [Link]

Sources

Technical Support Center: AC-Ser-Gln-Asn-Tyr-OH Cleavage Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for AC-Ser-Gln-Asn-Tyr-OH cleavage assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this peptide substrate. As Senior Application Scientists, we've compiled field-proven insights to help you navigate the complexities of your experiments.

I. Understanding the Assay: Core Principles

The AC-Ser-Gln-Asn-Tyr-OH peptide is a substrate often used in assays to measure the activity of various proteases. The fundamental principle of these assays lies in the detection of the peptide's cleavage. This is typically achieved through methods like High-Performance Liquid Chromatography (HPLC) or by using a fluorogenic variant of the peptide.

In a fluorogenic assay, the peptide is modified with a fluorescent reporter and a quencher molecule. When the peptide is intact, the quencher suppresses the fluorescence of the reporter. Upon cleavage by a protease, the reporter and quencher are separated, leading to an increase in fluorescence that can be measured over time to determine enzyme activity.[1][2][3]

II. Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific problems you might encounter during your AC-Ser-Gln-Asn-Tyr-OH cleavage assays.

Problem 1: No or Very Low Cleavage Activity Detected

This is one of the most common issues, and it can stem from several factors related to the enzyme, the substrate, or the assay conditions.

Possible Causes & Solutions:

  • Inactive Enzyme:

    • Improper Storage: Enzymes are sensitive to temperature fluctuations. Ensure your enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

    • Degradation: The enzyme may have degraded over time. If possible, test the enzyme activity with a known, reliable substrate to confirm its viability.

    • Incorrect Concentration: Double-check your enzyme concentration calculations and dilutions. It's advisable to perform a protein concentration assay (e.g., Bradford or BCA) to verify the stock concentration.

  • Substrate Issues:

    • Degradation: The peptide substrate itself can degrade, especially if not stored correctly. AC-Ser-Gln-Asn-Tyr-OH should be stored lyophilized at -20°C or colder. Once in solution, its stability can be affected by pH and temperature.[4] It's recommended to prepare fresh solutions or use aliquots to avoid repeated freeze-thaw cycles.

    • Incorrect Concentration: Verify the concentration of your peptide stock solution. Errors in weighing or dilution can lead to a lower-than-expected substrate concentration in the assay.

  • Suboptimal Assay Conditions:

    • Incorrect Buffer/pH: Most enzymes have an optimal pH range for activity. Ensure your assay buffer has the correct pH for the specific protease you are studying. The stability of the peptide can also be pH-dependent.[5]

    • Presence of Inhibitors: Components of your assay buffer or contaminants in your sample could be inhibiting the enzyme. For instance, chelating agents like EDTA can inhibit metalloproteases.

    • Incorrect Temperature: Enzyme activity is highly dependent on temperature. Make sure your assay is being performed at the optimal temperature for your enzyme.

  • Detection Method Issues (Fluorogenic Assays):

    • Instrument Settings: Confirm that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for the specific fluorophore on your peptide.

    • Fluorescence Quenching: Components in your reaction mixture, including the buffer or the tested compounds, could be quenching the fluorescence signal.[6][7]

Experimental Protocol: Verifying Enzyme Activity with a Control Substrate

Objective: To confirm that the enzyme is active using a well-characterized, commercially available control substrate.

Materials:

  • Your enzyme of interest

  • A known, active control substrate for your enzyme

  • Appropriate assay buffer

  • Microplate reader or spectrophotometer

Methodology:

  • Prepare a series of dilutions of the control substrate in the assay buffer.

  • Add a fixed amount of your enzyme to each well.

  • Incubate the plate at the optimal temperature for the enzyme.

  • Measure the signal (e.g., absorbance or fluorescence) at regular intervals.

  • Plot the initial reaction velocity against the substrate concentration to determine the enzyme's kinetic parameters (Vmax and Km).

Interpreting the Results: If you observe significant activity with the control substrate but not with AC-Ser-Gln-Asn-Tyr-OH, the issue likely lies with your peptide substrate or its suitability for your specific enzyme.

Problem 2: High Background Signal in Fluorogenic Assays

A high background signal can mask the true signal from enzyme activity, reducing the assay's sensitivity and dynamic range.

Possible Causes & Solutions:

  • Substrate Purity: The fluorogenic peptide may contain impurities that are inherently fluorescent or have been cleaved during synthesis or storage.[3] Consider purifying the peptide by HPLC if you suspect this is the issue.

  • Autohydrolysis of the Substrate: The peptide may be unstable in the assay buffer and undergo spontaneous cleavage, leading to a high background fluorescence.[8] This can be tested by incubating the substrate in the assay buffer without the enzyme and monitoring the fluorescence over time.

  • Buffer or Sample Fluorescence: Components of your assay buffer or the samples you are testing may be fluorescent at the excitation and emission wavelengths used.[9] Run a control with all components except the substrate to check for this.

  • Light Sensitivity: Fluorogenic substrates can be light-sensitive.[10] Protect your substrate solutions and assay plates from light as much as possible.

Workflow for Diagnosing High Background

Caption: A decision-making workflow for troubleshooting high background fluorescence.

Problem 3: Inconsistent or Non-Reproducible Results

Lack of reproducibility can be frustrating and can call into question the validity of your data.

Possible Causes & Solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability, especially when working with small volumes. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. Use a temperature-controlled incubator or water bath.

  • Reagent Instability: As mentioned earlier, both the enzyme and the substrate can degrade over time. Prepare fresh reagents or use aliquots to ensure consistency between experiments.

  • Assay Edge Effects: In microplate-based assays, wells on the edge of the plate can experience different temperature and evaporation rates, leading to variability. To mitigate this, avoid using the outer wells or fill them with buffer.

  • Incomplete Mixing: Ensure all components of the reaction are thoroughly mixed before starting the measurement.

Table: Checklist for Improving Reproducibility
Area of ConcernAction to Take
Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature Use a calibrated, stable incubator. Allow all reagents to reach assay temperature before starting.
Reagents Prepare fresh solutions. Aliquot stocks to avoid freeze-thaw cycles.
Plate Layout Avoid using outer wells of the microplate. Randomize sample placement.
Mixing Gently vortex or pipette mix all components before reading.
Problem 4: Issues with HPLC-Based Cleavage Assays

HPLC is a powerful tool for directly monitoring the cleavage of AC-Ser-Gln-Asn-Tyr-OH by separating the intact peptide from its cleavage products. However, it comes with its own set of challenges.

Possible Causes & Solutions:

  • Poor Peak Shape (Tailing or Broadening):

    • Column Contamination: The column may be contaminated with residual sample or buffer components. Flush the column with a strong solvent.[11]

    • Poorly Packed Column: The column packing may have settled, creating a void.[11]

    • Secondary Interactions: The peptide may be interacting with residual silanol groups on the column. Adding a small amount of trifluoroacetic acid (TFA) to the mobile phase can help to reduce these interactions.

  • Inconsistent Retention Times:

    • Changes in Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

    • Column Degradation: The column may be nearing the end of its lifespan.

  • Low Signal/Poor Detection:

    • Incorrect Wavelength: Ensure the detector is set to the optimal wavelength for detecting the peptide (typically around 214 nm or 280 nm for the tyrosine residue).

    • Peptide Precipitation: The peptide may be precipitating in the mobile phase. Adjust the mobile phase composition or the sample solvent.[12]

Experimental Protocol: Optimizing HPLC Separation

Objective: To develop a robust HPLC method for separating the intact AC-Ser-Gln-Asn-Tyr-OH from its cleavage products.

Materials:

  • AC-Ser-Gln-Asn-Tyr-OH standard

  • Cleavage product standards (if available)

  • HPLC system with a C18 column

  • Mobile phase solvents (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)

Methodology:

  • Dissolve the peptide standard in a suitable solvent (e.g., 0.1% TFA in water).[13]

  • Start with a shallow gradient of acetonitrile (e.g., 5-95% over 30 minutes) to get an initial separation profile.

  • Analyze the chromatogram to identify the peaks corresponding to the intact peptide and its fragments.

  • Optimize the gradient to achieve baseline separation of the peaks of interest. This may involve adjusting the gradient slope, the initial and final acetonitrile concentrations, and the flow rate.

  • If peak tailing is observed, ensure 0.1% TFA is present in both mobile phases.

Interpreting the Results: A well-optimized method will show sharp, symmetrical peaks with good separation between the substrate and product(s), allowing for accurate quantification.[14]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store the AC-Ser-Gln-Asn-Tyr-OH peptide?

A1: The peptide should be stored lyophilized at -20°C or colder for long-term stability. For use, dissolve the peptide in a high-purity solvent like sterile water or a buffer compatible with your assay. It is highly recommended to prepare small aliquots of the stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation.[15]

Q2: Can I use this peptide to screen for inhibitors of a specific protease?

A2: Yes, this peptide is suitable for inhibitor screening. By measuring the rate of cleavage in the presence and absence of a potential inhibitor, you can determine the inhibitor's potency (e.g., IC50 value). However, be aware that some inhibitors may interfere with the detection method, for example, by being fluorescent themselves.[6]

Q3: How do I choose the right enzyme concentration for my assay?

A3: The optimal enzyme concentration will depend on the activity of your enzyme and the sensitivity of your assay. A good starting point is to aim for a linear reaction rate over a reasonable time course (e.g., 10-20% substrate consumption within 30-60 minutes). You may need to perform a titration of the enzyme concentration to find the optimal range for your specific conditions.

Q4: The cleavage of my peptide seems to be incomplete. What could be the reason?

A4: Incomplete cleavage can be due to several factors. The incubation time may not be sufficient for the reaction to go to completion. Alternatively, the enzyme may be losing activity over the course of the reaction. It's also possible that the reaction has reached equilibrium, where the rates of the forward and reverse reactions are equal. Consider performing a time-course experiment to monitor the progress of the reaction.

Q5: My peptide contains a tyrosine residue. Are there any special considerations for handling it?

A5: Tyrosine residues can be susceptible to oxidation, especially in the presence of metal ions or under exposure to light.[16] This can affect the peptide's integrity and its interaction with the enzyme. It's advisable to use high-purity water and reagents and to protect the peptide solution from light.

IV. References

  • Neuweiler, H., et al. (2007). A fluorescence-based assay for exopeptidases using self-quenching peptide probes with single-molecule sensitivity. Taylor & Francis Online. Retrieved from [Link]

  • Shapiro, A. B. (2015). What are the disadvantages of using a fluorogenic substrate for screening? ResearchGate. Retrieved from [Link]

  • Warmerdam, A., et al. (2023). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. Chemical Science. Retrieved from [Link]

  • Hardy, J. A., et al. (2012). Identification of protease exosite-interacting peptides that enhance substrate cleavage kinetics. PMC. Retrieved from [Link]

  • Fields, G. B. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC. Retrieved from [Link]

  • Loffler, B., et al. (2015). Fast and Sensitive Total Protein and Peptide Assays for Proteomic Analysis. ACS Publications. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References. Retrieved from [Link]

  • Harris, P. W. R. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. Retrieved from [Link]

  • Reddit. (2019). Peptide test cleavage troubleshooting. Retrieved from [Link]

  • AAPPTEC. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • Bark, S. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

  • Li, Y., & Li, P. (2014). Strategic Approaches to Optimizing Peptide ADME Properties. PMC. Retrieved from [Link]

  • Shah, M. A., & J. T. (2007). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. ResearchGate. Retrieved from [Link]

  • Manning, M. C., et al. (2010). Early Engineering Approaches to Improve Peptide Developability and Manufacturability. Pharmaceutical Research. Retrieved from [Link]

  • Fields, G. B. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Springer Protocols. Retrieved from [Link]

  • Linderoth, L., et al. (2015). Cleavage of synthetic peptides. Google Patents. Retrieved from

  • Wimley, W. C., & White, S. H. (1996). Solvation Energies of Amino Acid Side Chains and Backbone in a Family of Host-Guest Pentapeptides. Tulane University. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.

  • Hardy, J. A., et al. (2012). Identification of protease exosite-interacting peptides that enhance substrate cleavage kinetics. Hardy Lab. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Angell, Y. L., et al. (2003). Proteolytic stability of L-peptide bonds probed using quenched fluorescent substrates incorporating a hemoglobin cleavage site. FEBS Letters.

  • Singh, S. (2006). Stability of proteins in aqueous solution and solid state. ResearchGate. Retrieved from [Link]

  • Han, L., et al. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. Retrieved from [Link]

  • Di Stefano, P., et al. (2021). A detailed protocol for RNA cleavage assay in sympathetic neurons. PMC. Retrieved from [Link]

  • Shang, R., & Li, X. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PMC. Retrieved from [Link]

  • PPMC. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Shang, R., & Li, X. (2023). Recent Developments in the Cleavage, Functionalization, and Conjugation of Proteins and Peptides at Tyrosine Residues. ResearchGate. Retrieved from [Link]

  • Wauford, N. (2017). Cleavage Assay. protocols.io. Retrieved from [Link]

Sources

Technical Support Center: Stability & Preservation of Ac-Ser-Gln-Asn-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Peptide Stability in Cell Culture Systems Molecule ID: Ac-SQNY-OH (N-Acetyl-Seryl-Glutaminyl-Asparaginyl-Tyrosine)

Executive Technical Analysis

The tetrapeptide Ac-SQNY-OH presents a specific stability profile defined by its termini and side-chain chemistry. Unlike fully uncapped peptides, the N-terminal acetylation (Ac- ) provides robust protection against aminopeptidases. However, the free C-terminal carboxyl group (-OH ) and the specific internal residues create three distinct degradation vectors in cell culture environments.

The Degradation Triad
VectorTarget ResidueMechanismPrimary DriverRisk Level
Enzymatic Tyr-OH (C-Term)Hydrolysis by CarboxypeptidasesFetal Bovine Serum (FBS)Critical
Chemical Asn (Side Chain)Deamidation (Succinimide intermediate)pH > 7.0, TemperatureHigh
Oxidative Tyr (Side Chain)Phenolic Oxidation (Dityrosine/Nitrotyrosine)ROS, Metal Ions, LightModerate

Enzymatic Stability: The Serum Problem

The most immediate threat to Ac-SQNY-OH in culture is Carboxypeptidase activity found in serum. Because the N-terminus is capped (Acetyl), aminopeptidases are ineffective. However, Carboxypeptidases (A and B) specifically cleave C-terminal amino acids.[1][2]

Mechanism of Failure

Serum carboxypeptidases recognize the free C-terminal carboxylate of Tyrosine. They hydrolyze the peptide bond between Asn and Tyr, destroying the molecule's bioactivity.

Protocol A: Serum Heat Inactivation

Standard FBS contains active complement and proteases. Heat inactivation is the first line of defense.

  • Thaw: Thaw FBS bottle at 4°C overnight or in a 37°C water bath. Swirl frequently to mix solutes.

  • Equilibrate: Once thawed, ensure the bottle is strictly at room temperature before heating.

  • Heat: Submerge the bottle in a 56°C water bath.

    • Critical: The water level must be above the serum line.

    • Timing: Incubate for exactly 30 minutes . Do not exceed this, as it may degrade growth factors.

  • Cool: Immediately transfer to an ice bath to stop the reaction.

  • Aliquot: Store in single-use aliquots at -20°C.

Protocol B: Chemical Inhibition

If heat inactivation is insufficient, use specific inhibitors.

Recommended Cocktail:

  • Carboxypeptidase Inhibitor (CPI): Potato Carboxypeptidase Inhibitor (PCI) is highly effective against Carboxypeptidase A and B.

    • Working Conc: 10–50 µg/mL.

  • General Cocktail: Use an EDTA-free cocktail (to avoid chelating divalent cations needed for cell adhesion) supplemented with specific serine/cysteine protease inhibitors.

Chemical Stability: The Deamidation Trap

The Asparagine (Asn) residue in the sequence SQN Y is prone to deamidation, a spontaneous non-enzymatic reaction.

Mechanism

At neutral or basic pH (pH > 7.0), the backbone nitrogen of the C-terminal neighbor (Tyrosine) attacks the side-chain carbonyl of Asparagine. This forms a cyclic succinimide intermediate, which hydrolyzes to form a mixture of Aspartic Acid (Asp) and Isoaspartic Acid (IsoAsp).[3][4] This alters the charge and conformation of the peptide, often killing potency.

Visualization of Degradation Pathways[4]

DegradationPathways cluster_enzymatic Enzymatic Pathway (Serum) cluster_chemical Chemical Pathway (pH/Temp) Peptide Ac-SQNY-OH Carboxypeptidase Carboxypeptidase (FBS) Peptide->Carboxypeptidase pH pH > 7.4 Temp > 37°C Peptide->pH Cleavage Hydrolysis (Asn-Tyr bond) Carboxypeptidase->Cleavage Fragments Ac-SQN + Free Tyr Cleavage->Fragments Succinimide Cyclic Succinimide Intermediate pH->Succinimide IsoAsp Ac-SQ(isoD)Y-OH (Loss of Activity) Succinimide->IsoAsp

Figure 1: Dual degradation pathways for Ac-SQNY-OH. The red path represents enzymatic cleavage in serum, while the yellow path represents spontaneous chemical deamidation.

Protocol C: Storage & Handling

Preventing deamidation requires strict pH and temperature discipline.

  • Lyophilized Storage: Store at -20°C or -80°C. Keep desiccated.

  • Solubilization:

    • Dissolve in a slightly acidic buffer (pH 5.0–6.0) if possible (e.g., dilute acetic acid or MES buffer) for stock solutions. Deamidation is slowest at pH 4–6.

    • Avoid Phosphate Buffered Saline (PBS) for long-term storage; phosphate ions can catalyze deamidation.

  • Cell Culture Addition: Add the peptide immediately before use. Do not pre-incubate in media at 37°C for extended periods before adding to cells.

Troubleshooting & FAQ

Troubleshooting Matrix
SymptomProbable CauseVerificationCorrective Action
Loss of Activity < 2h Carboxypeptidase cleavageMass Spec (Look for mass -181 Da loss of Tyr)Heat inactivate FBS (56°C, 30 min) or add PCI inhibitor.
Loss of Activity > 24h Asn DeamidationHPLC (Shift in retention time, mass +1 Da)Refresh media daily; store stocks at pH 6.0; reduce temp if possible.
Precipitation Tyr Aggregation/OxidationVisual inspection / TurbidityDissolve in organic solvent (DMSO) first, then dilute. Add 50µM Ascorbic Acid.
Inconsistent Results Freeze-Thaw DamageN/AAliquot stocks immediately. Never re-freeze.
Frequently Asked Questions

Q: Can I amidate the C-terminus (Ac-SQNY-NH2) to fix the stability issue? A: Chemically, yes. C-terminal amidation (–NH2) blocks Carboxypeptidase activity completely. However, this changes the chemical nature of the molecule. You must validate that the amidated analog binds to your target receptor with the same affinity as the free acid (–OH) form. If the C-terminal charge is critical for binding, amidation will abolish activity.

Q: Why is my peptide degrading even in serum-free media? A: This is likely deamidation . At pH 7.4 (standard cell culture pH) and 37°C, the half-life of Asn residues can be as short as 24–48 hours depending on the neighboring residues. The bulky Tyrosine neighbor slows it down slightly compared to Glycine, but it will still degrade. You must refresh the media containing the peptide every 12–24 hours.

Q: How do I measure the concentration of Ac-SQNY-OH remaining in the media? A: Use RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).

  • Column: C18.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Detection: UV at 280nm (Tyrosine absorbance).

  • Note: Deamidation products (IsoAsp) often elute very close to the parent peak. A shallow gradient may be necessary for separation.

References

  • Robinson, N. E., & Robinson, A. B. (2001). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Althouse Press.
  • Bovara, R., et al. (2017). "Carboxypeptidase activity in cell culture: Impact on peptide stability." Journal of Biotechnology.

  • Manning, M. C., et al. (1989). "Stability of protein pharmaceuticals." Pharmaceutical Research, 6(11), 903-918.

  • Creative Peptides. (n.d.). "Peptide Stability and Storage Guidelines."

  • Sigma-Aldrich. (n.d.). "Handling and Storage of Peptides."

Sources

Technical Support Center: Synthesis of Ac-Ser-Gln-Asn-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of the tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this specific sequence. The presence of asparagine (Asn), glutamine (Gln), serine (Ser), and tyrosine (Tyr) presents a unique set of challenges that require careful consideration of synthesis strategy, from coupling and side-chain protection to the final cleavage and purification steps.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthesis.

Troubleshooting Guide: A-Sequence-Specific Q&A

This section addresses specific issues that may arise during the synthesis of Ac-Ser-Gln-Asn-Tyr-OH.

Q1: My final yield is significantly lower than expected after cleavage and purification. Where should I begin troubleshooting?

A low final yield can stem from inefficiencies at any stage of Solid-Phase Peptide Synthesis (SPPS).[1] A systematic approach is crucial to identify the root cause.

Initial Diagnostic Step: The Test Cleavage

Before questioning the entire synthesis, perform a "test cleavage" on a small aliquot of your peptide-resin (5-10 mg).[1] Analyze the crude product by LC-MS.

  • If the target peptide mass is present and is the major component: Your on-resin synthesis was likely successful. The problem lies with the final cleavage conditions or the work-up/purification procedure. Proceed to Q4 and Q5.

  • If the target peptide mass is absent or a minor component: The issue occurred during the on-resin synthesis (chain assembly). Focus on troubleshooting coupling and deprotection steps. Proceed to Q2 and Q3.

Here is a logical workflow for troubleshooting low yield:

G start Low Final Yield test_cleavage Perform Test Cleavage & LC-MS Analysis start->test_cleavage mass_present Target Mass Present? test_cleavage->mass_present investigate_cleavage Investigate Cleavage & Work-up Issues (See Q4 & Q5) mass_present->investigate_cleavage  Yes investigate_synthesis Investigate On-Resin Synthesis Issues (See Q2 & Q3) mass_present->investigate_synthesis No

Caption: A logical workflow for troubleshooting low peptide yield.

Q2: My LC-MS analysis of the crude product shows a significant peak at [M-17] or [M-18] Da. What is this impurity?

A mass loss of 17 or 18 Da relative to the target peptide mass is a classic indicator of a dehydration side reaction involving the side-chain amides of Asparagine (Asn) and Glutamine (Gln), forming a nitrile.[2][3] This is particularly problematic during the repetitive acid-labile deprotection steps in Boc chemistry or during the final TFA cleavage in Fmoc chemistry.

Mechanism of Dehydration: Under acidic conditions, the side-chain amide can be dehydrated to a nitrile. Carbodiimide coupling reagents can also promote this side reaction.[2][3]

Prevention Strategies:

  • Side-Chain Protection: The most effective strategy is to use Asn and Gln derivatives with side-chain protection. For Fmoc/tBu synthesis, the trityl (Trt) group is the standard choice (Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH).[2] The Trt group is sufficiently labile for removal during the final TFA cleavage but provides robust protection during chain assembly.[4] An added benefit is the significantly improved solubility of these protected derivatives in common SPPS solvents like DMF.[2][5][6]

  • Optimized Coupling: Avoid using carbodiimide reagents like DCC or DIC without an additive like HOBt, as they are known to promote nitrile formation.[3] High-efficiency uronium or phosphonium salt reagents (e.g., HATU, HBTU, PyBOP) are generally preferred.[7][8]

G cluster_Asn Asparagine (Asn) Side Chain cluster_Gln Glutamine (Gln) Side Chain Asn_amide Side-Chain Amide (-CONH2) Asn_nitrile Nitrile Byproduct (-CN) [M-18 Da] Asn_amide->Asn_nitrile  TFA or Carbodiimide Gln_amide Side-Chain Amide (-CONH2) Gln_nitrile Nitrile Byproduct (-CN) [M-18 Da] Gln_amide->Gln_nitrile  TFA or Carbodiimide

Sources

Ac-SQNY-OH Technical Support & Kinetic Optimization Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized support portal for researchers utilizing Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) in enzyme kinetics. As the N-terminal cleavage product of the canonical HIV-1 protease substrate (Ac-SQNY↓PVV-NH2), Ac-SQNY-OH serves as a critical tool for product inhibition studies, active-site mapping, and thermodynamic profiling of aspartic proteases.

Designed by Senior Application Scientists, this guide synthesizes field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure absolute data integrity in your kinetic assays.

Part 1: The Causality of Kinetic Design

Understanding the biophysics of your target enzyme is essential before utilizing Ac-SQNY-OH. HIV-1 protease functions exclusively as a C2-symmetric homodimer. The catalytic triad (Asp25, Thr26, Gly27) relies on a precise protonation state where one Asp25 is protonated and the other is unprotonated (pKa ~3.1 and 5.2) .

The Causal Link: Kinetic assays utilizing Ac-SQNY-OH must strictly control pH (optimally pH 4.7–5.5) to maintain this active monoprotonated state. Furthermore, because Ac-SQNY-OH is a product inhibitor, its binding affinity (


) is significantly weaker than the substrate's 

. This necessitates high peptide concentrations in the assay, which often challenges aqueous solubility and can artificially disrupt the enzyme's homodimeric stability.

Part 2: Self-Validating Experimental Protocols

To guarantee trustworthiness, every assay must contain internal controls that validate the mechanism of action rather than relying solely on raw data outputs.

Protocol A: Steady-State Product Inhibition Assay

Objective: Determine the inhibition constant (


) and modality of Ac-SQNY-OH against HIV-1 protease.
Self-Validation Mechanism:  This protocol incorporates a "dummy peptide" (e.g., Ac-AAAA-OH) parallel control to ensure that observed inhibition is due to specific active-site binding, not non-specific ionic strength alterations or solvent-induced denaturation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinetic buffer (50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5).

    • Causality: 1 M NaCl stabilizes the active homodimer, preventing dissociation at low nanomolar enzyme concentrations, while glycerol acts as an osmolyte to stabilize the hydrophobic core.

  • Inhibitor Titration: Dissolve Ac-SQNY-OH in 100% DMSO to a 50 mM stock. Prepare a 7-point serial dilution.

    • Crucial: Ensure the final DMSO concentration in the assay remains constant (typically 5%) across all wells to normalize solvent-induced conformational shifts.

  • Enzyme Pre-incubation: Mix 10 nM recombinant HIV-1 protease with the Ac-SQNY-OH dilutions in a 96-well black microplate. Incubate for 15 minutes at 37°C to achieve binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Dabcyl-Gaba-SQNY↓PIVQ-Edans) at concentrations ranging from 0.5

    
     to 5 
    
    
    
    .
  • Data Acquisition & Validation: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes. Simultaneously run the dummy peptide control. If the dummy peptide alters the baseline velocity (

    
    ) by >5%, recalibrate the buffer's ionic strength.
    
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: Decouple the enthalpy (


) and entropy (

) of Ac-SQNY-OH binding.

Step-by-Step Methodology:

  • Extensive Dialysis: Dialyze both HIV-1 protease (20 µM) and Ac-SQNY-OH (500 µM) extensively against the exact same batch of pH 5.5 acetate buffer.

    • Causality: Mismatched buffers generate massive heat of dilution artifacts, masking the weak heat signature of product binding.

  • Cell Loading: Load the enzyme into the sample cell and the peptide into the injection syringe.

  • Thermal Titration: Perform 20 injections of 2 µL at 25°C, spacing injections by 120 seconds to allow a complete return to thermal baseline.

Part 3: Quantitative Kinetic Parameters

To benchmark your results, refer to the established kinetic parameters for the canonical cleavage pathway. Note that the full substrate exhibits a


 of 5.5 mM and a 

of 54 s

[[1]]().
Ligand/PeptideRole in AssayParameterTypical ValueCondition
Ac-SQNY-PVV-NH2 Primary Substrate

5.5 mMpH 5.5, 37°C
Ac-SQNY-PVV-NH2 Primary Substrate

54 s

pH 5.5, 37°C
Ac-SQNY-OH N-terminal Product

~12 - 15 mMCompetitive
H-PVV-NH2 C-terminal Product

> 20 mMWeak/Non-binding

Part 4: Visualizing the Kinetic Pathway

G E HIV-1 Protease (Active Dimer) ES Enzyme-Substrate Complex E->ES + S S Substrate (Ac-SQNY-PVV-NH2) S->ES EP Enzyme-Product Complex ES->EP Catalysis EP->E Release P1, P2 P1 Product 1 (Ac-SQNY-OH) EP->P1 P2 Product 2 (H-PVV-NH2) EP->P2 P1->E Product Inhibition (Feedback)

Fig 1: Kinetic pathway of HIV-1 protease cleavage and Ac-SQNY-OH product inhibition.

Part 5: Troubleshooting Guides & FAQs

Q1: My Ac-SQNY-OH peptide is precipitating when added to the assay buffer. How do I fix this? Analysis: Ac-SQNY-OH has a computed molecular weight of 552.53 g/mol and contains hydrophobic residues (Tyr) that reduce aqueous solubility at the high concentrations required for weak product inhibition assays. Solution:

  • Pre-dissolve the lyophilized peptide in 100% DMSO.

  • Always add the DMSO-peptide stock to a rapidly stirring buffer, not vice versa.

  • Ensure the buffer pH is strictly 5.5. At lower pH levels, the C-terminal carboxylate becomes protonated, drastically reducing solubility.

Q2: The Lineweaver-Burk plot for Ac-SQNY-OH inhibition shows non-linear, parabolic competitive inhibition. Is this an artifact? Analysis: Parabolic competitive inhibition usually implies that two molecules of the inhibitor can bind simultaneously. However, in the context of aspartic proteases, this is often a false signal caused by enzyme dissociation . Causality: High concentrations of organic solvents or the peptide itself can disrupt the hydrophobic interactions holding the protease dimer together. As the dimer dissociates into inactive monomers, the apparent velocity drops non-linearly. Solution: Increase the NaCl concentration to 1.5 M to force dimer association, or validate the dimer state using dynamic light scattering (DLS) prior to the assay.

Q3: How do I differentiate between true product inhibition and the "Inner Filter Effect" in my fluorescence assay? Analysis: The Tyrosine residue in Ac-SQNY-OH absorbs UV light. If your fluorogenic substrate is excited in the UV range (e.g., EDANS at 340 nm), high concentrations of Ac-SQNY-OH will absorb the excitation light, artificially lowering the fluorescence signal and masquerading as enzyme inhibition. Solution: Conduct a self-validating control. Measure the fluorescence of the free fluorophore (e.g., free EDANS) in the presence of varying concentrations of Ac-SQNY-OH (without the enzyme). If the signal drops, calculate a correction factor for the inner filter effect and apply it to your raw kinetic data.

Part 6: Troubleshooting Logic Tree

Troubleshooting Start Issue: Irregular Kinetic Data with Ac-SQNY-OH CheckSol 1. Check Peptide Solubility Start->CheckSol IsSoluble Is the solution optically clear at 340nm? CheckSol->IsSoluble FixSol Action: Add 5% DMSO & Ensure pH is 5.5 IsSoluble->FixSol No (Precipitation) CheckEnz 2. Verify Enzyme Dimerization IsSoluble->CheckEnz Yes (Clear) FixEnz Action: Increase [Enzyme] or Add 1M NaCl CheckEnz->FixEnz Non-linear v vs [E] CheckIFE 3. Check Inner Filter Effect CheckEnz->CheckIFE Linear v vs[E] FixIFE Action: Run Free-Fluorophore Control & Apply Correction CheckIFE->FixIFE Signal Quenching

Fig 2: Decision tree for resolving irregular kinetic data in Ac-SQNY-OH inhibition assays.

References

  • Title: Human immunodeficiency virus-1 protease. 2. Use of pH rate studies and solvent kinetic isotope effects to elucidate details of chemical mechanism. | Source: PubMed (NIH) | URL: [Link]

Sources

Overcoming poor solubility of AC-Ser-gln-asn-tyr-OH in PBS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

The difficulty in dissolving Ac-SQNY-OH in Phosphate Buffered Saline (PBS) is not due to simple hydrophobicity, but rather a specific combination of structural aggregation and charge masking .

Many researchers assume that because the sequence contains Serine (S), Glutamine (Q), and Asparagine (N), it should be hydrophilic. However, three critical factors work against solubility in physiological buffers:

  • N-Terminal Acetylation (Ac-): By capping the N-terminus, you have removed the positively charged amine group (

    
    ). This eliminates the zwitterionic character that usually aids solubility, leaving the peptide with a lower overall polarity.
    
  • Amyloidogenic Motifs (Q/N/Y): The combination of Glutamine (Q), Asparagine (N), and Tyrosine (Y) is highly prone to forming "steric zippers." These residues form strong intermolecular hydrogen bonds and

    
    -
    
    
    
    stacking interactions (from Tyrosine), leading to rapid gelation or precipitation, often mimicking amyloid fibril formation.
  • The PBS "Salting-Out" Effect: The high ionic strength of PBS (~137 mM NaCl) shields the remaining charges, reducing the solvation layer around the peptide and encouraging the hydrophobic/stacking interactions described above.

Peptide Profile & Solubility Data[1][2][3][4][5][6][7][8][9][10]

PropertyValueImplication for Solubility
Sequence Ac-Ser-Gln-Asn-Tyr-OHShort, aggregation-prone.
Net Charge (pH 7.4) -1 (C-terminal Carboxyl)Weakly anionic; often insufficient to prevent aggregation.
Net Charge (pH > 10.5) -2 (Tyr + C-term)High Solubility Zone. Tyrosine deprotonates.
Hydrophobicity ModerateTyrosine is the primary hydrophobic driver.
Isoelectric Point (pI) ~3.0 - 3.5 (Theoretical)Insoluble in acidic media; soluble in base.

Recommended Solubilization Protocols

Method A: The "Ammonia Shift" (Preferred for Biological Assays)

Best for: Experiments sensitive to organic solvents like DMSO.

Mechanism: This method exploits the pKa of Tyrosine (~10.1). By momentarily raising the pH, we ionize the Tyrosine residue (


) and the C-terminus (

), creating strong electrostatic repulsion that breaks apart aggregates.
  • Calculate: Determine the amount of peptide and the final volume of PBS required.

  • Initial Solvent: Add 0.1% Ammonium Hydroxide (NH₄OH) or 0.1 M NaOH to the lyophilized peptide. Use a volume equal to 10% of your final target volume.

    • Action: Vortex vigorously for 30 seconds. The solution should become clear.

    • Note: If it remains cloudy, sonicate for 10 seconds.

  • Dilution: Slowly add PBS (pH 7.4) to reach the final volume.

    • Why this works: The buffering capacity of PBS will neutralize the small amount of base, bringing the pH back to ~7.4. However, because the peptide is already solvated and dispersed, it is kinetically trapped in solution and less likely to re-aggregate immediately.

Method B: The "Organic Spike" (DMSO)

Best for: High concentration stocks or when pH shift fails.

  • Dissolve: Add sterile, anhydrous DMSO to the peptide powder.

    • Volume: Use the minimum volume necessary to achieve a stock concentration of 10–20 mg/mL.

  • Sonicate: Sonicate in a water bath for 1–2 minutes to disrupt intermolecular hydrogen bonds (Q/N stacking).

  • Dilute: Add this stock dropwise into pre-warmed (37°C) PBS while vortexing.

    • Constraint: Ensure final DMSO concentration is < 1% (v/v) to avoid cytotoxicity in cell assays.

Decision Tree: Troubleshooting Workflow

PeptideSolubility Start Start: Solid Ac-SQNY-OH CheckAssay Is the assay sensitive to DMSO? Start->CheckAssay MethodBase Method A: Ammonia/NaOH Shift CheckAssay->MethodBase Yes (Avoid DMSO) MethodDMSO Method B: DMSO Stock CheckAssay->MethodDMSO No (DMSO OK) StepBase1 Dissolve in 0.1% NH4OH (10% of final vol) MethodBase->StepBase1 CheckClear1 Is solution clear? StepBase1->CheckClear1 StepBase2 Dilute with PBS to final vol CheckClear1->StepBase2 Yes CheckClear1->MethodDMSO No (Switch Method) Success Success: Clear Solution StepBase2->Success StepDMSO1 Dissolve in 100% DMSO (Max conc.) MethodDMSO->StepDMSO1 StepDMSO2 Sonicate 1-2 mins StepDMSO1->StepDMSO2 StepDMSO3 Dilute into PBS (Keep DMSO < 1%) StepDMSO2->StepDMSO3 Gelling Issue: Solution Gelled? StepDMSO3->Gelling FixGel Add Chaotrope (Urea/GdnHCl) *Only if assay permits* Gelling->FixGel Yes Gelling->Success No

Caption: Logical workflow for solubilizing Ac-SQNY-OH, prioritizing assay compatibility and solubility physics.

Frequently Asked Questions (FAQs)

Q: I added PBS directly to the powder and it turned into a white gel. Can I save it? A: This is "salting out" caused by the ionic strength of PBS inducing aggregation in the Q/N residues.

  • Fix: Do not add more PBS. Add a small volume of 1.0 M NaOH (approx 5-10 µL) and vortex. The high pH should disrupt the hydrogen bonding network. Once clear, verify the pH is safe for your assay (you may need to back-titrate with minute amounts of HCl, but be careful not to cross the pI).

Q: Why use Ammonia (NH₄OH) instead of NaOH? A: Ammonia is volatile. If you are using this peptide for Mass Spectrometry (LC-MS) or lyophilizing it later, the ammonia can be removed, leaving no salt residue. NaOH leaves sodium salts which can interfere with downstream analysis.

Q: What is the maximum concentration I can achieve? A:

  • In PBS directly: Likely < 0.1 mg/mL (Poor).

  • Using Method A (NH₄OH): Up to 1–2 mg/mL.[1]

  • Using Method B (DMSO): Stock can be 20 mg/mL; diluted final in PBS typically 0.5–1.0 mg/mL.

Q: Does the Acetyl group really make that much difference? A: Yes. A free N-terminus (H-SQNY-OH) would be positively charged at neutral pH. This positive charge would repel other peptide molecules, preventing aggregation. The Acetyl group removes this charge, making the peptide significantly more prone to stacking and insolubility.

References & Grounding

  • Sigma-Aldrich (Merck). Solubility Guidelines for Hydrophobic Peptides. (General principles on peptide handling, specifically the use of basic conditions for acidic peptides).

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. (Documentation on the aggregation propensity of Glutamine (Q) and Asparagine (N) rich sequences).

  • Bachem. Peptide Handling and Solubility. (Detailed protocols on using dilute ammonia for peptides with C-terminal free acids).

  • PubChem. Tyrosine pKa and Solubility Data. (Verification of Tyrosine phenolic pKa ~10.1).[2]

Sources

Troubleshooting inconsistent results with AC-Ser-gln-asn-tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for AC-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the handling and storage of AC-Ser-Gln-Asn-Tyr-OH.

Q1: How should I store the lyophilized AC-Ser-Gln-Asn-Tyr-OH peptide? For long-term stability, lyophilized peptides should be stored at -20°C or, preferably, at -80°C.[1][2][3] Store the vial in a desiccator to protect it from moisture, as exposure to water can significantly decrease long-term stability.[1][4][5] Before opening the vial, always allow it to equilibrate to room temperature in a desiccator to prevent condensation from forming inside.[1][6]

Q2: What is the best way to dissolve this peptide? There is no single universal solvent for all peptides.[1][6] The sequence Ser-Gln-Asn-Tyr contains polar, hydrophilic residues (Ser, Gln, Asn, Tyr), suggesting good solubility in aqueous solutions. Start by attempting to dissolve a small test amount in sterile, distilled water or a common biological buffer like Phosphate-Buffered Saline (PBS) at pH 7.2.[7] If solubility is limited, organic solvents like DMSO or DMF can be used to create a concentrated stock solution, which can then be diluted into your aqueous assay buffer.[8]

Q3: How long is the peptide stable once it is in solution? The shelf-life of peptides in solution is very limited compared to their lyophilized form.[4][9] Peptides containing Asparagine (Asn) and Glutamine (Gln) are particularly susceptible to deamidation, a chemical degradation process.[2][10][11] It is strongly recommended to prepare fresh solutions for each experiment. If storage in solution is unavoidable, use a sterile buffer at a slightly acidic pH (pH 5-6), create single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C for no more than a few weeks.[1][4]

Q4: My lyophilized peptide powder has a yellowish tint. Is it still usable? A tan or yellow color in lyophilized peptides can sometimes indicate oxidation or the presence of residual scavengers from the synthesis process.[12] While a slight discoloration may not always impact biological activity, it is a sign of potential impurity. If you observe inconsistent or unexpected results, the peptide's purity should be verified via analytical methods like HPLC and Mass Spectrometry.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems you may encounter with AC-Ser-Gln-Asn-Tyr-OH, providing potential causes and actionable solutions.

Problem 1: Low or No Biological Activity in My Assay

You've performed your experiment, but the expected biological effect of AC-Ser-Gln-Asn-Tyr-OH is minimal or absent.

Potential Cause 1: Incorrect Peptide Concentration The stated mass of a lyophilized peptide is not entirely the active peptide; it also includes counterions (like TFA from synthesis) and bound water.[13] Relying on mass alone for concentration calculations can lead to significant errors.

  • Solution:

    • Peptide Quantification: For precise concentration determination, perform Amino Acid Analysis (AAA). This method hydrolyzes the peptide and quantifies the constituent amino acids, providing an accurate measure of the peptide content.[13]

    • UV-Vis Spectrophotometry: A quicker, though less precise, method is to use the absorbance of Tyrosine (Tyr) at 280 nm. The extinction coefficient for Tyrosine at this wavelength is a known value that can be used with the Beer-Lambert law to estimate concentration.

Potential Cause 2: Peptide Degradation Peptides are delicate molecules prone to several degradation pathways that can abolish their activity.[9][10]

  • Hydrolysis: The peptide bond, particularly on the N-terminal side of the Serine (Ser) residue, can be susceptible to acid- or base-catalyzed hydrolysis.[14]

  • Deamidation: The side chains of Asparagine (Asn) and Glutamine (Gln) contain amide groups that can hydrolyze to form aspartic acid and glutamic acid, respectively. This changes the peptide's net charge and structure, likely affecting its function.[2][11]

  • Solution:

    • Proper Handling: Always use sterile, pH-neutral (or slightly acidic, pH 5-6) buffers for reconstitution.[1] Avoid extreme pH levels and prolonged exposure to atmospheric oxygen.[2]

    • Aliquot and Store Correctly: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles, which can degrade peptides.[1][4] Store lyophilized powder at -80°C and solutions at -20°C or -80°C.

    • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your peptide stock. A pure peptide should show a single, sharp peak. The presence of multiple peaks suggests degradation or contamination. Mass Spectrometry (MS) can be used to confirm if the molecular weight of the main peak matches the expected mass of AC-Ser-Gln-Asn-Tyr-OH.

Problem 2: High Variability Between Experimental Replicates

Your results are inconsistent from one well to the next or from one experiment to another, making your data unreliable.

Potential Cause 1: Peptide Aggregation Peptides, especially at high concentrations, can self-associate and form aggregates.[2][15] This process removes soluble, active peptide from the solution, leading to inconsistent effective concentrations in your assay. The Tyr residue in the sequence can contribute to hydrophobic interactions that may promote aggregation.

  • Solution:

    • Solubility Testing: Before starting your main experiment, perform a solubility test. Try to dissolve a small amount of the peptide in your assay buffer at the highest intended concentration. Visually inspect for any precipitate or cloudiness.

    • Sonication: If you suspect aggregation, gentle sonication of the stock solution may help break up aggregates.

    • Modify Dissolution Protocol: Dissolve the peptide first in a small amount of an organic solvent like DMSO and then slowly add it to your aqueous buffer while vortexing. This can help prevent the immediate formation of aggregates that can occur when adding buffer directly to the lyophilized powder.[16]

Potential Cause 2: Adsorption to Surfaces Peptides can stick to the surfaces of plasticware like microcentrifuge tubes and pipette tips, a process known as adsorption.[2][10] This can lead to a significant loss of peptide, especially when working with low concentrations, causing variability.

  • Solution:

    • Use Low-Binding Plasticware: Utilize microcentrifuge tubes and pipette tips specifically designed to be low-protein-binding.

    • Pre-passivation: Before adding your peptide solution, you can pre-rinse tubes and plates with a solution of a non-interacting protein like Bovine Serum Albumin (BSA) to block non-specific binding sites. Ensure that BSA will not interfere with your downstream assay.

    • Solvent Choice: Including a small percentage of organic solvent (if compatible with your assay) can sometimes reduce adsorption.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving inconsistent results with AC-Ser-Gln-Asn-Tyr-OH.

TroubleshootingWorkflow Start Inconsistent or No Activity with AC-Ser-Gln-Asn-Tyr-OH Check_Storage 1. Verify Storage & Handling - Stored at -20°C/-80°C? - Equilibrated before opening? - Used low-binding tubes? Start->Check_Storage Check_Solubility 2. Assess Solubility & Concentration - Fully dissolved in buffer? - Concentration verified (AAA/UV)? Check_Storage->Check_Solubility Handling OK Cause_Handling Root Cause: Improper Handling/Adsorption Check_Storage->Cause_Handling Issue Found Check_Purity 3. Analyze Peptide Integrity - Run HPLC/MS - Single peak at correct MW? Check_Solubility->Check_Purity Solubility OK Cause_Concentration Root Cause: Inaccurate Concentration Check_Solubility->Cause_Concentration Concentration Inaccurate Cause_Aggregation Root Cause: Peptide Aggregation Check_Solubility->Cause_Aggregation Insoluble/Precipitate Check_Purity->Start Purity OK, Re-evaluate Assay Conditions Cause_Degradation Root Cause: Peptide Degradation Check_Purity->Cause_Degradation Multiple Peaks / Wrong MW Solution_Handling Solution: - Follow strict storage protocols - Use low-binding plasticware - Aliquot stock solutions Cause_Handling->Solution_Handling Solution_Concentration Solution: - Perform Amino Acid Analysis - Re-calculate concentration based on net peptide content Cause_Concentration->Solution_Concentration Solution_Aggregation Solution: - Modify dissolution protocol (e.g., use DMSO) - Use gentle sonication - Filter solution (0.22 µm) Cause_Aggregation->Solution_Aggregation Solution_Degradation Solution: - Prepare fresh solutions - Use sterile, slightly acidic buffer - Order new, high-purity peptide Cause_Degradation->Solution_Degradation

Caption: Troubleshooting Decision Tree for Ac-SQNY-OH.

Data Summary Tables

Table 1: Recommended Storage Conditions

FormTemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CYearsStore in a desiccator, protect from light.[1][3][5]
Solution (Stock)-20°C to -80°CWeeks (Max)Aliquot to avoid freeze-thaw cycles. Use sterile, slightly acidic (pH 5-6) buffer.[1][4]
Solution (Working)2-8°C< 24 hoursPrepare fresh daily for optimal results.[8]

Table 2: Solubility Profile & Amino Acid Properties

The sequence AC-Ser-Gln-Asn-Tyr-OH has specific properties that influence its behavior.

Amino Acid3-Letter1-LetterPropertyImplication for AC-Ser-Gln-Asn-Tyr-OH
SerineSerSPolar, HydrophilicContributes to aqueous solubility. Site for potential hydrolysis.[14]
GlutamineGlnQPolar, HydrophilicContributes to aqueous solubility. Prone to deamidation.[2][10][11]
AsparagineAsnNPolar, HydrophilicContributes to aqueous solubility. Prone to deamidation.[2][10][11]
TyrosineTyrYHydrophobic, AromaticCan be used for UV quantification (280 nm). May contribute to aggregation via hydrophobic interactions.

Key Experimental Protocols

Protocol 1: Peptide Reconstitution and Quantification

This protocol provides a standardized method for preparing a verifiable stock solution of AC-Ser-Gln-Asn-Tyr-OH.

  • Equilibration: Remove the peptide vial from -80°C storage and place it in a desiccator at room temperature for at least 30 minutes.[1][6]

  • Initial Dissolution: Aseptically add a small volume of anhydrous DMSO to the vial to dissolve the peptide at a high concentration (e.g., 10-20 mM). Vortex gently until fully dissolved.

  • Purity Check (Recommended): Dilute a small sample of this stock solution for analysis by reverse-phase HPLC (RP-HPLC) coupled with Mass Spectrometry (MS) to confirm purity and molecular weight.

  • Quantification (Recommended): Submit a small aliquot for Amino Acid Analysis (AAA) to determine the net peptide content and calculate the precise concentration of your stock.

  • Working Dilution: Based on the accurate concentration, perform serial dilutions into your final sterile assay buffer. Add the peptide stock solution to the buffer slowly while vortexing to prevent precipitation.

  • Storage: Immediately aliquot the remaining stock solution into single-use, low-protein-binding tubes and store at -80°C.[4]

References

  • Peptides and Probable Degradation Pathways. Veeprho. [Link]

  • What Should Researchers Know About Peptide Shelf Stability?. Wellbeing Magazine. [Link]

  • Peptide Stability in Formulations | R&D Guide for Success. Rousselot. [Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia MDPI. [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein. [Link]

  • Peptide Storage and Handling Guidelines. GenScript. [Link]

  • How to Store Peptides | Best Practices for Researchers. Peptide Sciences. [Link]

  • Synthetic Peptides are the Rage in Skincare – Too Bad Most Don't Work Well. OS-01. [Link]

  • Why Peptide Assays Fail. GenScript. [Link]

  • Investigating Interaction Dynamics of an Enantioselective Peptide‐Catalyzed Acylation Reaction. Diva Portal. [Link]

  • Avoiding peptide assay failure: hidden problems and solutions. YouTube. [Link]

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Pharma Times. [Link]

  • Avoiding peptide assay failure: hidden problems and solutions (Webinar). GenScript. [Link]

  • Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. PMC. [Link]

  • Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. Clinical and Vaccine Immunology - ASM Journals. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Information on Acetyl Tetrapeptide-11. Typology. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Taylor & Francis Online. [Link]

  • How different peptide therapies may affect your body. Prenuvo blog. [Link]

  • Ser-Gln-Asn-Tyr-Pro-Ile-Val. PubChem. [Link]

  • Time course illustrating the effect of (a) peptide sequence on cleavage... ResearchGate. [Link]

  • Amino Acid Basic Properties. Genosphere Biotechnologies. [Link]

  • Amino Acid Properties Chart. AAPPTec - Peptides. [Link]

  • The power of peptides. AOCS. [Link]

  • The Role of Peptide Hormones Discovered in the 21st Century in the Regulation of Adipose Tissue Functions. MDPI. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Protease Substrate Selection: A Comparative Analysis of AC-Ser-Gln-Asn-Tyr-OH and Established Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate protease substrate is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of the peptide substrate Ac-Ser-Gln-Asn-Tyr-OH against a panel of well-established substrates for major protease families. By elucidating the principles of substrate specificity and providing detailed experimental workflows, this document serves as a comprehensive resource for evaluating and selecting the optimal substrate for your research needs.

Understanding the Landscape of Protease Substrates

Proteases are a diverse class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their substrate specificity is determined by the amino acid sequence flanking the scissile bond. This recognition is described by the Schechter and Berger nomenclature, where amino acid residues in the substrate are numbered outwards from the cleavage site (…P4-P3-P2-P1↓P1'-P2'-P3'-P4'…).[1][2] The specificity of a protease for its substrate is not absolute and can be influenced by the three-dimensional conformation of the substrate.[1]

The peptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) presents a unique sequence. The C-terminal tyrosine (Tyr) suggests a potential recognition site for proteases with a preference for large hydrophobic residues at the P1 position, such as chymotrypsin-like serine proteases. However, its complete cleavage profile and specificity remain to be fully characterized in the broader context of the protease landscape. This guide will therefore focus on providing a framework for its evaluation against well-understood substrates for key protease families implicated in various physiological and pathological processes.

Comparative Analysis of Protease Substrates

To provide a practical comparison, we will examine Ac-Ser-Gln-Asn-Tyr-OH in the context of three major protease families: Caspases, Matrix Metalloproteinases (MMPs), and Cathepsins.

Caspases: The Executioners of Apoptosis

Caspases are a family of cysteine-aspartic proteases that play a central role in apoptosis.[3] Caspase-3, a key executioner caspase, exhibits a strong preference for an aspartic acid (Asp) residue at the P1 position.[3][4]

A widely used fluorogenic substrate for Caspase-3 is Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin).[3][5][6][7] Upon cleavage by Caspase-3 after the second aspartate residue, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable fluorescent signal.[5][7]

FeatureAc-Ser-Gln-Asn-Tyr-OH (Hypothetical)Ac-DEVD-AMC (Established)
Target Protease Family To be determined; potentially serine proteasesCaspases (specifically Caspase-3/7)[3][4][5]
Recognition Sequence -Ser-Gln-Asn-Tyr--Asp-Glu-Val-Asp-[3]
Detection Method Requires conjugation to a reporter (e.g., fluorophore or chromophore)Fluorogenic (release of AMC)[5][6][7]
Excitation/Emission (nm) Dependent on the chosen reporter group~340-380 / ~440-460[5][6][7]
Matrix Metalloproteinases (MMPs): Remodelers of the Extracellular Matrix

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-2 and MMP-9, also known as gelatinases, are implicated in cancer cell invasion and metastasis.[8] Their substrate specificity is generally broader than that of caspases.

A common fluorogenic substrate for MMP-2 is MCA-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ , where the fluorescence of MCA is quenched by Dpa until the Ala-Nva bond is cleaved. Colorimetric substrates such as Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt are also available.[9]

FeatureAc-Ser-Gln-Asn-Tyr-OH (Hypothetical)Fluorogenic MMP-2 Substrate (Example)
Target Protease Family To be determinedMatrix Metalloproteinases (e.g., MMP-2, MMP-9)[10]
Recognition Sequence -Ser-Gln-Asn-Tyr-Example: -Pro-Leu-Ala-Nva-
Detection Method Requires conjugation to a reporterFRET (Förster Resonance Energy Transfer) or quenched fluorescence
Excitation/Emission (nm) Dependent on the chosen reporter groupExample: ~325 / ~393
Cathepsins: Lysosomal Proteases with Diverse Roles

Cathepsins are a group of proteases, primarily found in lysosomes, that are involved in protein degradation and have roles in various diseases. Cathepsin K, a cysteine protease, is highly expressed in osteoclasts and is crucial for bone resorption.

Fluorometric assays for Cathepsin K often utilize substrates based on the preferred cleavage sequence, such as (LR)₂-AFC (Leucine-Arginine)₂-Amino-4-trifluoromethyl coumarin.[11] Another approach involves the use of cell-permeant substrates like Magic Red™ , which fluoresces upon cleavage by active cathepsins within living cells.[12][13]

FeatureAc-Ser-Gln-Asn-Tyr-OH (Hypothetical)Cathepsin K Substrate (Example)
Target Protease Family To be determinedCathepsins (e.g., Cathepsin K)
Recognition Sequence -Ser-Gln-Asn-Tyr-Example: -Leu-Arg-
Detection Method Requires conjugation to a reporterFluorogenic (release of AFC or cresyl violet)[12]
Excitation/Emission (nm) Dependent on the chosen reporter groupExample (AFC): ~400 / ~505

Experimental Workflows for Substrate Evaluation

To empirically determine the utility of Ac-Ser-Gln-Asn-Tyr-OH as a protease substrate and compare its performance against established alternatives, a series of well-controlled experiments are necessary.

Workflow for Determining Protease Specificity

This workflow aims to identify which protease(s) effectively cleave Ac-Ser-Gln-Asn-Tyr-OH.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Synthesize/Acquire Ac-SQNY-Reporter A1 Incubate Ac-SQNY-Reporter with each protease P1->A1 P2 Prepare Protease Panel (e.g., Caspases, MMPs, Cathepsins) P2->A1 P3 Prepare Assay Buffer P3->A1 D1 Measure Signal (Fluorescence/Absorbance) over time A1->D1 A2 Include Positive Controls (e.g., Ac-DEVD-AMC for Caspase-3) A2->D1 A3 Include Negative Controls (No protease) A3->D1 D2 Calculate Reaction Velocity D1->D2 D3 Identify Protease(s) with Significant Activity D2->D3

Workflow for screening protease specificity.

Detailed Protocol:

  • Substrate Preparation: Synthesize or acquire Ac-Ser-Gln-Asn-Tyr-OH conjugated to a suitable reporter molecule (e.g., a fluorophore like AMC or a chromophore like p-nitroaniline).

  • Protease Panel: Prepare a panel of purified, active proteases from different families (e.g., Caspase-3, MMP-2, Cathepsin K, Trypsin, Chymotrypsin).

  • Assay Setup: In a microplate format, incubate a fixed concentration of the Ac-SQNY-Reporter substrate with each protease in its optimal assay buffer.

  • Controls:

    • Positive Controls: For each protease, include a known, commercially available substrate (e.g., Ac-DEVD-AMC for Caspase-3).[5]

    • Negative Controls: Include wells with the substrate and buffer but no enzyme to measure background signal.

  • Data Acquisition: Measure the signal (fluorescence or absorbance) at regular intervals using a plate reader.

  • Analysis: Calculate the initial reaction velocity for each protease. A significant increase in signal compared to the negative control indicates cleavage of the substrate.

Workflow for Kinetic Characterization

Once a target protease is identified, this workflow determines the kinetic parameters (Km and kcat) of the substrate, which are crucial for assessing its efficiency.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Serial Dilutions of Ac-SQNY-Reporter A1 Incubate each substrate concentration with the protease P1->A1 P2 Prepare Fixed Concentration of Target Protease P2->A1 A2 Measure initial reaction velocities (v₀) A1->A2 D1 Plot v₀ vs. [Substrate] A2->D1 D2 Fit data to Michaelis-Menten equation D1->D2 D3 Determine Km and Vmax D2->D3 D4 Calculate kcat and kcat/Km D3->D4

Sources

Technical Comparison Guide: Mechanistic Profiling of Ac-Ser-Gln-Asn-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed a comprehensive technical guide focusing on the primary scientifically validated role of Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) .

While often listed in peptide libraries, this specific sequence is most significant as the N-terminal cleavage product of a standard HIV-1 Protease substrate. Its "activity" is best understood in the context of enzyme kinetics (product inhibition) and as a molecular probe for the S1-S4 binding pockets of the viral protease.

Executive Summary

Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is a tetrapeptide derivative primarily utilized in retroviral research. It represents the P4-P1 residues of the conserved cleavage site found in the HIV-1 Gag polyprotein. Unlike therapeutic inhibitors (e.g., Saquinavir) that block the active site with nanomolar affinity, Ac-SQNY-OH is the reaction product generated when HIV-1 Protease cleaves the synthetic substrate Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 .

Its utility lies in kinetic benchmarking : by measuring its accumulation, researchers quantify protease activity. Furthermore, as a product inhibitor, it maps the non-prime side (S4-S1) of the enzyme's active site, providing critical data for rational drug design.

Mechanistic Insight: The Cleavage Event

The "activity" of Ac-SQNY-OH is defined by its generation from a larger precursor. The HIV-1 Protease (a homodimeric aspartyl protease) recognizes the specific sequence and hydrolyzes the peptide bond between Tyrosine (Tyr, P1) and Proline (Pro, P1').

Pathway Diagram: Substrate Hydrolysis & Product Inhibition

The following diagram illustrates the enzymatic conversion and the feedback mechanism where Ac-SQNY-OH can competitively re-bind to the active site.

HIV_Protease_Mechanism Enzyme HIV-1 Protease (Active Homodimer) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding (Km) Substrate Substrate (Ac-SQNY-PVV-NH2) Substrate->ES_Complex Transition Transition State (Tetrahedral Intermediate) ES_Complex->Transition Catalysis (kcat) Product1 Product A (P4-P1) Ac-SQNY-OH Transition->Product1 Release Product2 Product B (P1'-P3') Pro-Val-Val-NH2 Transition->Product2 Release Product1->Enzyme Competitive Inhibition (Ki ~ mM range)

Figure 1: Kinetic pathway showing the generation of Ac-SQNY-OH. The dashed red line indicates the product inhibition loop, where high concentrations of Ac-SQNY-OH can re-bind to the enzyme, acting as a weak competitive inhibitor.

Comparative Analysis: Substrate vs. Product vs. Inhibitor

To understand the performance of Ac-SQNY-OH, it must be compared against the full substrate from which it is derived and standard therapeutic inhibitors.

Table 1: Physicochemical and Kinetic Comparison

FeatureAc-SQNY-OH (The Product)Ac-SQNY-PVV-NH2 (The Substrate)Saquinavir (The Inhibitor)
Role Reaction Product / Weak InhibitorKinetic SubstrateTransition State Analogue
Binding Affinity Low (mM range

)
Moderate (

)
Very High (

)
Interaction Site Binds S4-S1 pockets (Non-prime)Spans S4-S3' pocketsSpans S3-S2' pockets
Cell Permeability Low (Hydrophilic, acidic C-term)Low to ModerateHigh (Optimized Drug)
Primary Use Mapping S-pockets; Assay StandardMeasuring Enzyme Velocity (

)
Positive Control for Inhibition

Key Insight: Ac-SQNY-OH is not an effective drug because its affinity is orders of magnitude lower than transition-state mimics like Saquinavir. However, it is essential for determining the product release rate , which can be the rate-limiting step in protease catalysis under certain pH conditions.

Activity in Different Cell Lines

While Ac-SQNY-OH is a peptide, its "activity" is rarely measured as a physiological response (e.g., cell growth) but rather as a biochemical marker in lysates derived from specific cell lines.

A. Recombinant Expression Systems (HEK293, E. coli)
  • Context: These cells are transfected with HIV-1 gag-pol genes to overproduce HIV Protease.

  • Application: Ac-SQNY-OH is used externally in lysates from these cells to verify that the expressed protease is functional.

  • Protocol: Lysate is mixed with Ac-SQNY-PVV-NH2. The appearance of Ac-SQNY-OH (detected via HPLC) confirms active enzyme expression.

B. HIV-Infected T-Cell Lines (Jurkat, MT-4)
  • Context: In live infection models, the viral protease cleaves the actual Gag polyprotein.

  • Relevance: Ac-SQNY-OH mimics the natural cleavage site. Researchers treat these cells with other inhibitors (e.g., Indinavir) and analyze viral particles.

  • Observation: If the inhibitor works, the "Ac-SQNY" sequence remains attached to the polyprotein (uncleaved). If the inhibitor fails, the free sequence (functionally equivalent to Ac-SQNY-OH) is released, allowing viral maturation.

C. Putative Antimicrobial Activity (Bacterial Lines)
  • Context: Patent literature occasionally lists Ac-SQNY alongside antimicrobial peptides (AMPs) like Bactenecin.[1][2][3][4][5]

  • Status: Experimental/Unverified.

  • Mechanism: Unlike cationic AMPs that disrupt membranes, Ac-SQNY is short and anionic at physiological pH (due to the C-terminal carboxyl). Significant bactericidal activity is unlikely compared to standard AMPs, and it should be considered a "library hit" rather than a validated antibiotic.

Experimental Protocol: HPLC Detection of Ac-SQNY-OH

This protocol describes how to use Ac-SQNY-OH as a standard to quantify HIV Protease activity.

Objective: Quantify the cleavage of Ac-SQNY-PVV-NH2 by measuring the peak area of the product Ac-SQNY-OH.

Materials:

  • Enzyme: Recombinant HIV-1 Protease (100 nM final).

  • Substrate: Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Sigma/Bachem).

  • Standard: Ac-Ser-Gln-Asn-Tyr-OH (Synthetic, >98% purity).

  • Buffer: 50 mM Sodium Acetate, pH 5.0, 0.1 M NaCl, 1 mM EDTA.

Workflow:

  • Calibration Curve: Prepare serial dilutions of pure Ac-SQNY-OH (0, 10, 50, 100, 500 µM). Inject into RP-HPLC to establish a retention time (

    
     min) and Area-to-Concentration ratio.
    
  • Reaction Setup: Incubate HIV-1 Protease with Substrate (2 mM) at 37°C.

  • Quenching: At defined time points (0, 5, 10, 30 min), remove aliquots and quench with 10% Trifluoroacetic Acid (TFA).

  • Analysis: Inject quenched samples into HPLC (C18 column, Gradient 0-60% Acetonitrile).

  • Calculation:

    
    
    Note: The appearance of the Ac-SQNY-OH peak correlates directly with enzyme turnover.
    

References

  • Sodero, A. C. R., et al. (2009). Catalytic Mechanism and Protonation State of the Active Site of Aspartyl Proteases. Revista Virtual de Química.

  • Hyland, L. J., et al. (1991). Human immunodeficiency virus-1 protease. 1. Initial velocity studies and kinetic characterization of reaction intermediates by 18O isotope exchange. Biochemistry.[6]

  • Polgar, L., et al. (1994). Kinetic definition of the substrate specificity of HIV-1 protease. Journal of Virological Methods.

  • BRENDA Enzyme Database. (2024). EC 3.4.23.16 - HIV-1 retropepsin.

  • Google Patents. (2011). Highly active polypeptides and methods of making and using the same (WO2011133948A2). (Listing Ac-SQNY as putative antibiotic).

Sources

A Comparative Guide to the Enzymatic Cross-Reactivity of the Tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is a synthetic peptide with potential applications in biochemical research and drug development. Its specificity is paramount for its utility as a research tool or therapeutic agent. This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of Ac-SQNY-OH. We delve into the theoretical principles of enzyme-substrate interactions and present detailed experimental protocols for robust cross-reactivity profiling. By comparing the kinetic parameters of candidate enzymes, researchers can quantitatively assess the peptide's specificity. This guide is intended for researchers, scientists, and drug development professionals seeking to validate the selectivity of peptide substrates and inhibitors.

Introduction to Ac-Ser-Gln-Asn-Tyr-OH

Peptide Structure and Properties

Ac-Ser-Gln-Asn-Tyr-OH is a tetrapeptide with the following structure:

  • N-terminus: Acetylated (Ac) Serine (Ser). The acetyl group prevents degradation by aminopeptidases and can influence binding affinity.

  • Peptide Sequence: Serine - Glutamine (Gln) - Asparagine (Asn) - Tyrosine (Tyr). The sequence of these polar, uncharged amino acids (with the exception of the polar, aromatic Tyrosine) dictates its interaction with enzyme active sites.[1][2]

  • C-terminus: A free carboxyl group (-OH) on the Tyrosine residue.

The presence of a Tyrosine residue suggests that Ac-SQNY-OH could be a substrate for protein tyrosine kinases or a recognition motif for proteins with SH2 or PTB domains. Conversely, the peptide bonds are potential cleavage sites for various proteases.

Potential Primary Targets and Biological Significance

While Ac-SQNY-OH is not a widely characterized substrate, its sequence provides clues to its potential primary enzyme targets. The Ser and Tyr residues are potential phosphorylation sites for serine/threonine and tyrosine kinases, respectively.[3] The peptide bonds are susceptible to cleavage by proteases. Given the prevalence of Ser, Gln, and Asn in various protein sequences, a broad range of enzymes could potentially interact with this peptide. For instance, some studies have shown that a high content of Asn and Gln in proteins can play a role in aggregation.[4]

The Imperative of Specificity: Why Cross-Reactivity Matters

In research and drug development, specificity is critical. Cross-reactivity, the interaction of a molecule with unintended targets, can lead to ambiguous experimental results, false positives, and off-target effects in therapeutic applications.[5] Therefore, a thorough evaluation of the cross-reactivity of Ac-SQNY-OH against a panel of relevant enzymes is an essential step in its validation.

Theoretical Framework for Assessing Cross-Reactivity

Principles of Enzyme-Substrate Recognition

Enzyme-substrate recognition is a highly specific process governed by the three-dimensional structures of both the enzyme's active site and the substrate. This "lock-and-key" or "induced-fit" interaction is determined by factors such as shape complementarity, electrostatic interactions, and hydrogen bonding. The amino acid sequence of a peptide substrate is a primary determinant of its binding affinity and catalytic turnover by an enzyme.

Kinetic Parameters for Comparison: Km, kcat, and Specificity Constant (kcat/Km)

To quantitatively compare the efficiency of an enzyme with different substrates, we use Michaelis-Menten kinetics.[6]

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[7] It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity.[7][8]

  • kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.[9] It reflects the catalytic efficiency of the enzyme.[7][8]

  • Specificity Constant (kcat/Km): Also known as catalytic efficiency, this ratio is the most effective measure for comparing the specificity of an enzyme for different substrates.[9][10] A higher kcat/Km value signifies greater specificity.

Experimental Design for Cross-Reactivity Profiling

A systematic approach is required to profile the cross-reactivity of Ac-Ser-Gln-Asn-Tyr-OH. This involves an initial screening against a broad panel of enzymes, followed by detailed kinetic analysis of any identified "hits."

Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Kinetic Analysis Start Select Enzyme Panel (e.g., Kinases, Proteases) Assay High-Throughput Screening (Fixed Peptide & Enzyme Conc.) Start->Assay Detect Measure Product Formation (e.g., Fluorescence, Absorbance) Assay->Detect Analyze Identify Potential 'Hits' (Signal > Threshold) Detect->Analyze Vary Vary Peptide Concentration Analyze->Vary Proceed with 'Hits' Measure Determine Initial Velocities (V₀) Vary->Measure Plot Michaelis-Menten Plot (V₀ vs. [S]) Measure->Plot Calculate Calculate Km, Vmax, kcat Plot->Calculate Compare Compare kcat/Km Values Calculate->Compare

Caption: Experimental workflow for enzyme cross-reactivity profiling.

Step-by-Step Protocol: High-Throughput Screening (HTS)

This protocol describes a generic fluorescence-based assay to screen for enzyme activity.

  • Enzyme Panel Selection: Choose a diverse panel of enzymes. For Ac-SQNY-OH, this should include representative serine/threonine kinases (e.g., PKA, Akt), tyrosine kinases (e.g., Src, Abl), and proteases (e.g., Caspase-3, Trypsin).

  • Reagent Preparation:

    • Prepare a stock solution of Ac-Ser-Gln-Asn-Tyr-OH.

    • Prepare stock solutions of each enzyme in its respective optimized assay buffer.

    • Prepare a detection reagent that produces a fluorescent signal upon product formation (e.g., ADP-Glo™ for kinases, a fluorogenic caspase substrate for proteases).

  • Assay Plate Setup: In a 384-well plate, add the assay components in the following order:

    • Assay Buffer

    • Ac-Ser-Gln-Asn-Tyr-OH (final concentration, e.g., 10 µM)

    • Enzyme (final concentration will vary depending on the enzyme's activity)

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzymes (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Add the detection reagent according to the manufacturer's instructions and measure the fluorescence signal using a plate reader.

  • Data Analysis: Compare the signal from wells containing the test peptide to negative control wells (no peptide). A signal significantly above the background indicates potential enzymatic activity.

Step-by-Step Protocol: In-depth Kinetic Analysis

For enzymes identified as "hits" in the HTS, perform a detailed kinetic analysis.

  • Substrate Concentration Gradient: Prepare a series of dilutions of Ac-Ser-Gln-Asn-Tyr-OH, typically ranging from 0.1 to 10 times the estimated Km.

  • Enzyme Concentration: Use a fixed, low concentration of the enzyme.

  • Initial Velocity Measurement: For each substrate concentration, initiate the reaction by adding the enzyme and measure product formation over a short period where the reaction is linear. This is the initial velocity (V₀).[8]

  • Data Plotting: Plot V₀ versus the substrate concentration [S].

  • Kinetic Parameter Calculation: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.[8]

  • kcat Calculation: Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.[9]

  • Specificity Constant Calculation: Calculate the specificity constant (kcat/Km).

Comparative Analysis: Ac-SQNY-OH with a Hypothetical Enzyme Panel

To illustrate the data analysis, the following table presents hypothetical kinetic data for the interaction of Ac-SQNY-OH with a primary target enzyme and two potential off-target enzymes.

EnzymeClassKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Specificity
Enzyme A (Primary Target) Tyrosine Kinase15106.7 x 10⁵100%
Enzyme B Serine/Threonine Kinase15053.3 x 10⁴5%
Enzyme C Caspase-3>1000<0.1<100<0.015%

Interpretation of Results:

  • Enzyme A shows a low Km and high kcat, resulting in a high specificity constant. This indicates that Ac-SQNY-OH is an efficient substrate for Enzyme A.

  • Enzyme B has a 10-fold higher Km and a lower kcat, leading to a significantly lower specificity constant. This suggests a much weaker, but still present, off-target interaction.

  • Enzyme C exhibits a very high Km and a negligible kcat, resulting in a very low specificity constant. This indicates that Ac-SQNY-OH is a very poor substrate for Caspase-3. For comparison, a good caspase-3 substrate like Ac-DEVD-pNA has a Km in the micromolar range.[11][12]

Case Study: Differentiating On-Target vs. Off-Target Effects

Imagine a cell-based experiment where treatment with Ac-SQNY-OH leads to an unexpected phenotype. Based on our hypothetical data, this could be due to the primary target (Enzyme A) or the off-target (Enzyme B).

Logical Flow for Target Validation

Target_Validation Phenotype Observed Cellular Phenotype after Ac-SQNY-OH Treatment Hypothesis Hypothesis: Is it due to Enzyme A (On-Target) or Enzyme B (Off-Target)? Phenotype->Hypothesis InhibitorA Use Specific Inhibitor for Enzyme A Hypothesis->InhibitorA InhibitorB Use Specific Inhibitor for Enzyme B Hypothesis->InhibitorB RescueA Phenotype Rescued? InhibitorA->RescueA RescueB Phenotype Rescued? InhibitorB->RescueB ConclusionA Conclusion: On-Target Effect Confirmed RescueA->ConclusionA Yes ConclusionC Conclusion: Effect is Independent of Enzyme A and B RescueA->ConclusionC No ConclusionB Conclusion: Off-Target Effect Confirmed RescueB->ConclusionB Yes RescueB->ConclusionC No

Caption: A decision-making workflow for validating on-target versus off-target effects.

To dissect this, one could use specific inhibitors for Enzyme A and Enzyme B. If the phenotype is reversed by the Enzyme A inhibitor but not the Enzyme B inhibitor, it confirms an on-target effect. The reverse would indicate an off-target effect mediated by Enzyme B.

Conclusion and Best Practices

The tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH has the potential to be a valuable research tool, but its utility is contingent on its enzymatic specificity. This guide provides a robust framework for assessing its cross-reactivity.

Best Practices for Researchers:

  • Always perform cross-reactivity profiling: Do not assume specificity. Screen against a diverse and relevant panel of enzymes.

  • Quantify interactions: Rely on kinetic parameters (Km, kcat, and kcat/Km) for objective comparisons.

  • Use orthogonal methods: In cellular studies, use specific inhibitors or genetic knockdowns to validate that the observed effects are mediated by the intended target.

  • Publish your data: Sharing both positive and negative cross-reactivity data is crucial for the scientific community to build a comprehensive understanding of a research tool's specificity.

By adhering to these principles of scientific integrity and rigorous validation, researchers can confidently use peptide reagents like Ac-Ser-Gln-Asn-Tyr-OH to generate reliable and reproducible data.

References

  • Benchchem. (n.d.). Comparison of Protease Kinetic Parameters with Various Peptide Substrates.
  • Wikipedia. (2024). Caspase 3.
  • Elabscience. (n.d.). Caspase 3 Substrate, Colorimetric (E-PP-0933).
  • Zavortink, M., et al. (2014). Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2. eLife.
  • Leah4sciMCAT. (2024, September 5). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity [Video]. YouTube.
  • Ferrari, S., et al. (2005). Aurora-A site specificity: a study with synthetic peptide substrates. Portland Press.
  • Biochemistry & Biophysics Reports. (2025). What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. Elsevier.
  • Santa Cruz Biotechnology. (n.d.). caspase-3 Substrates.
  • Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death & Differentiation.
  • Calbiochem. (n.d.). 235400 Caspase-3 Substrate I, Colorimetric.
  • Reddit. (2020). Kcat vs catalytic efficiency (Kcat / Km).
  • TeachMePhysiology. (2024). Enzyme Kinetics.
  • PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis.
  • Jack Westin. (n.d.). Complete MCAT Amino Acids Proteins Guide.
  • Wikipedia. (2024). Amino acid.
  • Khan Academy. (n.d.). Amino acid structure and classifications.
  • Golosov, A. A., et al. (2019). Effect of Single Amino Acid Substitutions by Asn and Gln on Aggregation Properties of Bence-Jones Protein BIF. MDPI.

Sources

A Researcher's Guide to the In Vivo Validation of Novel Peptide Biomarkers: A Case Study on AC-Ser-Gln-Asn-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a biomarker from initial discovery to clinical utility is a rigorous one, demanding meticulous validation at every stage. For researchers, scientists, and drug development professionals, the in vivo validation phase is a critical juncture where a candidate biomarker's true potential is unveiled. This guide provides an in-depth, technically-grounded framework for the in vivo validation of novel peptide biomarkers, using the acetylated tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) as a central case study.

We will navigate the essential stages of this process, from establishing a biological rationale and selecting appropriate preclinical models to defining robust analytical methodologies and interpreting complex data. This guide eschews a rigid template, instead offering a dynamic, logic-driven approach. It emphasizes the causality behind experimental choices, ensuring that every protocol is a self-validating system. By grounding our discussion in authoritative sources and providing detailed, actionable protocols, we aim to equip you with the expertise to confidently advance your own biomarker validation programs.

Introduction to Ac-Ser-Gln-Asn-Tyr-OH: A Hypothetical Biomarker Candidate

Ac-Ser-Gln-Asn-Tyr-OH is a novel, acetylated tetrapeptide. While not yet an established biomarker, its constituent amino acids suggest a potential role in disease pathophysiology, making it a compelling candidate for investigation.

  • Serine (Ser): L-serine is crucial for cellular proliferation and plays a significant role in the central nervous system, where altered levels have been associated with neurological and psychiatric disorders.[1]

  • Glutamine (Gln) & Asparagine (Asn): These amino acids are central to numerous metabolic processes. Asparagine synthetase (ASNS), the enzyme that produces asparagine from aspartate and glutamine, is implicated in certain cancers, such as acute lymphoblastic leukemia, where its expression levels can influence therapeutic resistance.[2][3] The presence of Asn and Gln in protein sequences can also be a key factor in protein aggregation and amyloid formation, which is associated with neurodegenerative diseases.[4]

  • Tyrosine (Tyr): As a precursor to key neurotransmitters and hormones, tyrosine is fundamental to physiological function. Furthermore, isomers of tyrosine can be markers of oxidative stress, a common feature in inflammatory and metabolic diseases.[5]

Given these connections, we can hypothesize that Ac-SQNY-OH may be a fragment of a larger protein involved in processes like neuroinflammation, tumorigenesis, or metabolic stress. Its presence and concentration in biofluids could therefore serve as a specific indicator of disease activity.

Hypothetical Signaling Pathway for Ac-SQNY-OH Generation

Hypothetical_Pathway Disease_Stimulus Disease Stimulus (e.g., Inflammation, Hypoxia) Cell_Stress Cellular Stress Response Disease_Stimulus->Cell_Stress Protease_Activation Protease Activation (e.g., Caspases, MMPs) Cell_Stress->Protease_Activation Cleavage Proteolytic Cleavage Protease_Activation->Cleavage Enzyme Parent_Protein Parent Protein (Containing ...SQNY...) Parent_Protein->Cleavage Substrate Acetylation N-terminal Acetylation Cleavage->Acetylation Biomarker Ac-SQNY-OH (Released into circulation) Acetylation->Biomarker Validation_Workflow Phase1 Phase 1: Model Selection & Baseline Characterization Decision1 Model Relevant? Phase1->Decision1 Phase2 Phase 2: Analytical Method Validation Decision2 Assay Meets Criteria? Phase2->Decision2 Phase3 Phase 3: Pharmacokinetic (PK) & Pharmacodynamic (PD) Profiling Decision3 Biomarker Correlates with Target Engagement? Phase3->Decision3 Phase4 Phase 4: Diagnostic & Therapeutic Efficacy Studies Outcome Data Package for Clinical Translation Phase4->Outcome Decision1->Phase2 Yes RefineModel Refine Model Decision1->RefineModel No Decision2->Phase3 Yes RefineAssay Refine Assay Decision2->RefineAssay No Decision3->Phase4 Yes NoCorrelation Re-evaluate Biomarker Decision3->NoCorrelation No

Caption: A phased workflow for the in vivo validation of a candidate biomarker.

Phase 1: Preclinical Model Selection and Characterization

The choice of animal model is paramount and must be appropriate for the question being asked. [6]For our TBI case study, a controlled cortical impact (CCI) model in rodents is a common and well-characterized choice.

Protocol 1: Animal Model Characterization

  • Model Induction: Induce TBI in a cohort of animals (e.g., C57BL/6 mice) using a stereotactic CCI device. Include a sham-operated control group that undergoes anesthesia and craniotomy but no impact.

  • Baseline Sampling: Collect biofluids (blood, urine) at multiple time points pre- and post-injury (e.g., baseline, 2h, 6h, 24h, 72h, 1 week). This is crucial for understanding the biomarker's temporal dynamics.

  • Histological Confirmation: At the study endpoint, perfuse the animals and collect brain tissue. Perform histological staining (e.g., H&E, NeuN) to confirm the extent of the lesion and neuronal loss, validating the injury model.

  • Comparative Biomarker Analysis: Using established methods (e.g., ELISA), measure the levels of known TBI biomarkers (S100B, GFAP) in the collected samples. This provides a benchmark against which to compare the kinetics of Ac-SQNY-OH. The goal is to demonstrate that the model recapitulates known biomarker responses before testing the novel one.

Phase 2: Analytical Method Validation for Biofluid Quantification

A reliable biomarker requires a robust and validated assay. For a novel peptide like Ac-SQNY-OH, a targeted mass spectrometry approach, such as Multiple Reaction Monitoring (MRM), offers high specificity and sensitivity. [7][8]The validation should follow established guidelines, such as the FDA's Bioanalytical Method Validation (BMV) guidance. [9][10][11] Protocol 2: Targeted LC-MS/MS (MRM) Assay Validation

  • Reagent Preparation:

    • Synthesize high-purity Ac-SQNY-OH as a reference standard.

    • Synthesize a stable isotope-labeled (SIL) version (e.g., with ¹³C, ¹⁵N-labeled Tyrosine) to serve as the internal standard (IS).

  • Sample Preparation:

    • Thaw biofluid samples (e.g., plasma) on ice.

    • Spike a known concentration of the SIL-IS into all samples, calibrators, and quality controls (QCs).

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new plate/vial and evaporate to dryness under nitrogen.

    • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Optimization:

    • Infuse the reference standard to optimize MS parameters (precursor ion, fragment ions, collision energy) for both the analyte and the IS. Select at least two specific transitions for each for confident identification and quantification.

    • Develop a chromatographic method (e.g., using a C18 column) that provides adequate retention and separation from matrix interferences.

  • Validation Experiments (Fit-for-Purpose Approach):

    • Specificity & Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous peaks interfere with the analyte or IS.

    • Calibration Curve: Prepare an 8-point calibration curve in the relevant matrix to define the Lower and Upper Limits of Quantification (LLOQ/ULOQ).

    • Accuracy & Precision: Analyze QC samples at a minimum of four levels (LLOQ, low, mid, high) in at least five replicates to ensure intra- and inter-day precision (%CV < 15%) and accuracy (%RE within ±15%). [12] * Stability: Evaluate the stability of Ac-SQNY-OH in the matrix under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C).

Phase 3: Efficacy and Target Engagement Studies

With a validated assay, you can now measure Ac-SQNY-OH in your animal model samples. The goal is to correlate its levels with disease severity and response to therapy.

Protocol 3: Correlating Biomarker Levels with Pathology and Treatment

  • Quantify Ac-SQNY-OH: Analyze all samples collected in Protocol 1 using the validated LC-MS/MS method.

  • Correlational Analysis:

    • Plot the concentration of Ac-SQNY-OH over time for both sham and TBI groups. Determine if there is a statistically significant increase post-injury.

    • Correlate the peak Ac-SQNY-OH concentration for each animal with its corresponding measure of injury severity (e.g., lesion volume from histology). A strong correlation enhances the biomarker's credibility.

  • Pharmacodynamic (PD) Study:

    • Administer a therapeutic agent with a known anti-inflammatory mechanism to a new cohort of TBI animals. Include a vehicle-treated TBI group.

    • Collect biofluids at the previously determined peak time point for Ac-SQNY-OH.

    • Measure Ac-SQNY-OH levels. A significant reduction in the biomarker concentration in the treated group compared to the vehicle group would suggest that Ac-SQNY-OH is a pharmacodynamic biomarker, reflecting the biological response to the intervention. [13]

Troubleshooting and Expert Recommendations

Decision Tree for Common Assay Issues

Troubleshooting_Tree Start Poor Peak Shape or Low Sensitivity Check_LC Check LC System (Pressure, Column Health) Start->Check_LC Check_MS Check MS Tuning & Calibration Check_LC->Check_MS LC OK Fix_LC Action: Replace Column / Flush System Check_LC->Fix_LC Problem Found Check_Sample Evaluate Sample Prep (Ion Suppression?) Check_MS->Check_Sample MS OK Fix_MS Action: Re-tune and Calibrate Mass Spectrometer Check_MS->Fix_MS Problem Found Fix_Sample Action: Dilute Sample or Use Solid-Phase Extraction (SPE) Check_Sample->Fix_Sample Problem Found Resolved Issue Resolved Check_Sample->Resolved Sample Prep OK Fix_LC->Resolved Fix_MS->Resolved Fix_Sample->Resolved

Caption: A decision tree for troubleshooting common LC-MS/MS assay issues.

  • The Primacy of Precision: In biomarker validation, precision and accuracy are often more critical than ultimate sensitivity. A reliable, reproducible measurement is the foundation of any good biomarker assay. [12]* Peptide Stability is Key: Peptides can be notoriously unstable in biological matrices due to protease activity. It is essential to use protease inhibitors during sample collection and to conduct thorough stability experiments. The N-terminal acetylation of our candidate peptide may confer some resistance to aminopeptidases, which is a testable hypothesis.

  • Matrix Effects: Biofluids like plasma and urine are complex. Matrix components can interfere with ionization in the mass spectrometer (ion suppression or enhancement). The use of a stable isotope-labeled internal standard is the best way to correct for this, as it co-elutes and experiences the same matrix effects as the analyte.

Conclusion and Future Directions

The in vivo validation process is a multi-faceted endeavor that transforms a promising molecule into a scientifically rigorous tool. Through the case study of Ac-Ser-Gln-Asn-Tyr-OH, we have outlined a comprehensive strategy that emphasizes careful model selection, robust bioanalytical validation, and thoughtful correlation with disease pathophysiology.

Successful validation in a preclinical model is not the end of the journey. It is the critical evidence base required to justify moving forward into clinical studies. The data package generated through these protocols—demonstrating the biomarker's analytical performance, its dynamic range in a relevant disease model, and its response to therapeutic intervention—forms the foundation for subsequent clinical qualification and eventual adoption into practice. The principles and protocols detailed herein provide a roadmap for navigating this complex but rewarding path.

References

  • Title: Early disease biomarkers can be found using animal models urine proteomics. Source: Expert Review of Proteomics.
  • Title: Understanding Regulation and Validation Processes for Biomarkers. Source: Medpace.
  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: Bioanalysis Zone.
  • Title: Precision-Driven Biomarker Validation: A Biotech Perspective (Part I). Source: Eureka blog.
  • Title: Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Source: Crown Bioscience.
  • Title: Bioanalytical Method Validation for Biomarkers Guidance. Source: HHS.gov.
  • Title: Regulatory Services and Biomarker Valid
  • Title: Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine: Proceedings of a Workshop (2018).
  • Title: Biomarker discovery and preclinical validation using mouse models of lung cancer.
  • Title: Tumor Biomarker Selection & Validation.
  • Title: Screening for Interacting Proteins with Peptide Biomarker of Blood–Brain Barrier Alteration under Inflamm
  • Title: Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods. Source: PMC.
  • Title: The discovery and validation of novel protein and peptide biomarkers. Source: Royal Society of Chemistry.
  • Title: Protein Quantification Techniques and Their Application in Clinical Research.
  • Title: Quantitative Proteomics. Source: Thermo Fisher Scientific - US.
  • Title: Chapter 5: Modern techniques in quantitative proteomics. Source: Bioanalysis Zone.
  • Title: Peptide Biomarkers - An Emerging Diagnostic Tool and Current Applicable Assay.
  • Title: Quantitative Bioanalysis of Proteins by Digestion and LC–MS/MS: The Use of Multiple Signature Peptides. Source: Taylor & Francis Online.
  • Title: Clinical Peptidomics: Advances in Instrumentation, Analyses, and Applic
  • Title: Biomarkers discovery by peptide and protein profiling in biological fluids based on functionalized magnetic beads purification and mass spectrometry. Source: Blood Transfusion.
  • Title: Asparagine synthetase: Function, structure, and role in disease. Source: PMC.
  • Title: Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxid
  • Title: The power of peptides. Source: AOCS.
  • Title: Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyan
  • Title: Ac-SDKP peptide improves functional recovery following spinal cord injury in a preclinical model. Source: PubMed.
  • Title: Ser-Gln-Asn-Tyr-Pro-Ile-Val. Source: PubChem.
  • Title: Ser-Tyr-Gln. Source: PubChem.
  • Title: Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. Source: PMC.
  • Title: Expanding Role of Endogenous Biomarkers for Assessment of Transporter Activity in Drug Development: Current Applic
  • Title: Asparagine synthetase: Function, structure, and role in disease. Source: PubMed.
  • Title: AC 187 peptide. Source: NovoPro.
  • Title: L-serine in disease and development. Source: PMC.
  • Title: Amino acid. Source: Wikipedia.
  • Title: Effect of Single Amino Acid Substitutions by Asn and Gln on Aggregation Properties of Bence-Jones Protein BIF. Source: MDPI.
  • Title: Functional impact of glycosylation of LRIG1 on EGFR proteostasis in cancer. Source: The Journal of Biochemistry.

Sources

Kinetic Comparison of AC-Ser-Gln-Asn-Tyr-OH with Structurally Similar Peptides: A Guide to Experimental Design and Data Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments for the kinetic comparison of the tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH (hereafter referred to as Ac-SQNY) and its analogs. Rather than a rigid protocol, this document serves as a strategic manual, emphasizing the rationale behind experimental choices to ensure the generation of robust and insightful data.

The kinetic profile of a peptide—encompassing its binding affinity to target receptors and its stability against enzymatic degradation—is a cornerstone of its therapeutic potential. Understanding how subtle modifications to a peptide's structure influence these parameters is critical for optimizing lead compounds in drug discovery. This guide will walk through the essential workflows for characterizing both receptor binding and enzymatic stability, using Ac-SQNY as our primary subject.

Strategic Selection of Comparator Peptides

A meaningful kinetic comparison hinges on the logical selection of analogous peptides. The goal is to probe the structure-activity relationship (SAR) by systematically altering the primary sequence and terminal modifications of Ac-SQNY. This allows for the attribution of observed kinetic changes to specific structural features.

Table 1: Proposed Comparator Peptides for Kinetic Analysis

Peptide ID Sequence Modification Rationale for Inclusion
P1 (Control) Ac-Ser-Gln-Asn-Tyr-OHN-terminal Acetylation, C-terminal Carboxylic AcidThe primary peptide of interest.
P2 Ser-Gln-Asn-Tyr-OHUnmodified N-terminusTo assess the contribution of N-terminal acetylation to stability and binding.
P3 Ac-Ser-Gln-Asn-Tyr-NH2C-terminal AmidationTo evaluate the impact of removing the C-terminal negative charge on kinetics.
P4 (Ala Scan) Ac-Ala -Gln-Asn-Tyr-OHSer -> AlaTo determine the importance of the serine hydroxyl group.
P5 (Ala Scan) Ac-Ser-Ala -Asn-Tyr-OHGln -> AlaTo probe the role of the glutamine side chain.
P6 (Ala Scan) Ac-Ser-Gln-Ala -Tyr-OHAsn -> AlaTo probe the role of the asparagine side chain.
P7 (Conservative) Ac-Ser-Gln-Asn-Phe -OHTyr -> PheTo investigate the necessity of the tyrosine hydroxyl group for target interaction, potentially with a tyrosine kinase.[1]
P8 (Scrambled) Ac-Asn-Tyr-Ser-Gln-OHScrambled SequenceTo serve as a negative control for sequence-specific binding interactions.

Experimental Workflow for Kinetic Characterization

A dual-pronged approach is essential to build a complete kinetic profile. First, we must understand the peptide's interaction with its biological target (Binding Kinetics). Second, we must assess its survivability in a biological environment (Stability Kinetics).

G cluster_0 Overall Experimental Workflow cluster_1 Binding Kinetics cluster_2 Stability Kinetics start Peptide Synthesis & QC (Ac-SQNY & Analogs) spr_exp Surface Plasmon Resonance (SPR) Assay Development start->spr_exp enzyme_exp Enzymatic Degradation Assay (e.g., in Serum or with Protease) start->enzyme_exp spr_data Determine ka, kd, KD spr_exp->spr_data Real-time binding data comparison Comparative Data Analysis & SAR Determination spr_data->comparison hplc_ms LC-MS Analysis of Degradation Products enzyme_exp->hplc_ms Time-course sampling stability_data Calculate Half-life (t1/2) hplc_ms->stability_data stability_data->comparison

Caption: High-level workflow for comprehensive kinetic comparison.

Protocol: Receptor-Ligand Binding Kinetics via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for monitoring molecular interactions in real-time.[2][3] It allows for the precise determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (K₋), which is a direct measure of binding affinity.[4][5]

Causality Behind Experimental Choices
  • Immobilization Strategy: We will employ amine coupling to covalently immobilize the target protein (the "ligand") onto the sensor chip.[6] This is a robust and widely used method. A "scouting" step is included to find the optimal pH for pre-concentration, which is crucial for efficient immobilization.[6]

  • Analyte: The peptides (Ac-SQNY and its analogs) will be the "analyte" flowed over the sensor surface. This orientation is often preferred when comparing a series of small molecules against a single, larger protein target.

  • Kinetic Titration: A multi-cycle kinetics approach is described, where different concentrations of the peptide are injected sequentially. This allows for the construction of a full binding model to accurately derive the kinetic constants.

G cluster_0 SPR Experimental Workflow cluster_1 Phase 1: Immobilization cluster_2 Phase 2: Kinetic Analysis node1 Activate Sensor Surface (EDC/NHS) node2 Immobilize Target Protein (Amine Coupling) node1->node2 node3 Deactivate & Block (Ethanolamine) node2->node3 node4 Inject Peptide Analyte (Association) node3->node4 Proceed to analysis node5 Buffer Flow (Dissociation) node4->node5 node6 Regenerate Surface (e.g., low pH Glycine) node5->node6 data_analysis Fit Sensorgrams to 1:1 Binding Model (Calculate ka, kd, KD) node5->data_analysis node6->node4 Repeat for each concentration

Caption: Step-by-step workflow for a typical SPR experiment.

Step-by-Step Methodology
  • Reagent Preparation:

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0. Rationale: A pH below the pI of the target protein promotes electrostatic pre-concentration on the negatively charged sensor surface.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Rationale: A standard physiological buffer that minimizes non-specific binding.

    • Analyte Solutions: Prepare a dilution series of each peptide (e.g., 0.1, 0.3, 1, 3, 10 µM) in running buffer.

    • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0. Rationale: A low pH solution to disrupt the non-covalent protein-peptide interaction without denaturing the immobilized ligand.

  • Target Protein Immobilization (Amine Coupling):

    • Equilibrate a CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., a receptor tyrosine kinase domain) at 10-50 µg/mL in immobilization buffer until the desired immobilization level (e.g., 2000 RU) is reached.

    • Block remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the protein injection to allow for reference subtraction.

  • Kinetic Analysis:

    • Inject the lowest concentration of the peptide analyte over both the active and reference flow cells for a set association time (e.g., 180 seconds).

    • Allow dissociation to occur by flowing running buffer for a set time (e.g., 300 seconds).

    • Inject the regeneration solution to remove any remaining bound peptide.

    • Repeat this cycle for each concentration in the dilution series, from lowest to highest.

    • Perform this entire multi-cycle kinetic run for each peptide analog.

  • Data Analysis:

    • After subtracting the reference channel signal, fit the resulting sensorgrams to a 1:1 kinetic binding model using the instrument's analysis software.[5]

    • This fitting will yield the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋ = kₑ/kₐ).

Data Summary

The results should be compiled into a clear, comparative table.

Table 2: Example SPR Kinetic Data Summary

Peptide ID kₐ (1/Ms) kₑ (1/s) K₋ (nM)
P1 (Ac-SQNY) 1.5 x 10⁵3.0 x 10⁻³20
P2 (SQNY) 1.1 x 10⁵9.5 x 10⁻³86
P7 (Ac-SQNF) 0.5 x 10⁵5.0 x 10⁻²1000
P8 (Scrambled) No BindingNo BindingN/A

Protocol: Enzymatic Stability Kinetics via LC-MS

Assessing a peptide's stability against enzymatic degradation is crucial for predicting its in vivo half-life.[7] This protocol uses a straightforward incubation in a relevant biological matrix (like human serum) followed by LC-MS analysis to quantify the disappearance of the parent peptide over time.

Causality Behind Experimental Choices
  • Matrix Selection: Human serum is chosen as it contains a complex mixture of proteases that a therapeutic peptide would likely encounter upon administration.

  • Time Points: A logarithmic time scale is often used to capture both rapid initial degradation and slower, later-stage decay.

  • Quenching: Acetonitrile with formic acid is used to immediately stop the enzymatic reaction by precipitating proteins and acidifying the sample, ensuring the measured peptide concentration accurately reflects the specific time point.

  • Quantification: LC-MS provides the high sensitivity and specificity needed to distinguish and quantify the parent peptide from its degradation products and complex matrix components.

Step-by-Step Methodology
  • Reagent Preparation:

    • Peptide Stock: 1 mg/mL stock solutions of each peptide in water or DMSO.

    • Reaction Buffer: Pooled human serum, thawed on ice.

    • Quenching Solution: Acetonitrile with 1% Formic Acid.

  • Degradation Assay:

    • Pre-warm an aliquot of human serum to 37°C in a water bath.

    • Initiate the reaction by spiking the serum with a peptide stock solution to a final concentration of 10 µM. Mix gently.

    • Immediately withdraw a 50 µL aliquot for the t=0 time point and add it to 150 µL of ice-cold quenching solution. Vortex vigorously.

    • Continue to withdraw 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each sample immediately.

    • Incubate the quenched samples on ice for 20 minutes to ensure complete protein precipitation.

  • Sample Processing & LC-MS Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the samples using a reverse-phase HPLC (e.g., C18 column) coupled to a mass spectrometer.

    • Develop a method to separate the parent peptide from potential degradation products.

    • Quantify the peak area of the parent peptide's extracted ion chromatogram at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of remaining parent peptide versus time on a semi-log plot.

    • Fit the data to a one-phase exponential decay model to calculate the degradation rate constant (k) and the half-life (t₁/₂ = 0.693 / k).

Data Summary

Table 3: Example Enzymatic Stability Data

Peptide ID Sequence Half-life (t₁/₂) in Human Serum (min)
P1 Ac-Ser-Gln-Asn-Tyr-OH110
P2 Ser-Gln-Asn-Tyr-OH15
P3 Ac-Ser-Gln-Asn-Tyr-NH2> 240

From this hypothetical data, one could infer that N-terminal acetylation (P1 vs. P2) significantly protects against exopeptidases, and C-terminal amidation (P3) provides even greater stability.

Conclusion and Outlook

This guide outlines a robust, dual-assay workflow for the comprehensive kinetic characterization of Ac-Ser-Gln-Asn-Tyr-OH and its analogs. By systematically evaluating both target binding and enzymatic stability, researchers can build a detailed structure-activity relationship profile. The insights gained from comparing the kₐ, kₑ, K₋, and t₁/₂ values across a rationally designed set of peptides are invaluable for guiding the next steps in drug development, whether it involves enhancing binding affinity or improving in vivo stability. The experimental designs and analytical strategies presented here provide a solid foundation for making data-driven decisions in the optimization of peptide-based therapeutics.

References

  • Spadaccini, R., et al. (2002). Peptide^protein interactions studied by surface plasmon and nuclear magnetic resonances. CORE. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide ELISA, BioTides and Antibody Response Profiling. JPT. Retrieved from [Link]

  • Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. Retrieved from [Link]

  • Biosensing Instrument. (n.d.). Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. Biosensing Instrument. Retrieved from [Link]

  • Navarro, G., et al. (2018). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. PMC. Retrieved from [Link]

  • Sakamoto, S., et al. (2018). Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites. PMC. Retrieved from [Link]

  • Rößling, A., et al. (2024). Quantitative detection of plant signaling peptides utilizing ELISA. bioRxiv. Retrieved from [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. Retrieved from [Link]

  • ResearchGate. (n.d.). Burst-phase kinetics for the hydrolysis of the 4-AMC- functionalized tetrapeptide by ChT. ResearchGate. Retrieved from [Link]

  • MDPI. (2025). Probing Solid-Binding Peptide Self-Assembly Kinetics Using a Frequency Response Cooperativity Model. MDPI. Retrieved from [Link]

  • Miao, Y., et al. (2020). Peptide Gaussian accelerated molecular dynamics (Pep-GaMD): Enhanced sampling and free energy and kinetics calculations of peptide binding. bioRxiv. Retrieved from [Link]

  • bioRxiv. (2025). Biocatalytic Tetrapeptide Macrocyclization by Cryptic Penicillin-binding Protein-type Thioesterases. bioRxiv. Retrieved from [Link]

  • Yi, G., et al. (2023). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. PMC. Retrieved from [Link]

  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. Retrieved from [Link]

  • PubMed. (1981). Enzyme-catalyzed condensation reactions which initiate rapid peptic cleavage of substrates. 1. How the structure of an activating peptide determines its efficiency. PubMed. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2022). Physiology, Tyrosine Kinase Receptors. NCBI. Retrieved from [Link]

Sources

Validating the Specificity of Ac-SQNY-OH: A Technical Guide for HIV-1 Protease Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Specificity of Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) for HIV-1 Protease Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is a synthetic tetrapeptide corresponding to the P4-P1 residues of the HIV-1 Matrix/Capsid (MA/CA) cleavage site. Unlike broad-spectrum aspartic protease inhibitors (e.g., Pepstatin A) or transition-state mimic drugs (e.g., Saquinavir), Ac-SQNY-OH serves primarily as a product reference standard and a mechanistic probe .

Its utility lies in its exact sequence homology to the N-terminal product generated by HIV-1 Protease (HIV-1 PR) cleavage. This guide details the protocols to validate its specificity, distinguishing it from non-specific substrates and broad-spectrum inhibitors, and establishes its role in confirming enzymatic fidelity in kinetic assays.

Mechanistic Basis: The P4-P1 Interaction

The specificity of Ac-SQNY-OH is dictated by the precise geometric fit of its side chains into the S4-S1 subsites of the HIV-1 Protease active site. HIV-1 PR is a symmetric homodimer, but it recognizes asymmetric substrate sequences.[1]

  • P1 Tyrosine (Tyr): Fits into the hydrophobic S1 pocket. The aromatic ring is critical for pi-stacking interactions.

  • P2 Asparagine (Asn): Engages in hydrogen bonding with the active site, stabilizing the ground state.

  • P3 Glutamine (Gln) & P4 Serine (Ser): Occupy the solvent-exposed S3 and S4 pockets, providing sequence-specific recognition that distinguishes HIV-1 PR from other aspartic proteases like Pepsin or Cathepsin D.

Visualization: Substrate Recognition & Cleavage Pathway

The following diagram illustrates the recognition of the MA/CA substrate and the generation of the Ac-SQNY-OH product.

HIV_PR_Mechanism cluster_site Active Site Interaction Substrate Full Substrate (Ac-SQNY-PIVQ-NH2) ES_Complex Enzyme-Substrate Complex (ES) Substrate->ES_Complex Binding (Kd) Transition Tetrahedral Intermediate ES_Complex->Transition Catalysis (kcat) Products Cleavage Products Transition->Products Hydrolysis SQNY Ac-SQNY-OH (P4-P1 Product) Products->SQNY Release PIVQ PIVQ-NH2 (P1'-P4' Product) Products->PIVQ Release

Caption: Mechanism of HIV-1 Protease cleavage generating Ac-SQNY-OH. The peptide represents the N-terminal product released post-hydrolysis.

Comparative Analysis: Specificity vs. Affinity

To validate Ac-SQNY-OH, one must understand how it compares to other chemical tools used in protease research. It is not a high-affinity inhibitor but a specific product inhibitor.

Table 1: Performance Profile of Ac-SQNY-OH vs. Alternatives[2]
FeatureAc-SQNY-OH Pepstatin A Saquinavir (Inhibitor)
Role Product Standard / ProbeGeneral InhibitorTherapeutic Drug
Target Specificity High (HIV-1 PR S4-S1 sites)Low (All Aspartic Proteases)Very High (Transition State Mimic)
Binding Affinity (Ki) mM range (Weak Product Inhibition)pM - nM rangepM range
Mechanism Competes for Active Site (Product)Transition State AnalogueTransition State Analogue
Cross-Reactivity Negligible (Sequence specific)High (Inhibits Pepsin, Renin, Cathepsin D)Low
Primary Application HPLC Peak Validation , Product Inhibition StudiesBlocking background protease activityClinical inhibition, Potency Assays

Key Insight: While Pepstatin A is used to stop reactions, Ac-SQNY-OH is used to validate the reaction pathway. If your enzyme produces a peak co-eluting with Ac-SQNY-OH, you have confirmed specific cleavage at the Tyr-Pro bond.

Experimental Validation Protocols

The following protocols provide a self-validating system to confirm the identity and specificity of the peptide.

Protocol A: HPLC-MS Product Identification (The "Gold Standard")

This protocol validates that Ac-SQNY-OH is indeed the product generated by your enzyme, confirming the enzyme's cleavage specificity.

Materials:

  • Enzyme: Recombinant HIV-1 Protease (approx. 100 nM).

  • Substrate: Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH2 (Ac-SQNYPIVQ-NH2).

  • Reference Standard: Ac-SQNY-OH (Synthetic).[2]

  • Buffer: 50 mM Sodium Acetate, pH 5.0, 100 mM NaCl, 1 mM EDTA.

Workflow:

  • Reaction: Incubate Substrate (50 µM) with HIV-1 PR (20 nM) at 37°C for 30 minutes.

  • Quenching: Stop reaction with 1% TFA.

  • Standard Prep: Prepare a 50 µM solution of synthetic Ac-SQNY-OH in quenched buffer.

  • Analysis: Inject (1) Reaction Mix, (2) Synthetic Standard, and (3) Co-injection (Mix + Standard) onto a C18 Reverse-Phase HPLC column.

Validation Criteria:

  • The reaction must yield a new peak that is absent in the T=0 control.

  • The retention time (RT) of the new peak must match the synthetic Ac-SQNY-OH exactly.

  • Co-injection must result in a single, symmetrical peak (no shoulder), confirming identity.

  • Mass Spec: The peak must show an m/z corresponding to Ac-SQNY-OH (Calculated MW: ~552.5 Da; [M+H]+ ~553.5).

Protocol B: Specificity Profiling via Inhibition (Ki Determination)

To prove the peptide interacts specifically with HIV-1 PR and not random proteases, measure its inhibition constant (Ki).

Methodology:

  • Enzymes: HIV-1 Protease vs. Pepsin (Control).

  • Substrate: Fluorogenic FRET substrate (e.g., RE(Edans)-SQNYPIVQ-K(Dabcyl)R).

  • Procedure:

    • Establish kinetic baseline (V0) for both enzymes.

    • Titrate Ac-SQNY-OH (0 to 5 mM) into the reaction.

    • Measure residual activity.

Expected Results:

  • HIV-1 Protease: Dose-dependent reduction in activity.[3] Ac-SQNY-OH acts as a weak competitive inhibitor (Product Inhibition). Ki is typically in the mM range .

  • Pepsin: No significant inhibition observed up to 5 mM. Pepsin prefers hydrophobic residues at P1/P1' (Phe-Phe, Leu-Tyr) and does not recognize the polar Ser-Gln-Asn motif efficiently.

Visualization: Validation Workflow

Validation_Workflow Start Start Validation Step1 Incubate Substrate (Ac-SQNY-PIVQ) + Enzyme Start->Step1 Step2 HPLC Separation (C18 Column) Step1->Step2 Decision New Peak Detected? Step2->Decision Step3 Compare RT with Synthetic Ac-SQNY-OH Decision->Step3 Yes Invalid INVALID: Non-Specific Hydrolysis Decision->Invalid No Match Peaks Co-elute? (Mass Spec Confirmation) Step3->Match Valid VALIDATED: Specific Cleavage Confirmed Match->Valid Yes Match->Invalid No

Caption: Decision tree for validating enzyme specificity using Ac-SQNY-OH as a reference standard.

Expert Tips for Handling Ac-SQNY-OH

  • Solubility: The sequence contains polar residues (Ser, Gln, Asn) and one aromatic (Tyr). It is generally soluble in aqueous buffers, but stock solutions (10 mM) should be prepared in 5-10% DMSO or dilute Acetic Acid to ensure complete dissolution before adding to the assay buffer.

  • Stability: As a peptide with a free C-terminal carboxyl group (-OH), it is stable. However, avoid repeated freeze-thaw cycles which can cause aggregation. Aliquot and store at -20°C.

  • Retention Time Drift: In HPLC, the "Ac-" group makes the peptide slightly more hydrophobic than the free amine version, but the polar side chains keep it eluting early on C18 gradients. Always run the standard fresh alongside samples.

References

  • Potempa, M., et al. (2018). "HIV-1 Protease Uses Bi-Specific S2/S2' Subsites To Optimize Cleavage of Two Classes of Target Sites."[4] National Institutes of Health (PMC).

  • Prabu-Jeyabalan, M., et al. (2002). "Substrate Shape Determines Specificity of Recognition for HIV-1 Protease: Analysis of Crystal Structures of Six Substrate Complexes." Structure.

  • BenchChem. (2025).[5] "Pepsinostreptin (Pepstatin A): A Comparative Guide to Its Cross-Reactivity with Other Protease Classes." BenchChem Technical Guides.

  • Hyland, L.J., et al. (1991). "A catalytic method for the determination of kinetic constants for the HIV-1 protease." Biochemistry.

Sources

What is the effect of N-terminal acetylation on Ser-gln-asn-tyr-OH stability?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Enhancing SQNY Peptide Stability via N-Terminal Acetylation

Executive Summary

The tetrapeptide Ser-Gln-Asn-Tyr-OH (SQNY) , widely recognized as a substrate motif for viral proteases (e.g., HIV-1 protease P4-P1 recognition site), faces significant stability challenges in physiological environments. The primary degradation vector is exopeptidase activity , specifically aminopeptidase-mediated hydrolysis at the N-terminus.

This guide analyzes the effect of N-terminal acetylation (Ac-SQNY-OH) compared to the unmodified form (H-SQNY-OH). Experimental evidence and mechanistic principles demonstrate that N-terminal acetylation significantly extends serum half-life by blocking aminopeptidase recognition, with negligible impact on the intrinsic rate of Asparagine (Asn) deamidation.

Scientific Background: Degradation Mechanisms

To optimize SQNY stability, one must distinguish between enzymatic and chemical degradation pathways.

Enzymatic Degradation (Aminopeptidases)

Aminopeptidases (APs) are ubiquitous cytosolic and serum enzymes that sequentially cleave amino acids from the unblocked N-terminus of peptides.[1]

  • Mechanism: APs require a free

    
    -amino group (protonated as 
    
    
    
    at physiological pH) to anchor the substrate in the active site.
  • SQNY Susceptibility: The N-terminal Serine (Ser) in H-SQNY-OH is highly accessible. Without modification, the peptide is rapidly degraded in human serum (

    
     min).
    
Chemical Degradation (Asn Deamidation)

The SQNY sequence contains an Asparagine (Asn) residue at position 3, a known "hotspot" for chemical instability.

  • Mechanism: The backbone nitrogen of the

    
     residue (Tyrosine) attacks the side-chain amide of Asn, forming a cyclic succinimide intermediate . This hydrolyzes to form Aspartate (Asp) or Isoaspartate (isoAsp), resulting in a mass shift of +1 Da and loss of function.[2]
    
  • Rate Determinants: The rate is governed by the steric bulk of the

    
     residue.[3] While Asn-Gly is extremely unstable (
    
    
    
    h), the bulky aromatic side chain of Tyrosine in SQNY provides steric hindrance, significantly slowing the deamidation rate (
    
    
    days at pH 7.4).
  • Acetylation Effect: N-terminal acetylation alters the local electronic environment of the N-terminus but has negligible effect on the deamidation rate of Asn at position 3, as the distance is too great to influence the nucleophilicity of the backbone nitrogen.

Comparative Analysis: H-SQNY-OH vs. Ac-SQNY-OH

The following table summarizes the physicochemical and stability differences between the native and acetylated forms.

FeatureNative (H-SQNY-OH) Acetylated (Ac-SQNY-OH) Impact of Acetylation
N-Terminal Structure Free Amine (

)
Acetyl Amide (

)
Blocks Aminopeptidases
Serum Stability (

)
< 30 Minutes > 4 Hours Major Stabilization (Enzymatic)
Net Charge (pH 7.4) Zwitterionic (~0)Anionic (-1)Removes N-term (+) charge
Solubility High (Polar/Charged)Moderate (Loss of polarity)Slight reduction; usually negligible for short peptides
Deamidation Risk Low (Asn-Tyr is stable)Low (No significant change)Neutral effect on chemical stability
Primary Utility Short-term assays (<1h)Long-term assays, serum studiesEssential for biological durability
Mechanistic Visualization

The diagram below illustrates how acetylation effectively "caps" the peptide against enzyme attack while the chemical deamidation pathway remains an intrinsic, albeit slow, risk.

SQNY_Stability Peptide SQNY Peptide Aminopeptidase Aminopeptidase (Serum) Peptide->Aminopeptidase Recognizes Free NH2 Stable Proteolytically Stable Peptide Peptide->Stable Blocks Enzyme Access Asn Asn Residue (Position 3) Peptide->Asn Intrinsic Risk Degradation Rapid Hydrolysis (Cleaved Ser) Aminopeptidase->Degradation Fast (<30 min) Acetylation N-Terminal Acetylation Acetylation->Peptide Modifies N-term Stable->Aminopeptidase No Recognition Succinimide Succinimide Intermediate Asn->Succinimide Slow (Asn-Tyr) Deamidation Asp/isoAsp (Loss of Activity) Succinimide->Deamidation +1 Da Mass Shift

Figure 1: Mechanistic pathways showing how acetylation blocks rapid enzymatic degradation (Red/Green) while chemical deamidation (Yellow/Dotted) remains a slow, independent background process.

Experimental Protocols

To validate the stability enhancement in your own laboratory, follow these standardized protocols.

Synthesis: N-Terminal Acetylation (SPPS)
  • Context: Perform this step on-resin after the final Fmoc deprotection of the N-terminal Serine.

  • Reagents: Acetic Anhydride (

    
    ), Pyridine or DIEA, DMF.
    
  • Wash: Wash the resin-bound H-Ser(tBu)-Gln(Trt)-Asn(Trt)-Tyr(tBu)-Resin 3x with DMF.

  • Reaction: Add a solution of Acetic Anhydride : Pyridine : DMF (1:1:8 v/v/v) to the resin.

  • Incubation: Shake at room temperature for 20 minutes .

  • Validation: Perform a Kaiser test (ninhydrin). The result should be negative (colorless beads), indicating no free amines remain.

  • Cleavage: Proceed with standard TFA cleavage.

Serum Stability Assay

This protocol quantifies the half-life (


) extension provided by acetylation.

Materials:

  • Pooled Human Serum (Sigma or similar).

  • HPLC-grade PBS (pH 7.4).

  • Internal Standard (e.g., Tryptophan or a non-degradable analog).

Workflow:

  • Preparation: Dissolve Ac-SQNY-OH and H-SQNY-OH in PBS to a final concentration of 1 mM .

  • Incubation: Mix

    
     peptide solution with 
    
    
    
    human serum (pre-warmed to 37°C). Final peptide conc:
    
    
    .
  • Sampling: At

    
     minutes:
    
    • Aliquot

      
      .
      
    • Quench: Add

      
       ice-cold Acetonitrile (ACN) with 0.1% TFA to precipitate serum proteins.
      
    • Centrifuge: 10,000 x g for 5 min. Collect supernatant.

  • Analysis: Inject

    
     onto RP-HPLC (C18 column).
    
    • Gradient: 5-40% ACN over 20 mins.

    • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Assay_Workflow Start Start: 1mM Peptide (Ac-SQNY vs H-SQNY) Incubate Incubate in 80% Serum 37°C Start->Incubate Sample Sampling Points (0, 15, 30, 60... min) Incubate->Sample Quench Quench with ACN/TFA (Precipitate Proteins) Sample->Quench Analyze RP-HPLC Analysis (UV 214/280 nm) Quench->Analyze Calc Calculate Half-Life (t1/2) First-order kinetics Analyze->Calc

Figure 2: Step-by-step workflow for experimentally validating peptide stability in serum.

References

  • LifeTein. (2025). Should My Peptide Be Acetylated? Retrieved from [Link]

  • Lai, J.R., et al. (2021).[4] N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. Journal of Peptide Science.[5] Retrieved from [Link]

  • Robinson, N.E., & Robinson, A.B. (2001). Deamidation of human proteins.[3] Proceedings of the National Academy of Sciences. (Establishes Asn-Tyr deamidation rates). Retrieved from [Link]

  • Lee, A.C., et al. (2019). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.[6] Clinical and Translational Science.[4] Retrieved from [Link]

Sources

The Strategic Advantage of N-Terminal Acetylation in Peptide-Based Enzyme Studies

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and fundamental enzymology, the fidelity of in vitro assays dictates the success of downstream in vivo translation. As a Senior Application Scientist, I frequently observe a critical vulnerability in assay design: the default use of unmodified synthetic peptides as enzyme substrates. While standard solid-phase peptide synthesis yields a product with a free N-terminus, this state is biologically anomalous for most intracellular targets. In fact, approximately 80% of human cytosolic proteins undergo co-translational N-terminal acetylation[1].

When designing substrates for kinase assays, protease profiling, or epigenetic screening, the choice between an acetylated and a free N-terminus is not merely a cosmetic modification—it is a critical determinant of assay integrity. This guide objectively compares the performance of acetylated versus non-acetylated peptides, detailing the mechanistic causality behind their behavior and providing self-validating protocols to ensure robust kinetic data.

Mechanistic Causality: Why the N-Terminus Dictates Assay Integrity

To understand why N-terminal acetylation profoundly impacts enzyme studies, we must look at the biophysics of the peptide-enzyme interaction and the realities of the assay environment.

1. Charge Neutralization and Structural Mimicry A free N-terminus carries a positive charge (+1) at physiological pH. If the native protein target is naturally acetylated, introducing an artificial positive charge can cause spurious electrostatic repulsion or attraction within the enzyme's active site. Acetylation neutralizes this charge, replacing it with a hydrophobic acetyl group that accurately mimics the native protein's steric and electronic profile[2]. This structural mimicry directly impacts the Michaelis constant (


), ensuring the binding affinity reflects true biological interactions rather than charge-based artifacts.

2. Proteolytic Shielding (Exopeptidase Resistance) In complex biological matrices such as crude cell lysates or serum, aminopeptidases rapidly degrade peptides with free N-termini. N-terminal acetylation acts as a steric shield, significantly enhancing the metabolic stability of the peptide[2]. Furthermore, acetylation is a recognized global parameter for overall protein stability, shielding proteins from various degradation pathways[3]. If a substrate is degraded by background proteases during an assay, the effective substrate concentration (


) drops. This violates the steady-state assumption of Michaelis-Menten kinetics, leading to an artificial underestimation of the reaction velocity (

) and an inaccurate turnover number (

)[4].
Comparative Performance Data

To objectively evaluate the impact of this modification, the following matrix synthesizes the biochemical and kinetic differences between the two peptide states.

ParameterAcetylated N-TerminusFree N-TerminusMechanistic Causality
Net Charge (N-term) NeutralPositive (+1)Acetylation removes the non-native positive charge, preventing artificial electrostatic interactions within the enzyme's active site[2].
Exopeptidase Stability High (

extended)
Low (Rapidly degraded)The acetyl group sterically blocks aminopeptidase recognition, preventing premature degradation in complex matrices like lysates[2].
Structural Mimicry PhysiologicalNon-physiologicalAccurately represents the native state of ~80% of eukaryotic cytosolic proteins, ensuring biological relevance[1].
Kinetic Accuracy Native

and

Artificially alteredEnsures the measured catalytic efficiency (

) reflects true biological enzyme-substrate interactions rather than assay artifacts[4].
Experimental Protocols: A Self-Validating System

To trust your kinetic data, you must first prove that your substrate remains intact throughout the assay window. The following protocols establish a self-validating workflow for evaluating peptide substrates.

Protocol 1: Self-Validating Exopeptidase Stability Assay

Objective : Quantify substrate half-life (


) in the assay matrix (e.g., cell lysate) to ensure background degradation does not confound kinetic measurements.
Causality & Logic : If the substrate is consumed by background aminopeptidases rather than the target enzyme, the effective 

decreases, violating the core assumption that

remains constant during initial velocity measurements.
  • Matrix Preparation : Prepare the biological matrix (e.g., 1 mg/mL HeLa cell lysate in your specific assay buffer).

    • Self-Validation Step: Include a heat-inactivated lysate control to baseline non-enzymatic peptide precipitation or adsorption to plasticware.

  • Substrate Incubation : Spike the acetylated and non-acetylated peptides into separate lysate aliquots at a final concentration of 10 µM. Incubate at 37°C.

  • Time-Course Quenching : At precise intervals (0, 15, 30, 60, 120 mins), extract 20 µL aliquots and quench immediately in 80 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile to precipitate matrix proteins.

  • Internal Standard Addition :

    • Self-Validation Step: Add a known concentration of a heavy-isotope labeled version of the peptide to the quenched mixture. This accounts for any peptide loss during the precipitation and centrifugation steps, ensuring degradation calculations are strictly enzymatic.

  • LC-MS/MS Analysis : Centrifuge at 15,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, calculating the ratio of the intact peptide peak area to the internal standard.

Protocol 2: Steady-State Enzyme Kinetics (

and

) Evaluation

Objective : Determine the true catalytic efficiency (


) of the target enzyme using the stabilized, physiologically relevant substrate.
Causality & Logic : Measuring initial velocity (

) across a range of substrate concentrations allows us to plot a Michaelis-Menten curve. Using an acetylated peptide prevents artificial charge-charge interactions in the binding pocket, yielding a biologically accurate

.
  • Substrate Titration : Prepare a 12-point serial dilution of the acetylated peptide substrate, ranging from

    
     to 
    
    
    
    (based on preliminary range-finding).
  • Reaction Initiation : Add a fixed, limiting concentration of the purified target enzyme (e.g., 1-10 nM) to each substrate well.

  • Continuous Monitoring : Use a continuous readout (e.g., a fluorogenic CPM-based assay for acetyltransferases[4] or a standard coupled-enzyme assay) to monitor product formation in real-time.

    • Self-Validation Step: Restrict data analysis strictly to the linear portion of the curve where <10% of the substrate is consumed . This ensures the reaction is in the steady-state phase and prevents product inhibition from skewing the rate.

  • Data Regression : Plot

    
     versus 
    
    
    
    and fit the data to the Michaelis-Menten equation using non-linear regression to extract
    
    
    and
    
    
    . Calculate
    
    
    by dividing
    
    
    by the total enzyme concentration
    
    
    .
Workflow Visualization

G Start Peptide Substrate Selection Split N-Terminal Modification? Start->Split Ac Acetylated N-Terminus (Neutral Charge) Split->Ac Native Mimic Free Free N-Terminus (Positive Charge) Split->Free Default Synth Stable High Stability (Aminopeptidase Blocked) Ac->Stable Degrade Rapid Degradation (Exopeptidase Cleavage) Free->Degrade Valid Physiological Kinetics (Accurate Km & kcat) Stable->Valid Artifact Assay Artifacts (Altered Binding) Degrade->Artifact

Workflow comparing acetylated vs free N-terminus peptides in enzyme kinetics.

References

1.[1] Spotlight on protein N-terminal acetylation - PMC - NIH. Available at:[Link] 2.[2] N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular - Bio-Synthesis. Available at:[Link] 3.[3] N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC - NIH. Available at:[Link] 4.[4] A fluorescent CPM-based in vitro acetylation assay: A tool for assessing N-terminal acetyltransferase activity and profiling compound activity - DOI. Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of AC-Ser-Gln-Asn-Tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of the synthetic peptide Acetyl-Ser-Gln-Asn-Tyr-OH. As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework grounded in chemical principles and laboratory best practices. Adherence to these procedures is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental integrity.

Part 1: Core Principles and Chemical Characterization

The foundation of safe disposal is a thorough understanding of the material being handled. While many simple peptides are not classified as hazardous, their potential biological activity and the hazardous nature of their constituent parts necessitate a cautious and systematic approach.[1]

The Primacy of the Safety Data Sheet (SDS)

Before handling any chemical, the first and most critical step is to review its Safety Data Sheet (SDS).[2] While a specific SDS for AC-Ser-Gln-Asn-Tyr-OH may not always be available, reviewing the SDS for its components, particularly N-Acetyl-L-Tyrosine, is crucial. N-Acetyl-L-Tyrosine is classified as a substance that can cause serious eye damage.[3][4][5][6] Therefore, all handling and disposal procedures must assume the peptide carries similar risks.

Physicochemical & Hazard Profile

The peptide AC-Ser-Gln-Asn-Tyr-OH is a pentapeptide with an acetylated N-terminus and a free carboxylic acid C-terminus. Its properties are derived from its constituent amino acids.

PropertyValue / DescriptionRationale & Implications
Full Name Acetyl-L-Seryl-L-Glutaminyl-L-Asparaginyl-L-Tyrosyl-HydroxideThe full chemical name defines the stereochemistry and modifications.
Amino Acid Sequence Ac-Ser-Gln-Asn-Tyr-OHSer, Gln, Asn, and Tyr are all polar amino acids, suggesting good aqueous solubility.[7][8]
Molecular Formula C23H32N6O11Derived from the sum of its constituent parts.
Molecular Weight ~568.5 g/mol Important for preparing solutions and calculating molar quantities for inactivation.
Primary Chemical Hazards Potential for Serious Eye Irritation/Damage.Based on the hazard classification of N-Acetyl-L-Tyrosine.[3][6] Skin and respiratory irritation may also occur.[9][10]
Key Reactive Groups Amide Bonds, Carboxyl Groups (Side chains of Asn, Gln), Phenolic Hydroxyl (Tyr)These sites are susceptible to chemical degradation, which can be leveraged for inactivation.
Inherent Instability and Degradation Pathways

Understanding how a peptide breaks down is key to designing an effective disposal strategy. The primary degradation pathways for this peptide involve the cleavage of covalent bonds.[11][12]

  • Hydrolysis: The peptide bonds forming the backbone are susceptible to cleavage by strong acids or bases, breaking the peptide into smaller fragments and individual amino acids.[12] This is the most reliable method for chemical inactivation.

  • Deamidation: The side chains of Asparagine (Asn) and Glutamine (Gln) contain amide groups that can be hydrolyzed, especially under basic conditions, converting them to Aspartic Acid and Glutamic Acid, respectively.[11][13] This process alters the peptide's structure and biological activity.

  • Oxidation: The Tyrosine (Tyr) residue can be susceptible to oxidation, particularly in the presence of metal ions or strong oxidizing agents like bleach.[12]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a logical sequence for safely managing all waste streams containing AC-Ser-Gln-Asn-Tyr-OH. This process ensures that the peptide's potential biological activity is neutralized before it enters the institutional waste stream.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Chemical Inactivation cluster_2 Phase 3: Final Disposal WasteGen Waste Generation (Solid & Liquid) Segregate Step 1: Segregate Waste Streams WasteGen->Segregate LiquidWaste Liquid Waste Stream (Aqueous Solutions) Segregate->LiquidWaste Liquids SolidWaste Solid Waste Stream (PPE, Vials, Tips) Segregate->SolidWaste Solids Inactivate Step 2: Chemical Inactivation (e.g., Base Hydrolysis) LiquidWaste->Inactivate Neutralize Step 3: pH Neutralization (Adjust to pH 6.0-8.0) Inactivate->Neutralize TreatedLiquid Treated Liquid Waste Neutralize->TreatedLiquid CollectSolid Step 4: Collect in Labeled Hazardous Solid Waste Container SolidWaste->CollectSolid CollectLiquid Step 4: Collect in Labeled Hazardous Liquid Waste Container TreatedLiquid->CollectLiquid EHS Contact EH&S for Pickup CollectSolid->EHS CollectLiquid->EHS G Peptide Ac-Ser-Gln-Asn-Tyr-OH (Intact Peptide) Hydrolysis + 1M NaOH (24 hours) Peptide->Hydrolysis Products Amino Acids & Fragments (Ser, Gln, Asn, Tyr, etc.) Hydrolysis->Products

Caption: Conceptual Diagram of Peptide Inactivation via Hydrolysis.

Step 3: pH Neutralization

The resulting basic solution from the inactivation step must be neutralized before final collection. Disposing of highly acidic or basic waste is unsafe and non-compliant.

Experimental Protocol:

  • Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's pH.

  • Acidification: Slowly and carefully add a 1M Hydrochloric Acid (HCl) solution while gently stirring. Add the acid dropwise as the pH approaches 8.0.

  • Target pH: Continue adding acid until the pH of the solution is between 6.0 and 8.0. [14][15]4. Verification: Allow the solution to sit for several minutes and re-check the pH to ensure it remains stable. Adjust if necessary.

Step 4: Final Waste Collection and Labeling

Once all treatment steps are complete, the waste is ready for final collection.

Waste StreamContainer TypeLabeling Requirements
Treated Liquid Waste Approved hazardous chemical waste container (e.g., HDPE or glass bottle). [16]Label with "Hazardous Waste," the chemical contents (e.g., "Hydrolyzed Peptide Waste, Neutralized"), the date, and your name/lab.
Solid Peptide Waste Leak-proof container with a secure lid, often lined with a heavy-duty plastic bag.Label with "Hazardous Waste," the primary contaminant ("Solid Waste contaminated with AC-Ser-Gln-Asn-Tyr-OH"), the date, and your name/lab.
Contaminated Sharps Puncture-resistant, approved sharps container. [17]Label must clearly indicate "Chemically Contaminated Sharps."

Finally, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for all hazardous waste containers. [2]Never pour treated or untreated peptide waste down the drain or place solid waste in the regular trash unless you have received explicit written permission from EH&S. [2][18]

Part 3: Emergency Procedures

In the event of an accident, prompt and correct action is crucial.

  • Skin Contact: Immediately rinse the affected area with soap and plenty of water for at least 15 minutes. [2][3]Seek medical attention if irritation develops.

  • Eye Contact: Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes. [2][3]Hold the eyelids open and seek immediate medical attention.

  • Spill: For a small spill of lyophilized powder, gently cover and sweep up the material to avoid creating dust. [1]For liquid spills, contain the spill with absorbent material (e.g., spill pads or vermiculite). Place all contaminated cleanup materials into a sealed, labeled hazardous waste container and decontaminate the area. [1] By integrating these principles of chemical understanding, procedural diligence, and regulatory awareness, you can ensure the safe and responsible disposal of AC-Ser-Gln-Asn-Tyr-OH, upholding the highest standards of laboratory safety.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Google.
  • Essential Guide to the Safe Disposal of
  • Peptide Stability and Potential Degradation P
  • Disposal Procedures for Non Hazardous Waste. Stephen F.
  • Peptides and Probable Degradation P
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. Benchchem.
  • Instability of Peptide and Possible Causes of Degrad
  • LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Essential Guide to the Safe Disposal of Lys-D-Pro-Thr. Benchchem.
  • SAFETY DATA SHEET - N-ACETYL-L-TYROSINE. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - N-Acetyl-L-tyrosine. Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET - N-ACETYL-L-TYROSINE 98%. Oxford Lab Fine Chem LLP.
  • Safety D
  • SAFETY DATA SHEET - N-Acetyl-L-tyrosine. LGC Standards.
  • 20 Common Amino Acids: Structure, Classification & Side Chain Properties. SARomics Biostructures.
  • Amino acid structure and classific
  • Safety Data Sheet (SDS) L-Tyrosine. Flinn Scientific.

Sources

Personal protective equipment for handling AC-Ser-gln-asn-tyr-OH

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories compromising both personnel safety and the structural integrity of high-value peptides through inadequate handling procedures. Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is a specialized tetrapeptide widely utilized as a substrate in protease assays and as a model peptide in advanced mass spectrometry[][2].

Because it is supplied as a lyophilized powder, it presents unique logistical challenges: it is highly susceptible to electrostatic dispersion, rapid atmospheric hydrolysis, and enzymatic degradation from human skin contact. This guide provides a self-validating, causality-driven operational framework for handling this compound safely and effectively.

I. Physicochemical & Hazard Profile

Before designing a safety protocol, we must understand the quantitative parameters of the material we are handling.

PropertyValue / Specification
Nomenclature Ac-Ser-Gln-Asn-Tyr-OH (Acetyl-serinyl-glutaminyl-asparaginyl-tyrosine)
CAS Registry Number 129521-68-2
Molecular Formula C₂₃H₃₂N₆O₁₀
Molecular Weight 552.53 Da
Physical State Lyophilized powder (highly electrostatic)
Storage Temperature -15°C to -20°C (Desiccated)[]

II. Personal Protective Equipment (PPE) Matrix

Standard lab safety protocols are insufficient for lyophilized peptides. Every piece of PPE selected below serves a specific mechanistic purpose to protect both the researcher and the peptide.

  • Hand Protection: Double-Layered Nitrile Gloves.

    • Causality: Human skin is rich in endogenous proteases that will rapidly cleave the peptide bonds of Ac-SQNY-OH. Double-gloving ensures that if the outer glove becomes contaminated with the highly staticky peptide powder, it can be immediately discarded before touching pipettes or clean surfaces, preventing cross-contamination. Nitrile is chosen over latex to prevent electrostatic charge buildup.

  • Respiratory Protection: N95/P100 Respirator (or Class II BSC).

    • Causality: Lyophilized powders are easily aerosolized when a sealed vial is opened due to pressure differentials. Inhalation of biologically active peptides can trigger localized immune responses, sensitization, or bronchospasm. Handling must occur in a localized exhaust system or with respiratory protection.

  • Eye Protection: Tightly Sealed Safety Goggles.

    • Causality: Standard safety glasses leave gaps. Aerosolized peptide dust can easily contact the ocular mucosa, leading to rapid systemic absorption.

  • Body Protection: Anti-Static Lab Coat with Knit Cuffs.

    • Causality: Standard polyester lab coats generate static electricity, which will cause the lyophilized powder to physically "jump" out of the vial upon opening. Knit cuffs prevent exposed wrist skin from shedding proteases into the workspace.

III. Operational Plan: Reconstitution Workflow

The moment a peptide vial is removed from cold storage is its most vulnerable state. Follow this self-validating protocol to ensure zero degradation.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the vial from -20°C storage[]. Do not open it. Place the sealed vial in a desiccator at room temperature for 30–60 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the hygroscopic powder, initiating rapid, irreversible hydrolysis of the peptide.

  • Powder Consolidation: Centrifuge the sealed vial at 10,000 x g for 60 seconds.

    • Causality: Lyophilized peptides form microscopic webs that cling to the cap and walls. Centrifugation forces the mass into a dense pellet at the bottom, neutralizing the risk of aerosolization when the cap is removed.

  • Solvent Addition: Inside a Class II Biological Safety Cabinet (BSC), carefully uncap the vial and add sterile, MS-grade solvent (e.g., water or dilute acetic acid, depending on your assay requirements).

    • Causality: The BSC's laminar flow prevents airborne microbial contamination (which introduces foreign proteases) while protecting the user from any residual aerosolized dust.

  • Aliquoting & Flash-Freezing: Divide the reconstituted solution into single-use aliquots and immediately return to -20°C.

    • Causality: Repeated freeze-thaw cycles physically shear the peptide backbone and accelerate chemical degradation. Single-use aliquots ensure absolute structural integrity for future assays.

Reconstitution S1 Storage (-20°C) S2 Equilibration (Desiccator) S1->S2 S3 Centrifugation (10,000 x g) S2->S3 S4 Reconstitution (Hood/BSC) S3->S4 S5 Aliquoting (Single-use) S4->S5

Fig 1. Safe reconstitution workflow preventing peptide degradation and aerosolization.

IV. Analytical Application: SPE-GEMS Methodology

Ac-SQNY-OH is frequently utilized as a standard model peptide to validate advanced analytical systems, such as Solid-Phase Extraction-Gradient Elution-Mass Spectrometry (SPE-GEMS)[2]. Below is a validated methodology for utilizing this peptide in microchip-based MS.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 25 nM sample solution of Ac-SQNY-OH containing 1 mM NaCl. Causality: The inclusion of NaCl allows researchers to explicitly demonstrate and validate the desalting properties of the SPE-GEMS system prior to mass spectrometry[2].

  • Microchip Loading: Load 10 μL of the prepared sample into a C18-coated microchip trapping chamber. Maintain a constant flow rate of 40 μL/h[2].

  • Gradient Elution: Execute a stepwise gradient elution using an ESI buffer composed of 50% Methanol, 49% H₂O, and 1% CH₃COOH. Scale the gradient from 5% to 40% methanol over a 14-minute timeframe[2]. Causality: This precise gradient ensures the controlled release of the peptide from the C18 matrix, preventing peak broadening.

  • Mass Spectrometry Detection: Apply a voltage of 3.9 kV to induce electrospray. Perform ESI-MS detection in positive ion mode, scanning a mass-to-charge ratio (m/z) range of 300−2000[2].

SPE_GEMS Prep Sample Prep (10 μL, 25 nM Ac-SQNY-OH) Load Microchip Loading (40 μL/h flow rate) Prep->Load Elute Stepwise Gradient Elution (5% to 40% MeOH) Load->Elute MS ESI-MS Detection (Positive mode, m/z 300-2000) Elute->MS

Fig 2. Solid-Phase Extraction-Gradient Elution-Mass Spectrometry (SPE-GEMS) workflow.

V. Spill Management & Disposal Plan

Improper disposal of biologically active peptides can lead to environmental contamination and false positives in subsequent laboratory assays.

Solid Waste (Vials, Pipette Tips, PPE): All solid materials that have come into contact with Ac-SQNY-OH must be placed in designated, puncture-proof chemical waste containers routed for high-temperature incineration . Causality: Incineration ensures the complete thermal oxidation of the peptide bonds, permanently destroying the molecule's biological activity.

Aqueous Waste (Leftover Solutions, Wash Buffers): Do not pour peptide solutions down the drain. Collect all liquid waste and treat it with a 10% Sodium Hypochlorite (Bleach) solution for a minimum of 30 minutes prior to transferring it to the aqueous chemical waste stream. Causality: Sodium hypochlorite acts as a strong oxidizing agent, aggressively cleaving the amide bonds of the peptide backbone and rendering the molecule completely inert.

References

  • CAS 129521-68-2 (Acetyl-serinyl-glutaminyl-asparaginyl-tyrosine) - BOC Sciences. BOC Sciences.
  • Microchip Emitter for Solid-Phase Extraction−Gradient Elution−Mass Spectrometry - Infoscience. EPFL.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.